2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Description
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Properties
IUPAC Name |
2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSXPYIRVBNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953334 | |
| Record name | 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312955-00-3 | |
| Record name | 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Stereoselective Synthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Abstract
The 2-azabicyclo[2.2.1]heptane framework is a rigid, conformationally constrained scaffold of significant interest in medicinal chemistry, most notably as a core component of epibatidine and its analogues. Epibatidine, an alkaloid originally isolated from the skin of the Ecuadorian poison frog (Epipedobates tricolor), exhibits potent analgesic properties, far exceeding that of morphine.[1] However, its high toxicity has precluded its therapeutic use, spurring extensive research into synthetic analogues with improved safety profiles.[1] This guide provides an in-depth technical overview of a key stereoselective synthetic route to anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, a pivotal intermediate for the development of novel epibatidine-related nicotinic acetylcholine receptor (nAChR) ligands. We will explore the foundational aza-Diels-Alder reaction, the mechanistic intricacies of the stereodetermining bromination step, and detailed experimental protocols.
Introduction: The Strategic Importance of the Azabicyclic Core
The 2-azabicyclo[2.2.1]heptane system provides a fixed three-dimensional arrangement for pharmacophoric groups, which is highly desirable for enhancing binding affinity and selectivity to biological targets. The synthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane is of strategic importance as the C7-bromo substituent serves as a versatile handle for introducing a wide array of functionalities through nucleophilic substitution. The stereochemistry at the C7 position is crucial for biological activity, and thus, its controlled synthesis is a primary objective.
The overall synthetic strategy hinges on two key transformations:
-
Construction of the Bicyclic Core : An aza-Diels-Alder reaction is employed to efficiently assemble the 2-azabicyclo[2.2.1]hept-5-ene skeleton.
-
Stereoselective Bromination : A carefully controlled bromination of the olefinic bond that leverages neighboring group participation to exclusively yield the desired anti isomer.
The N-benzyl group serves a dual purpose: it acts as a protecting group for the nitrogen and plays a role in directing the stereochemical outcome of subsequent reactions.
Synthetic Pathway Overview
The stereoselective synthesis of the target compound is achieved through a concise and efficient two-step sequence starting from readily available materials. This pathway is designed to establish the core bicyclic structure and then install the bromine atom with the correct stereochemistry.
Figure 1: Overall synthetic workflow.
Step 1: Aza-Diels-Alder Reaction for Core Synthesis
The foundation of this synthesis is the construction of the 2-azabicyclo[2.2.1]heptene core via an aqueous aza-Diels-Alder reaction. This method, based on the work of Grieco and Larsen, is highly efficient and utilizes simple, unactivated iminium salts generated in situ.[2][3]
Causality of Experimental Choices
-
Aqueous Medium : The use of water as a solvent is not only environmentally benign but also accelerates the rate of the Diels-Alder reaction through the hydrophobic effect, which forces the nonpolar reactants into close proximity.
-
In Situ Iminium Ion Formation : Benzylamine hydrochloride reacts with aqueous formaldehyde under Mannich-like conditions to generate a reactive N-benzylmethaniminium ion. This electrophilic iminium ion readily engages the electron-rich diene, cyclopentadiene.[3]
-
Freshly Prepared Cyclopentadiene : Cyclopentadiene readily dimerizes at room temperature. Therefore, it must be freshly prepared by cracking dicyclopentadiene via distillation before use to ensure a high concentration of the monomeric diene for the cycloaddition.[2]
Detailed Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene[2]
-
Reaction Setup : In a 100-mL round-bottomed flask equipped with a magnetic stir bar, dissolve benzylamine hydrochloride (8.6 g, 60.0 mmol) in deionized water (24 mL).
-
Reagent Addition : To the resulting clear solution, add 37% aqueous formaldehyde (6.3 mL, 84 mmol), followed by freshly prepared cyclopentadiene (9.9 mL, 120 mmol).
-
Reaction Execution : Stopper the flask tightly to prevent the loss of volatile cyclopentadiene and stir the heterogeneous mixture vigorously at ambient temperature for 4 hours.
-
Work-up : Pour the reaction mixture into 50 mL of water and wash with a 1:1 mixture of ether-hexane (2 x 40 mL) to remove unreacted cyclopentadiene and its dimer.
-
Basification and Extraction : Make the aqueous phase basic by the addition of solid potassium hydroxide (4.0 g). Extract the product with diethyl ether (3 x 60 mL).
-
Isolation : Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-benzyl-2-azanorbornene as a pale-yellow oil.
Expected Yield and Characterization
This procedure typically affords a quantitative crude yield of the product, which is often of sufficient purity for the subsequent step.
| Compound | Yield | Key ¹H NMR Data (CDCl₃, δ ppm) |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | ~100% (crude) | 1.40 (dd, 1H, H7a), 1.50 (dd, 1H, H3n), 1.63 (d, 1H, H7s)[3] |
Step 2: Stereoselective Bromination via Neighboring Group Participation
The critical stereochemistry at the C7 position is installed during the bromination of the alkene. The reaction proceeds with high stereoselectivity for the anti-bromo isomer due to the powerful influence of the neighboring nitrogen atom.
Mechanistic Insight: The Role of the Aziridinium Ion
The stereochemical outcome is a direct consequence of a mechanism involving neighboring group participation (NGP).[1]
-
Bromonium Ion Formation : The reaction begins with the electrophilic attack of bromine on the C5-C6 double bond. This attack occurs preferentially from the less sterically hindered exo face of the bicyclic system, forming a transient bromonium ion.
-
Intramolecular Nucleophilic Attack : The lone pair of electrons on the bridge nitrogen (N2) acts as an internal nucleophile, attacking one of the carbons of the bromonium ion (C6). This intramolecular SN2 reaction is rapid and leads to the formation of a rigid, tricyclic aziridinium ion intermediate.[3]
-
Skeletal Rearrangement : The aziridinium ion is then opened by a nucleophile. In the presence of a hydride source (often from subsequent workup or added reagents), the hydride attacks the C7 position. This attack occurs from the anti face relative to the nitrogen bridge, leading to the observed stereochemistry and a skeletal rearrangement to furnish the final product. The result is the formation of the thermodynamically stable anti-7-bromo isomer.
Figure 2: Mechanism of stereoselective bromination.
This NGP-driven pathway is crucial; without it, a mixture of diastereomers would likely be formed. The formation of this stable intermediate dictates the trajectory of the nucleophilic attack, ensuring high stereoselectivity.[4][5][6]
Detailed Experimental Protocol: Synthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Note: This is a representative protocol synthesized from mechanistic descriptions.[3] Researchers should consult primary literature for specific reaction conditions and optimize as needed.
-
Reaction Setup : Dissolve 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) in a flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition : Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The disappearance of the bromine color indicates consumption. The initial product is a tribromide salt.[3]
-
Intermediate Reaction : To the solution containing the tribromide salt, add another equivalent of the starting alkene (2-benzyl-2-azabicyclo[2.2.1]hept-5-ene). Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting materials.
-
Reduction/Work-up : The reaction mixture containing the aziridinium intermediate is carefully quenched with a suitable reducing agent (e.g., sodium borohydride in ethanol) to facilitate the rearrangement and formation of the final product.
-
Extraction and Purification : After the reduction is complete, neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Expected Data
The reaction is expected to yield the anti-bromo isomer as the major product with high stereoselectivity.
| Compound | Expected Stereoselectivity | Key Spectroscopic Features |
| anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | >95% anti | The ¹H NMR spectrum will show a characteristic signal for the C7-proton, with coupling constants indicative of its anti configuration. |
The Role and Removal of the N-Benzyl Group
The N-benzyl group is not merely a placeholder. Its steric bulk can influence the facial selectivity of the initial Diels-Alder reaction. Furthermore, its electron-donating nature enhances the nucleophilicity of the nitrogen, facilitating the crucial neighboring group participation in the bromination step.
For further derivatization, the benzyl group can be readily removed. The most common method is catalytic hydrogenolysis.
Protocol: N-Debenzylation[6]
-
Dissolve the N-benzyl compound in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected secondary amine.
The resulting secondary amine can then be re-protected with other groups (e.g., Boc) or used directly in subsequent synthetic steps.[7]
Conclusion
The stereoselective synthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane is a robust and efficient process that provides a critical building block for medicinal chemistry research. The success of this synthesis lies in the strategic application of a powerful aza-Diels-Alder reaction and a mechanistically elegant bromination step controlled by neighboring group participation. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to access this valuable synthetic intermediate, paving the way for the discovery of novel therapeutics targeting the nicotinic acetylcholine receptor family.
References
-
Fletcher, S. R., et al. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334. Available at: [Link]
-
Grieco, P. A., & Larsen, S. D. (1990). IMINIUM ION-BASED DIELS-ALDER REACTIONS: N-BENZYL-2-AZANORBORNENE. Organic Syntheses, 68, 206. Available at: [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8225–8234. Available at: [Link]
-
Malpass, J. R., & White, R. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334. Available at: [Link]
- Grokipedia. (n.d.). Neighbouring group participation.
- ResearchGate. (n.d.). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
-
Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120. Available at: [Link]
-
Pandey, G., Tiwari, K. N., & Puranik, V. G. (2005). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 7(21), 4799–4801. Available at: [Link]
- ResearchGate. (n.d.). 27 The removal of the N-benzyl group of anti-alcohol (87) then re-protection to produce anti-7-hydroxy-2-Boc-2-azabiyclo[2.2.1]heptane (182).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the anti-isomer of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. This document is intended for researchers, scientists, and professionals in drug development who utilize rigid bicyclic scaffolds in medicinal chemistry and materials science. The constrained conformational flexibility of the 2-azabicyclo[2.2.1]heptane core makes it a valuable building block for creating structurally defined molecules with specific biological activities. A thorough understanding of its spectroscopic signature is paramount for unambiguous structure elucidation and quality control.
The strategic placement of the bromine atom at the C7 bridge position, coupled with the N-benzyl group, introduces distinct electronic and steric influences that are clearly resolved in the NMR spectra. This guide will delve into the rationale behind the observed chemical shifts and coupling constants, offering insights grounded in the stereochemical and conformational properties of this bicyclic amine.
Molecular Structure and Stereochemistry
The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a bridged bicyclic system characterized by its rigid, cage-like structure. In the title compound, the bromine atom at the C7 position is in the anti configuration, meaning it is oriented away from the C5-C6 bridge. This stereochemical arrangement is a critical determinant of the molecule's overall shape and, consequently, its NMR spectral features. The bulky N-benzyl group introduces a set of aromatic proton and carbon signals and influences the magnetic environment of the bicyclic core.
Below is a diagram illustrating the structure of anti-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane with the IUPAC numbering scheme used for NMR signal assignments.
Caption: Molecular structure of anti-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane with IUPAC numbering.
¹H NMR Spectroscopic Data
The proton NMR spectrum of anti-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The rigidity of the bicyclic system leads to well-defined coupling constants between protons, which are invaluable for structural assignment. The data presented here is based on the characterization reported by Malpass, J. R., and White, R. in The Journal of Organic Chemistry, 2004.[1][2]
Table 1: ¹H NMR Data for anti-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-Ar (5H) | 7.37 - 7.21 | m | - |
| H-7 | 3.88 | s | - |
| -CH₂-Ph (2H) | 3.63 | s | - |
| H-1 | 3.39 | br s | - |
| H-4 | 2.98 | br s | - |
| H-3exo | 2.71 | d | 8.8 |
| H-3endo | 2.45 | d | 8.8 |
| H-5exo, H-6exo | 1.88 - 1.82 | m | - |
| H-5endo, H-6endo | 1.54 - 1.49 | m | - |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-Ar): The multiplet observed between δ 7.37 and 7.21 ppm corresponds to the five protons of the benzyl group.
-
Bridge Proton (H-7): The singlet at δ 3.88 ppm is assigned to the proton at the C7 position. The lack of coupling is consistent with the dihedral angles to the adjacent C5 and C6 protons in the rigid bicyclic system.
-
Benzylic Protons (-CH₂-Ph): The sharp singlet at δ 3.63 ppm arises from the two chemically equivalent protons of the benzylic methylene group.
-
Bridgehead Protons (H-1 and H-4): The broad singlets at δ 3.39 and 2.98 ppm are characteristic of the bridgehead protons. Their broadened appearance is due to complex, unresolved long-range couplings.
-
Methylene Protons at C3: The diastereotopic protons on C3 appear as two distinct doublets at δ 2.71 and 2.45 ppm, with a geminal coupling constant of 8.8 Hz.
-
Methylene Protons at C5 and C6: The protons on C5 and C6 are observed as multiplets in the upfield region of the spectrum, from δ 1.88 to 1.49 ppm. The exo and endo protons are magnetically non-equivalent due to the rigid conformation of the ring system.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the steric environment.
Table 2: ¹³C NMR Data for anti-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-Ar (ipso) | 139.0 |
| C-Ar (ortho, meta, para) | 128.6, 128.1, 126.8 |
| C-1 | 67.8 |
| C-4 | 63.8 |
| C-3 | 60.1 |
| -CH₂-Ph | 57.6 |
| C-7 | 52.8 |
| C-5, C-6 | 28.1 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The signals for the aromatic carbons of the benzyl group are observed in the expected downfield region (δ 126.8-139.0 ppm).
-
Bridgehead Carbons (C-1 and C-4): The bridgehead carbons, C1 and C4, appear at δ 67.8 and 63.8 ppm, respectively. Their downfield shift is attributed to the attachment to the nitrogen atom and their strained nature within the bicyclic system.
-
C3 Carbon: The carbon adjacent to the nitrogen, C3, resonates at δ 60.1 ppm.
-
Benzylic Carbon (-CH₂-Ph): The benzylic carbon signal is found at δ 57.6 ppm.
-
C7 Carbon: The C7 carbon, directly attached to the electronegative bromine atom, is observed at δ 52.8 ppm.
-
C5 and C6 Carbons: The methylene carbons of the ethylene bridge, C5 and C6, are found at the most upfield position, δ 28.1 ppm, consistent with their saturated alkane character.
Experimental Protocol for NMR Data Acquisition
The following is a representative protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound, based on standard laboratory practices.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good resolution, using the deuterium lock signal from the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Pulse width: 30-45° flip angle
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral width: ~220 ppm
-
Pulse width: 30-45° flip angle
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to determine the precise chemical shifts.
-
The logical workflow for this process can be visualized as follows:
Caption: Workflow for NMR data acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of anti-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane are highly informative and consistent with its rigid, bridged structure. The well-resolved signals and characteristic coupling patterns allow for unambiguous assignment of all protons and carbons. This detailed spectroscopic guide serves as a valuable reference for scientists working with this and related bicyclic systems, facilitating efficient and accurate structural characterization in their research and development endeavors.
References
-
Malpass, J. R.; White, R. 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry2004 , 69 (16), 5328–5334. [Link][1]
-
Malpass, J. R.; White, R. Supporting Information for 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry2004 , 69 (16). Available from the ACS Publications website.[2]
Sources
physical and chemical properties of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
An In-depth Technical Guide to 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Properties, Synthesis, and Reactivity
Introduction
The 2-azabicyclo[2.2.1]heptane framework represents a conformationally restricted bicyclic amine scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an invaluable template for the design of ligands targeting various receptors and enzymes. Within this class of compounds, this compound stands out as a pivotal synthetic intermediate. The benzyl group serves as a common protecting group for the secondary amine, while the bromine atom at the C7 position provides a reactive handle for introducing diverse functionalities.
This guide offers a comprehensive overview of the , focusing primarily on the well-studied anti-stereoisomer. We will delve into its synthesis, spectroscopic characterization, unique reactivity profile, and its critical role as a precursor to potent nicotinic acetylcholine receptor (nAChR) modulators like epibatidine analogues.
Molecular Identity and Physicochemical Properties
The identity and fundamental properties of a chemical compound are the bedrock of its application in research and development. It is crucial to note that several stereoisomers of this compound exist, each with a unique CAS number. The most extensively documented isomer in the scientific literature is the anti-7-bromo derivative (CAS No. 312955-00-3), which is the focus of this guide.
| Property | Value | Source(s) |
| IUPAC Name | rel-(1R,4R,7R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | [1][] |
| Synonym(s) | anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | [3][4] |
| CAS Number | 312955-00-3 (anti-isomer) | [1][4] |
| Molecular Formula | C₁₃H₁₆BrN | [1] |
| Molecular Weight | 266.18 g/mol | |
| Appearance | Pale yellow oil or solid | [3] |
| Stereochemistry | The bromine atom is in an anti position relative to the nitrogen bridge. | [3][5][6] |
Note: The physical state has been reported as both a "pale yellow oil" and a "solid", which may depend on the specific isomeric purity and residual solvent content.[3]
Spectroscopic Characterization
Definitive structural confirmation relies on spectroscopic analysis. While a complete dataset is best obtained from primary literature, key identifying features are as follows:
-
Mass Spectrometry (MS): The presence of bromine results in a characteristic isotopic pattern for the molecular ion (M⁺) and the protonated molecular ion (MH⁺). The two major peaks appear at m/z values separated by two units (e.g., 265 and 267, or 266 and 268) with a nearly 1:1 intensity ratio, which is indicative of a single bromine atom.[3] High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. For C₁₃H₁₆NBr, the expected exact mass for the molecular ion [M⁺] is approximately 265.0466.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm) and the benzylic methylene protons. The protons on the bicyclic core will appear in the aliphatic region, with their specific chemical shifts and coupling constants providing crucial information about the stereochemistry of the molecule.
-
¹³C NMR: The spectrum will display 13 distinct carbon signals corresponding to the molecular formula, including those of the benzyl group and the saturated bicyclic system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching vibrations for both aromatic and aliphatic groups, as well as C-N and C-Br stretching frequencies.
Synthesis and Purification
The primary route for synthesizing anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane involves the reduction of a lactam precursor. This method provides a reliable and scalable pathway to the target compound.
Experimental Protocol: Reduction of a Lactam Precursor
This protocol is adapted from methodologies described in the literature for the synthesis of 2-azabicyclo[2.2.1]heptane systems.[3]
Step 1: Reaction Setup
-
In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place the precursor lactam, 2-benzyl-2-azabicyclo[2.2.1]heptan-7-one.
-
Add a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Cool the flask to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the exothermic nature of the reduction and prevent side reactions.
Step 2: Reduction
-
Slowly add a solution of a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) are commonly used for this transformation.[3] The choice of reducing agent can influence yield and ease of workup.
-
After the addition is complete, allow the reaction mixture to warm gradually to a specific temperature (e.g., -20 °C or -10 °C) over a period of 1-2 hours.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Quenching and Workup
-
Once the reaction is complete, cool the mixture again and carefully quench the excess reducing agent. This is a highly exothermic step that requires caution. A common method is the sequential, dropwise addition of water-saturated diethyl ether until gas evolution ceases.[3]
-
Filter the resulting mixture to remove the aluminum salts.
-
Wash the solid residue thoroughly with a suitable organic solvent (e.g., dichloromethane, CH₂Cl₂) to recover any adsorbed product.
-
Combine the organic filtrates and dry them over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).
Step 4: Purification
-
Remove the solvent under reduced pressure (in vacuo) to yield the crude product.
-
Purify the crude material using column chromatography on silica gel. A solvent system such as a petrol/ether mixture (e.g., 7:3) treated with ammonia is effective for isolating the desired product as a pale yellow oil.[3]
Chemical Reactivity and Mechanistic Insights
The most significant chemical property of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane is the remarkable reactivity of the C7-bromo bond towards nucleophilic substitution. This reactivity is significantly enhanced by the participation of the lone pair of electrons on the nitrogen atom at the 2-position.
Neighboring Group Participation
The displacement of the bromide at the C7 position does not proceed through a simple Sₙ2 or Sₙ1 mechanism. Instead, the nitrogen atom acts as an internal nucleophile, displacing the bromide to form a transient, highly strained tricyclic aziridinium ion intermediate. This phenomenon is known as neighboring group participation (NGP) or anchimeric assistance.[3][5][6][7]
Causality and Consequences:
-
Rate Enhancement: NGP significantly accelerates the rate of substitution compared to analogous systems lacking the participating nitrogen atom.
-
Stereochemical Retention: The external nucleophile then attacks the aziridinium ion. This attack occurs from the same face from which the bromide departed, leading to an overall retention of stereochemistry in the final product. This is a hallmark of NGP mechanisms.
This predictable reactivity makes the compound an exceptionally valuable building block. A wide range of nucleophiles can be employed to displace the bromide, opening pathways to diverse 7-substituted 2-azabicyclo[2.2.1]heptanes.[3][7]
| Nucleophile Type | Example Reagent | Resulting C7-Substituent | Reference |
| Halogen | Lithium Chloride (LiCl) | -Cl | [3] |
| Carbon | Organocuprates, Cyanides | -Alkyl, -Aryl, -CN | [3] |
| Nitrogen | Azides, Amines | -N₃, -NR₂ | [3] |
| Oxygen | Alkoxides, Carboxylates | -OR, -OCOR | [3] |
Application in Drug Discovery: A Gateway to nAChR Ligands
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of novel epibatidine analogues.[3][5][6] Epibatidine is a natural product with extremely high affinity for nicotinic acetylcholine receptors (nAChRs), but its therapeutic use is hampered by high toxicity.
By using the bromo-intermediate, researchers can introduce various heterocyclic moieties at the 7-position, aiming to create analogues with improved pharmacological profiles—specifically, high nAChR affinity and subtype selectivity, coupled with lower toxicity. A prominent example is the synthesis of syn- and anti-isoepiboxidine, where a methylisoxazole ring is installed.[3] This modification has been shown to yield compounds with high nAChR affinity but reduced toxicity compared to the parent epibatidine.[3]
The ability to readily functionalize the 7-position makes this compound a versatile platform for exploring structure-activity relationships (SAR) in the development of new therapeutics for neurological disorders where nAChRs are implicated.[8][9][10]
Conclusion
This compound is more than just a catalog chemical; it is a sophisticated molecular tool for synthetic and medicinal chemists. Its well-defined structure, coupled with a unique reactivity profile dominated by neighboring group participation, allows for the stereocontrolled synthesis of a wide array of derivatives. Its proven utility in the creation of novel and less toxic epibatidine analogues underscores its importance in the ongoing search for selective nAChR modulators. This guide provides the core technical knowledge researchers need to effectively handle, synthesize, and strategically employ this valuable compound in their drug discovery and development programs.
References
-
Malpass, J. R., Handa, S., & White, R. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328–5334. [Link]
-
Chemsrc. This compound. [Link]
-
Zelinsky Institute. This compound-6-carbonitrile. [Link]
-
PubMed. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues. [Link]
-
ChemBK. 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE. [Link]
-
ACS Publications. 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. [Link]
-
PubChem. 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane. [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8227–8235. [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8227–8235. [Link]
-
FDC Chemical. (1R,4R,7R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. [Link]
- Google Patents. WO1994022868A1 - 7-azabicyclo-[2.2.
- Google Patents.
-
ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound-6-carbonitrile. [Link]
- Google Patents. JP2012516326A - 2-Aza-bicyclo [2.2.1] heptane compounds and their use.
Sources
- 1. 312955-00-3|rel-(1R,4R,7R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ANTI-7-BROMO-2-BENZYL-2-AZABICYCLO[2.2.1]HEPTANE | 312955-00-3 [chemicalbook.com]
- 5. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003070731A2 - Azabicyclic compounds for the treatment of disease - Google Patents [patents.google.com]
- 9. connectsci.au [connectsci.au]
- 10. JP2012516326A - 2-Aza-bicyclo [2.2.1] heptane compounds and their use - Google Patents [patents.google.com]
mechanism of Aza Diels-Alder reaction for 2-azabicyclo[2.2.1]heptane synthesis
An In-Depth Technical Guide to the Aza-Diels-Alder Reaction for 2-Azabicyclo[2.2.1]heptane Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-azabicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of potent therapeutic agents like the analgesic epibatidine.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it a valuable target in drug design. The Aza-Diels-Alder reaction, a powerful nitrogen-introducing variant of the classical Diels-Alder cycloaddition, stands as one of the most efficient methods for constructing this bicyclic framework.[4][5][6] This guide provides a detailed exploration of the reaction mechanism, the critical factors governing its stereoselectivity, the role of catalysis, and a practical experimental protocol for researchers in synthetic and medicinal chemistry.
The Core Mechanism: A [4π+2π] Cycloaddition
The Aza-Diels-Alder reaction is a pericyclic reaction that constructs a six-membered nitrogen-containing heterocycle from a 4π-electron component (the diene) and a 2π-electron component (the dienophile).[4][7] In the context of 2-azabicyclo[2.2.1]heptane synthesis, the reaction typically involves a conjugated diene, such as cyclopentadiene, and an imine as the aza-dienophile.[8][9]
The reaction can proceed through two primary mechanistic pathways, the choice of which is heavily influenced by the reaction conditions, particularly the presence and nature of a catalyst.[6][8][9]
-
Concerted Pathway: In the absence of strong acids, the reaction is often considered a concerted, pericyclic process where the two new sigma bonds are formed simultaneously, albeit potentially asynchronously. This pathway is governed by the principles of orbital symmetry, as described by Frontier Molecular Orbital (FMO) theory.[10][11]
-
Stepwise Pathway: Upon protonation of the imine nitrogen or its coordination to a strong Lewis acid, the mechanism can shift to a stepwise process.[9] This pathway involves an initial Mannich-type addition to form a cationic intermediate, followed by a Michael-type ring closure to yield the bicyclic product.
Frontier Molecular Orbital (FMO) Analysis
FMO theory provides a powerful model for understanding the reactivity and selectivity of the Aza-Diels-Alder reaction.[10][12][13] The reaction is typically a "normal electron demand" cycloaddition, where the primary orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (cyclopentadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile (the imine).[11][14]
Activation of the imine with a Brønsted or Lewis acid is crucial. The acid coordinates to the imine's nitrogen lone pair, which significantly lowers the energy of the imine's LUMO.[15] This smaller HOMO-LUMO energy gap leads to a stronger orbital interaction and a substantial acceleration of the reaction rate.
Caption: FMO diagram for the Aza-Diels-Alder reaction.
Mastering Stereoselectivity: The Key to Asymmetric Synthesis
The synthetic utility of the Aza-Diels-Alder reaction hinges on its ability to control the stereochemistry of the resulting 2-azabicyclo[2.2.1]heptane product. Several stereochemical aspects must be considered, with experimental conditions being chosen to favor the desired isomer.
Exo vs. Endo Selectivity
Unlike the all-carbon Diels-Alder reaction where the endo product is often favored due to secondary orbital interactions, the Aza-Diels-Alder reaction with cyclopentadiene typically shows a high preference for the exo isomer.[8][9][16] This selectivity is often attributed to the lower energy of the exo transition state, where the lone pair on the imine nitrogen (or the coordinated Lewis acid) is positioned away from the diene system, minimizing steric repulsion.[9] Achieving high exo-selectivity is critical as this isomer often corresponds to the stereochemistry of biologically active natural products like epibatidine.[2]
Caption: Reaction pathway showing preferential exo-selectivity.
Diastereoselectivity and Enantioselectivity
Achieving high diastereoselectivity and, ultimately, enantioselectivity requires the use of chiral components. This is most commonly accomplished by incorporating chiral auxiliaries into the imine dienophile.[8][16][17]
-
Chiral Auxiliaries: Attaching a chiral group, such as (R)- or (S)-1-phenylethylamine to the imine nitrogen, effectively shields one face of the C=N double bond.[8][18] The incoming diene is then directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer. Further stereochemical reinforcement can be achieved by using a chiral ester group, such as one derived from (-)-8-phenylmenthol.[8][16] The combination of two chiral auxiliaries can lead to exceptionally high levels of diastereoselectivity, often yielding a single adduct.[8]
The choice of chiral auxiliary and its specific stereochemistry is a causal decision designed to produce a specific enantiomer of the final product. For example, studies have shown that combining an N-(R)-1-phenylethyl auxiliary with a (-)-8-phenylmenthyl ester leads to a single exo-adduct with high predictability.[8]
The Role of Catalysis: Accelerating the Reaction
Uncatalyzed Aza-Diels-Alder reactions between simple imines and dienes are often slow and require harsh conditions.[9] Catalysis is essential for achieving high yields and selectivities under mild conditions.
-
Brønsted Acids: Acids like trifluoroacetic acid (TFA) protonate the imine nitrogen in situ. This protonation increases the imine's electrophilicity and lowers its LUMO energy, thereby catalyzing the cycloaddition.[8][16]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), magnesium bromide etherate (MgBr₂·OEt₂), and boron trifluoride etherate (BF₃·OEt₂) function similarly by coordinating to the nitrogen's lone pair.[15][19] This coordination polarizes the C=N bond, making the imine carbon more susceptible to nucleophilic attack by the diene. The choice of Lewis acid can influence both the reaction rate and the observed stereoselectivity.
Experimental Protocol: Asymmetric Synthesis of an Exo-2-Azabicyclo[2.2.1]hept-5-ene Derivative
This protocol describes a representative Brønsted acid-catalyzed Aza-Diels-Alder reaction, adapted from methodologies reported in the literature for the highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives.[8][16][18]
Workflow Overview
Caption: Experimental workflow for the Aza-Diels-Alder reaction.
Step-by-Step Methodology
-
Imine Generation (in situ):
-
To a solution of the chiral glyoxylate ester (e.g., (-)-8-phenylmenthyl glyoxylate) (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried, argon-purged flask, add anhydrous magnesium sulfate (MgSO₄).
-
Add the chiral amine (e.g., (R)-1-phenylethylamine) (1.0 eq).
-
Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine. The MgSO₄ acts as a dehydrating agent, driving the equilibrium towards the imine product.
-
-
Cycloaddition Reaction:
-
Cool the flask containing the imine solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, freshly crack dicyclopentadiene by heating to ~170 °C to obtain cyclopentadiene monomer.[20] Keep the monomer cold.
-
Add the freshly distilled cyclopentadiene (3.0 eq) to the cold imine solution.
-
Add the Brønsted acid catalyst, trifluoroacetic acid (TFA) (1.0 eq), dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the imine is complete (typically 4-6 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Data Presentation: Representative Results
The following table summarizes typical results for this class of reaction, demonstrating the powerful effect of matching chiral auxiliaries to achieve high diastereoselectivity.
| Entry | Chiral Amine Auxiliary | Chiral Ester Auxiliary | Diastereomeric Ratio (exo) | Yield (%) |
| 1 | (R)-1-Phenylethyl | (-)-8-Phenylmenthyl | >99:1 | 85 |
| 2 | (S)-1-Phenylethyl | (-)-8-Phenylmenthyl | 70:30 | 81 |
| 3 | (S)-1-Phenylethyl | (+)-8-Phenylneomenthyl | >99:1 | 88 |
Data are representative based on published reports.[8]
Conclusion
The Aza-Diels-Alder reaction is a cornerstone of modern heterocyclic synthesis, providing a reliable and stereocontrollable route to the medicinally important 2-azabicyclo[2.2.1]heptane scaffold. A thorough understanding of the underlying mechanism—whether concerted or stepwise—and the principles of FMO theory is crucial for rational reaction design. By carefully selecting chiral auxiliaries and employing acid catalysis, chemists can manipulate the reaction's stereochemical outcome with high precision, enabling the efficient and asymmetric synthesis of complex molecular targets for drug discovery and development.
References
-
Sygnature Discovery. Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Available from: [Link]
-
CORE. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. Available from: [Link]
-
Wikipedia. Aza-Diels–Alder reaction. Available from: [Link]
-
Bentham Science. Aza-Diels-Alder Reaction: An Efficient Approach for Construction of Heterocycles. Available from: [Link]
-
ResearchGate. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry. Available from: [Link]
-
SciELO. Recent Syntheses of Frog Alkaloid Epibatidine. Available from: [Link]
-
Royal Society of Chemistry. Application of the aza-Diels–Alder reaction in the synthesis of natural products. Available from: [Link]
-
National Institutes of Health. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC. Available from: [Link]
-
Sci-Hub. Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Available from: [Link]
-
Bentham Science. Aza-Diels-Alder Reaction: An Efficient Approach for Construction of Heterocycles. Available from: [Link]
-
Wikipedia. Frontier molecular orbital theory. Available from: [Link]
-
UC Santa Barbara. Molecular Orbitals in the Diels-Alder Reaction. Available from: [Link]
-
ResearchGate. 6 Retro Diels-Alder reaction to produce cyclopentadiene. Available from: [Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Available from: [Link]
-
DiVA portal. Lewis Acid Mediated Aza-Diels-Alder Reactions and Asymmetric Alkylations of 2H-Azirines. Available from: [Link]
-
ARKAT USA. Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Available from: [Link]
-
ResearchGate. ChemInform Abstract: 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity | Request PDF. Available from: [Link]
-
ETH Zurich. Frontier Molecular Orbitals (FMO) and Pericyclic Reactions. Available from: [Link]
-
YouTube. Mechanism and FMO Analysis of the Diels-Alder Reaction. Available from: [Link]
-
YouTube. Ch16.20 - Frontier Orbital Theory in Diels-Alder Reactions. Available from: [Link]
- An In-Depth Technical Guide to the 2-Azabicyclo[2.2.1]heptane.
- The LAIR at East Texas A&M. Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aza-Diels-Alder Reaction: An Efficient Approach for Construction ...: Ingenta Connect [ingentaconnect.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 11. ethz.ch [ethz.ch]
- 12. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. Sci-Hub. Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene / Tetrahedron Letters, 1998 [sci-hub.box]
- 18. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 19. (1R,4S)-2-azabicyclo[2.2.1]heptane | 380228-01-3 | Benchchem [benchchem.com]
- 20. researchgate.net [researchgate.net]
Computational Modeling of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane Conformation: A Whitepaper
An In-depth Technical Guide
Executive Summary
The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid framework provides a unique platform for orienting substituents in three-dimensional space to achieve specific interactions with biological targets. This guide focuses on a representative derivative, 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane, to delineate a robust computational workflow for determining its stable, low-energy conformations. The conformational landscape of this molecule is dictated by the interplay between the rigid bicyclic core and the flexible N-benzyl group, further influenced by the stereoelectronic properties of the C7-bromo substituent. Understanding this landscape is paramount for predicting molecular recognition, binding affinity, and ultimately, pharmacological activity.
This document provides a hierarchical, multi-stage computational strategy, beginning with broad conformational sampling using molecular mechanics (MM) and proceeding to high-accuracy refinement with quantum mechanics (QM). We detail the rationale behind the selection of specific force fields and QM methodologies, with a particular focus on the challenges associated with modeling halogenated organic compounds.[2][3][4] The protocols described herein are designed to be self-validating, ensuring that the resulting conformational models are both energetically favorable and physically realistic.
Introduction: The Structural and Pharmacological Significance
The bicyclo[2.2.1]heptane system, commonly known as the norbornane skeleton, is characterized by its inherent rigidity, which severely limits its conformational freedom.[5][6] When a nitrogen atom is introduced at the 2-position, the resulting 2-azabicyclo[2.2.1]heptane core becomes a valuable building block in the design of novel therapeutics, including potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[7]
The molecule at the heart of this guide, this compound, possesses three key structural features that define its conformational behavior and potential for biological interaction:
-
The Rigid Scaffold: The bicyclic core serves as an anchor, pre-organizing the molecule and reducing the entropic penalty upon binding to a receptor.
-
The Flexible N-Benzyl Group: The orientation of the phenyl ring relative to the bicyclic core is determined by rotation around the N-CH₂ and CH₂-Ph bonds. This orientation is critical for potential π-stacking or hydrophobic interactions within a binding pocket.
-
The 7-Bromo Substituent: The bromine atom introduces significant electronic and steric effects. Furthermore, its propensity to engage in halogen bonding—a directed, non-covalent interaction with a Lewis base via its electropositive σ-hole—is a crucial consideration in modern drug design.[4][8][9]
A thorough conformational analysis is therefore not merely an academic exercise; it is a foundational step in structure-based drug design, providing the necessary three-dimensional insights to rationalize existing structure-activity relationships (SAR) and to guide the design of future, more potent analogues.
The Computational Workflow: A Hierarchical Approach
To efficiently and accurately model the conformational space of this compound, we employ a multi-step workflow. This process begins with a computationally inexpensive but broad search using Molecular Mechanics (MM), followed by a highly accurate but targeted refinement using Quantum Mechanics (QM).
Phase 1: Molecular Mechanics for Broad Conformational Sampling
The initial goal is to explore the full range of possible conformations arising from the rotation of the benzyl group without incurring prohibitive computational costs. Molecular mechanics provides an ideal framework for this task.
Rationale and Selection of an Appropriate Force Field
The accuracy of any MM simulation is dictated by its force field. For halogenated compounds, standard force fields can be inadequate because they often treat atoms as simple charged spheres, failing to capture the anisotropic charge distribution of a covalently bonded halogen. This anisotropy results in a region of positive electrostatic potential (the "σ-hole") along the C-Br bond axis, which is crucial for describing halogen bonding.[3]
For this reason, we recommend a force field specifically parameterized to handle halogen bonding. The OPLS-AAx force field is an excellent choice, as it modifies the standard OPLS-AA parameters by adding a positively charged virtual site (an "X-site") along the C-X bond vector to explicitly model the σ-hole.[4] This provides a more accurate representation of the electrostatic interactions that the bromine atom can participate in.
Experimental Protocol: Conformational Search
-
Structure Preparation:
-
Generate a 3D structure of this compound using a molecular editor. The exact initial conformation is not critical.
-
Assign atom types and partial charges using the OPLS-AAx force field model. For general implementation, the CM1A charge model can be used, with subsequent modification for the bromine atom and its X-site.[4]
-
Perform an initial energy minimization to relax any strained geometry.
-
-
Conformational Sampling:
-
Employ a Monte Carlo Multiple Minimum (MCMM) or a systematic dihedral search algorithm.
-
Define the rotatable bonds: primarily the N-CH₂ bond and the CH₂-Ph bond of the benzyl substituent.
-
Set the search parameters:
-
MCMM Steps: 5,000-10,000 steps to ensure broad coverage.
-
Energy Window: Retain all unique conformers found within a 20-25 kJ/mol window of the global minimum. This ensures that even slightly higher-energy, but potentially accessible, conformations are captured for later refinement.
-
-
-
Clustering and Filtering:
-
The search will yield a large number of conformations. These must be clustered based on structural similarity (e.g., heavy-atom RMSD < 0.5 Å).
-
From each cluster, select the lowest-energy conformer as the representative for that particular geometry. This process typically yields a manageable set of 5-15 unique, low-energy conformations.
-
Expected Data Output
The output of this phase is a set of unique conformers, rank-ordered by their relative MM potential energies. This data provides a first look at the preferred orientations of the benzyl group.
| Conformer ID | Relative Potential Energy (kJ/mol) | Description of Benzyl Orientation |
| MM-Conf-01 | 0.00 | Phenyl ring extended away from the bicyclic core |
| MM-Conf-02 | 3.21 | Phenyl ring folded over the bicyclic core |
| MM-Conf-03 | 5.89 | Phenyl ring oriented towards the C7-bromo group |
| ... | ... | ... |
| Table 1: Illustrative output from the Molecular Mechanics conformational search. Actual values will depend on the specific force field and software used. |
Phase 2: Quantum Mechanical Refinement for High Accuracy
While MM is excellent for searching, QM methods are required to obtain accurate geometries and relative energies. QM explicitly models the electronic structure of the molecule, providing a much more reliable description of the subtle energetic differences between conformers.
Rationale and Selection of QM Method
For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational expense.[10]
-
Functional Selection: The choice of functional is critical. The interaction between the benzyl ring and the bicyclic core involves non-covalent dispersion forces. Therefore, a functional that includes an empirical dispersion correction is mandatory. We recommend ωB97X-D or B3LYP-D3 . These functionals have been shown to perform well for the conformational analysis of organic molecules.[10]
-
Basis Set Selection: A split-valence, polarized basis set is necessary. For heavy atoms like bromine, it is advantageous to use a basis set that incorporates a relativistic effective core potential (ECP) to account for the large number of core electrons. A suitable combination is:
-
Br atom: def2-TZVPD or LANL2DZ .[10]
-
C, H, N atoms: 6-311+G(2d,p) .
-
-
Solvent Modeling: Biological interactions occur in an aqueous environment. To model this implicitly, the Polarizable Continuum Model (PCM) should be employed to account for the bulk electrostatic effects of a solvent like water.
Experimental Protocol: Geometry Optimization and Validation
-
Input Preparation: Use the lowest-energy representative conformers from the MM search (Table 1) as the starting geometries for the QM calculations.
-
Geometry Optimization:
-
For each starting geometry, perform a full geometry optimization at the selected level of theory (e.g., ωB97X-D/def2-TZVPD/6-311+G(2d,p)) using the PCM for water.
-
This step refines the bond lengths, angles, and dihedrals to find the nearest local minimum on the QM potential energy surface.
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation on each optimized geometry at the same level of theory.
-
Self-Validation: This step is crucial. A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure must be perturbed along the imaginary mode and re-optimized.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of the relative Gibbs Free Energies (ΔG), which are more relevant for comparing conformer populations at a given temperature than simple electronic energies.
-
Final Data Analysis
The final output is a validated set of low-energy conformers with accurate relative energies. This allows for a definitive statement on the preferred three-dimensional structure(s) of the molecule.
| Conformer ID | Relative Electronic Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Imaginary Frequencies |
| QM-Conf-A | 0.00 | 0.00 | 0 |
| QM-Conf-B | 4.15 | 3.98 | 0 |
| QM-Conf-C | 9.54 | 10.02 | 0 |
| ... | ... | ... | ... |
| Table 2: Final summary of QM-refined conformers. The relative Gibbs Free Energies (ΔG) are the most reliable metric for comparing the thermodynamic stability of conformers at room temperature. |
Conclusion and Outlook
The hierarchical computational strategy detailed in this guide provides a robust and scientifically sound pathway for the conformational analysis of this compound. By leveraging the speed of molecular mechanics for initial exploration and the accuracy of quantum mechanics for refinement and validation, researchers can build a reliable model of the molecule's conformational landscape.
The resulting low-energy conformers serve as the essential starting point for more advanced studies, such as molecular docking into a protein active site, molecular dynamics simulations to understand dynamic behavior, or the calculation of spectroscopic properties for comparison with experimental data. This foundational understanding of molecular conformation is an indispensable component in the modern pipeline of rational drug discovery and development.
References
- Time in Pasuruan, ID. Google.
- Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator.
- Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons.
- Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents.
- Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. arXiv.
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
- 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
- Systematic Optimization of a Fragment-Based Force Field against Experimental Pure-Liquid Properties Considering Large Compound Families: Application to Saturated Haloalkanes.
- A Computational Study of the Thermochemistry of Bromine- and Iodine-Containing Methanes and Methyl Radicals.
- Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives.
- Simple Conformational Analysis of Cyclic and Bicyclic Compounds.
- Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selecti. eScholarship.org.
- Synthesis of chiral 2-azabicycloalkane derivatives and their applic
- Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC - PubMed Central.
- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estim
- Quantum Chemical Calculations for Bromoethyne: A Technical Guide. Benchchem.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.
- Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods.
- Combined quantum mechanical/molecular mechanical (QM/MM) methods.
- Validation of computational results with experimental data. Computational Chemistry Class Notes | Fiveable.
- Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF.
- Conform
- 4.9: Conformations of Polycyclic Molecules. Chemistry LibreTexts.
- This compound. Sigma-Aldrich.
- Conformations of fused rings. PPTX - Slideshare.
- anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route.
- New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
- anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route.
- Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Halogenated 2-Azabicyclo[2.2.1]heptanes
Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold in Drug Discovery
The 2-azabicyclo[2.2.1]heptane core is a rigid bicyclic amine structure that has garnered significant interest in medicinal chemistry. Its conformationally constrained framework provides a unique three-dimensional arrangement for appended pharmacophores, making it a valuable scaffold for designing potent and selective ligands for various biological targets. Halogenation of this scaffold can further enhance its pharmacological properties by modulating its lipophilicity, metabolic stability, and binding interactions. However, the introduction of a halogen atom, particularly on the nitrogen atom, can also introduce chemical instability. This guide provides an in-depth analysis of the factors influencing the stability of halogenated 2-azabicyclo[2.2.1]heptanes and offers best practices for their storage and handling to ensure their integrity in research and drug development.
Key Degradation Pathways
Understanding the potential degradation pathways of halogenated 2-azabicyclo[2.2.1]heptanes is fundamental to developing appropriate storage and handling protocols. The primary routes of degradation are dictated by the position of the halogen atom and the inherent reactivity of the bicyclic amine structure.
N-Halogenated 2-Azabicyclo[2.2.1]heptanes: The Hofmann-Löffler-Freytag Reaction
When the halogen is directly attached to the nitrogen atom (an N-haloamine), the most significant degradation pathway is the Hofmann-Löffler-Freytag reaction. This intramolecular rearrangement occurs under thermal or photochemical conditions, often catalyzed by acid.[1][2] The reaction proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from a sterically accessible carbon, typically at the δ-position, leading to the formation of a new C-N bond and a rearranged, halogenated product.
The general mechanism involves:
-
Initiation: Homolytic cleavage of the N-X (X = Cl, Br) bond to form a nitrogen-centered radical cation, particularly in the presence of acid and heat or UV light.[1]
-
Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from a suitable carbon within the bicyclic system.
-
Halogen Transfer: The halogen atom is transferred to the carbon-centered radical.
-
Cyclization: Subsequent treatment with a base can lead to the formation of a new cyclic amine.
Caption: The Hofmann-Löffler-Freytag reaction pathway for N-halogenated amines.
C-Halogenated 2-Azabicyclo[2.2.1]heptanes: Nucleophilic Substitution and Rearrangements
When the halogen is attached to a carbon atom of the bicyclic frame, the stability is generally higher. However, these compounds can still undergo degradation, primarily through nucleophilic substitution or rearrangement reactions.
-
Nucleophilic Substitution: The bromine atom at the 7-position of a 2-azabicyclo[2.2.1]heptane has been shown to be susceptible to nucleophilic substitution.[3] The reactivity is influenced by neighboring group participation from the nitrogen atom. This suggests that storage with nucleophilic solvents or reagents should be avoided.
-
Wagner-Meerwein Rearrangement: Polyhalogenated 2-azabicyclo[2.2.1]hept-5-enes can undergo a Wagner-Meerwein rearrangement in the presence of bromine or chlorine, leading to a structurally different polyhalogenated 2-azabicyclo[2.2.1]heptane.[4] This indicates a potential for skeletal rearrangement under certain oxidative or halogenating conditions.
General Degradation Pathways for Bicyclic Amines
-
Oxidation: The amine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[5][6] The presence of oxygen and trace metal impurities can catalyze this process.
-
Hydrolysis of Halogenoalkanes: Carbon-halogen bonds can undergo hydrolysis, particularly in the presence of water and at non-neutral pH, to form the corresponding alcohol.[7][8] The rate of hydrolysis is dependent on the nature of the halogen and the steric environment of the carbon atom.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of halogenated 2-azabicyclo[2.2.1]heptanes. Careful control of these factors is crucial for preserving the integrity of these compounds.
| Factor | Influence on Stability | Rationale |
| Temperature | Increased temperature accelerates degradation. | Provides the activation energy for reactions like the Hofmann-Löffler-Freytag reaction, oxidation, and hydrolysis. |
| Light | UV light can initiate photochemical degradation. | The N-X bond in N-haloamines can absorb UV light, leading to homolytic cleavage and initiation of radical chain reactions like the Hofmann-Löffler-Freytag reaction.[1][2] |
| pH | Both acidic and basic conditions can promote degradation. | Acid can catalyze the Hofmann-Löffler-Freytag reaction.[1] Basic conditions can promote the decomposition of certain N-haloamines, such as bromamines.[9] The stability of many organic molecules is often optimal within a neutral pH range.[10][11] |
| Moisture | The presence of water can lead to hydrolysis. | C-X bonds can be susceptible to hydrolysis, and water can also participate in the degradation of N-haloamines. |
| Oxygen | Promotes oxidative degradation of the amine. | The nitrogen lone pair is susceptible to oxidation, and the presence of oxygen can lead to the formation of various degradation products.[5][6] |
| Halogen Identity | N-Br compounds are generally less stable than N-Cl compounds. | The N-Br bond is weaker than the N-Cl bond, making it more susceptible to homolytic cleavage. The stability of N-halamines follows the order: amine > amide > imide.[12] |
Recommended Storage and Handling Conditions
Based on the potential degradation pathways and influencing factors, the following storage and handling conditions are recommended for halogenated 2-azabicyclo[2.2.1]heptanes:
-
Storage Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer. This will minimize the rate of all potential degradation reactions.
-
Protection from Light: Store in amber vials or in a light-proof container to prevent photochemical degradation, especially for N-halogenated derivatives.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere of argon or nitrogen to minimize oxidative degradation.
-
Moisture Control: Store in a desiccated environment to prevent hydrolysis. Use of a desiccator or storage in a dry box is recommended.
-
Solvent Choice: For compounds in solution, use a non-nucleophilic, aprotic solvent. Avoid protic solvents like water and alcohols for long-term storage.
-
pH Control: If in an aqueous solution for immediate use, maintain a neutral pH. Buffering the solution may be necessary.
Protocol for Stability Testing
A forced degradation study is essential to identify the specific vulnerabilities of a particular halogenated 2-azabicyclo[2.2.1]heptane derivative and to develop a stability-indicating analytical method.[13][14]
Forced Degradation Conditions
Subject the compound to a range of stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photochemical Degradation: Expose the compound in solution to UV light.
Analytical Method Development
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. The method must be able to separate the parent compound from all significant degradation products.
Sources
- 1. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nva.sikt.no [nva.sikt.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. perlego.com [perlego.com]
- 8. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 9. Bromamine decomposition kinetics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Neighboring Group Participation in 2-Azabicyclo[2.2.1]heptane Systems
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Beyond Steric Hindrance – The Proactive Role of Neighboring Groups
In the intricate world of reaction mechanisms, the architecture of a molecule is not merely a passive scaffold but an active participant in its own transformation. While introductory organic chemistry often emphasizes the steric hindrance imposed by bulky groups, a more profound and elegant phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, reveals that suitably positioned functional groups can actively facilitate a reaction.[1][2] This intramolecular catalysis often leads to remarkable rate accelerations and precise stereochemical control, outcomes that are of paramount importance in the rational design of complex molecules, particularly in the pharmaceutical industry.
The 2-azabicyclo[2.2.1]heptane system, a rigid and strained bicyclic amine, serves as a canonical example for studying the powerful effects of NGP. The nitrogen atom, constrained by the bicyclic framework, is uniquely positioned to influence reactions at adjacent carbons. This guide provides an in-depth technical exploration of this phenomenon, synthesizing mechanistic principles with experimental evidence to offer a comprehensive resource for researchers in organic synthesis and drug development. We will dissect the causality behind experimental observations, present protocols for probing these effects, and contextualize the importance of this knowledge in modern chemical science.
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Constrained System Primed for Participation
The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane system, is characterized by its rigid, boat-like cyclohexane ring bridged by a methylene group. This rigidity locks the substituents into well-defined spatial relationships. When a nitrogen atom replaces one of the methylene carbons at the 2-position, the resulting 2-azabicyclo[2.2.1]heptane framework retains this conformational rigidity but introduces a potent internal nucleophile: the nitrogen's lone pair of electrons.
The key structural feature that facilitates NGP is the fixed proximity of the nitrogen's lone pair to the backside of the C-5 and C-6 positions. In reactions involving a leaving group at these positions, particularly at the exo face, the nitrogen is perfectly poised for an intramolecular nucleophilic attack, a scenario that is sterically and electronically favored over intermolecular attack by an external nucleophile.
The Core Mechanism: Formation of the Tricyclic Aziridinium Ion
The hallmark of neighboring group participation by nitrogen in the 2-azabicyclo[2.2.1]heptane system is the formation of a transient, high-energy, tricyclic aziridinium ion intermediate.[3] This process occurs when a leaving group, such as a tosylate (OTs) or brosylate (OBs), departs from a nearby carbon.
The reaction proceeds in two distinct SN2 steps:
-
Intramolecular Attack and Formation of the Aziridinium Ion: The nitrogen's lone pair acts as an internal nucleophile, attacking the carbon bearing the leaving group from the backside. This concerted displacement of the leaving group forms a strained, three-membered aziridine ring fused to the bicyclic framework. This first step is typically the rate-determining step of the overall reaction.
-
Intermolecular Attack and Ring Opening: An external nucleophile (often the solvent, in solvolysis reactions) then attacks one of the carbons of the aziridinium ring. This attack, also an SN2 displacement, opens the strained three-membered ring to yield the final product.
This two-step, double-inversion process is the mechanistic basis for the key experimental observations associated with NGP in this system: a dramatic increase in reaction rate and overall retention of stereochemistry.
Caption: Mechanism of NGP in 2-Azabicyclo[2.2.1]heptane Systems.
Pillars of Evidence for Neighboring Group Participation
The assertion of NGP is not merely theoretical; it is substantiated by a confluence of kinetic, stereochemical, and product analysis data.
Kinetic Evidence: Dramatic Rate Enhancement
The most striking evidence for NGP is the massive acceleration of reaction rates compared to analogous systems where such participation is absent. The solvolysis of an exo-5-tosyloxy-2-azabicyclo[2.2.1]heptane derivative proceeds orders of magnitude faster than its all-carbon counterpart, exo-2-tosyloxybicyclo[2.2.1]heptane (exo-norbornyl tosylate).[4][5]
The rationale is clear: the rate-determining step for the unassisted reaction is the formation of a high-energy secondary carbocation, which is energetically demanding. In contrast, the NGP pathway is facilitated by the intramolecular nucleophilic push from the nitrogen, significantly lowering the activation energy of the transition state. This intramolecular process has a much more favorable entropy of activation than a bimolecular reaction requiring a solvent molecule to be correctly positioned.
| Compound | Solvent/Temp. | Relative Rate (krel) | Reference |
| exo-2-Tosyloxynorbornane (Model System) | Acetic Acid | 1 | Winstein, S. & Trifan, D. S. (1949, 1952) |
| N-p-Anisyl-exo-5-tosyloxy-2-azabicyclo[2.2.1]heptane (Participating System) | Acetic Acid | ~1011 | Gassman, P. G. & Fentiman, A. F. (1970) |
Note: The exact rate constant for the N-anisyl azabicyclic system is difficult to measure due to its extreme reactivity. The relative rate is an estimation based on studies of related systems and the principles of anchimeric assistance.
Stereochemical Evidence: Retention of Configuration
In a standard SN2 reaction, the nucleophile attacks from the side opposite the leaving group, resulting in an inversion of stereochemistry at the reaction center. An SN1 reaction proceeding through a planar carbocation would lead to racemization.
However, reactions dominated by NGP in the 2-azabicyclo[2.2.1]heptane system yield products with retention of configuration . This is a direct consequence of the double-inversion mechanism:
-
First Inversion: The intramolecular attack by the nitrogen to form the aziridinium ion inverts the stereocenter.
-
Second Inversion: The external nucleophile can only attack the aziridinium ion from the face opposite the nitrogen bridge, leading to a second inversion.
The net result of two successive inversions is the retention of the original stereochemistry. For example, the solvolysis of an exo-tosylate exclusively yields an exo-substituted product. This high degree of stereocontrol is a powerful tool in asymmetric synthesis.[5]
Experimental Protocol: Probing NGP via Solvolysis Kinetics
To quantitatively assess the impact of NGP, a comparative kinetic study of the solvolysis of a 2-azabicyclo[2.2.1]heptyl substrate and a non-participating analog is the gold standard.
Objective: To determine the first-order rate constants for the acetolysis of exo-2-tosyloxybicyclo[2.2.1]heptane and an N-substituted exo-5-tosyloxy-2-azabicyclo[2.2.1]heptane.
Methodology Rationale:
-
Substrates: Tosylates are chosen as they are excellent leaving groups, ensuring that C-O bond cleavage is the rate-determining step. The exo stereochemistry is crucial as it allows for optimal backside attack by the nitrogen's lone pair.
-
Solvent: Anhydrous acetic acid is a common solvent for solvolysis studies. It is polar enough to support ionization but is a weak enough nucleophile to allow the NGP pathway to dominate if it is kinetically favorable.
-
Monitoring: The reaction is monitored by titrating the p-toluenesulfonic acid (TsOH) produced over time. The rate of acid production is directly proportional to the rate of solvolysis.
Caption: Workflow for a Comparative Solvolysis Kinetics Experiment.
Step-by-Step Protocol:
-
Substrate Synthesis: Synthesize exo-2-tosyloxybicyclo[2.2.1]heptane and the chosen N-R-exo-5-tosyloxy-2-azabicyclo[2.2.1]heptane using established literature procedures. Purity is critical and must be confirmed by NMR and melting point analysis.
-
Solvent Preparation: Prepare a solution of anhydrous acetic acid containing a small amount of acetic anhydride to scavenge any trace water. Add a suitable concentration of a non-nucleophilic base like sodium acetate to buffer the system and prevent reversal of the reaction.
-
Kinetic Run: a. Equilibrate the solvent in a constant temperature bath (e.g., 25.0 ± 0.1 °C). b. Dissolve a precisely weighed amount of the tosylate substrate in the solvent to initiate the reaction (t=0). c. At recorded time intervals, withdraw fixed-volume aliquots (e.g., 5.00 mL) from the reaction mixture. d. Immediately quench each aliquot by adding it to a flask containing a cold, non-reactive solvent (e.g., acetone) to stop the reaction.
-
Titration: a. Add a few drops of an indicator (e.g., phenolphthalein) to the quenched aliquot. b. Titrate the liberated p-toluenesulfonic acid with a standardized solution of a strong base (e.g., 0.01 M NaOH) until the endpoint is reached. Record the volume of titrant used (Vt). c. Allow a sample of the reaction to proceed for at least 10 half-lives to determine the infinity reading (V∞).
-
Data Analysis: a. The reaction follows first-order kinetics. The rate constant (k) is determined from the slope of a plot of ln(V∞ - Vt) versus time (t), where the slope is equal to -k. b. Calculate the relative rate (krel) by dividing the rate constant of the azabicyclic compound by the rate constant of the carbon analog.
Implications for Drug Development and Medicinal Chemistry
Understanding NGP in azabicyclic systems is not merely an academic exercise. It has profound implications for drug design and development:
-
Metabolic Stability: The potential for NGP can influence the metabolic fate of a drug. A molecule containing this scaffold might undergo rapid, NGP-mediated reactions in vivo, potentially leading to rapid clearance or the formation of unexpected metabolites.
-
Prodrug Design: The high reactivity of these systems can be harnessed to design prodrugs. A labile group could be attached to the scaffold, which is then rapidly cleaved under physiological conditions via NGP to release the active pharmaceutical ingredient.
-
Conformational Locking and Receptor Binding: The 2-azabicyclo[2.2.1]heptane scaffold is a valuable "conformationally restricted" analog of more flexible amines like piperidine. Understanding its electronic properties, including the potential for NGP-like interactions with biological nucleophiles or electrophiles, is crucial for designing ligands with high affinity and selectivity for their target receptors.
Conclusion
Neighboring group participation in 2-azabicyclo[2.2.1]heptane systems is a testament to the sophisticated interplay of structure and reactivity. The nitrogen atom, far from being a passive component of the molecular framework, acts as a powerful internal catalyst. Through the formation of a tricyclic aziridinium ion intermediate, it dramatically accelerates reaction rates and dictates stereochemical outcomes with remarkable precision. The evidence for this phenomenon is robust, resting on the pillars of kinetic rate enhancements and stereochemical retention. For the medicinal chemist and the synthetic researcher, a thorough understanding of these principles is indispensable, transforming a potential liability into a powerful tool for molecular design and the synthesis of complex, functional molecules.
References
- Capon, B., & McManus, S. P. (1976).
-
Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]
-
Winstein, S., & Trifan, D. S. (1949). The Role of Neighboring Groups in Replacement Reactions. I. The 2-exo-Norbornyl Group. Journal of the American Chemical Society, 71(8), 2953–2953. [Link]
-
Winstein, S., & Trifan, D. S. (1952). The Role of Neighboring Groups in Replacement Reactions. XII. The Solvolysis of the exo- and endo-Norbornyl p-Bromobenzenesulfonates. Journal of the American Chemical Society, 74(5), 1154–1160. [Link]
-
Gassman, P. G., & Fentiman, A. F., Jr. (1970). Characteristics of the abrupt change from the participation to the nonparticipation of a neighboring group. Journal of the American Chemical Society, 92(8), 2549–2551. [Link]
-
Gassman, P. G., & Hartman, G. D. (1973). The Generation and Rearrangement of Nitrenium Ions. Accounts of Chemical Research, 6(7), 227-233. [Link]
-
Ha, H.-J. (2019). Synthetic Applications of Aziridinium Ions. Molecules, 24(3), 572. [Link]
-
Chebolu, R., & Austad, S. N. (2017). Molecular imaging probe development: a chemistry perspective. American Journal of Nuclear Medicine and Molecular Imaging, 7(4), 179–200. [Link]
-
Ohwada, T., et al. (1998). Intrinsic pyramidal nitrogen of N-acyl-7-azabicyclo[2.2.1]heptanes. Tetrahedron Letters, 39(6), 865-868. [Link]
-
Wikipedia. (2023). Neighbouring group participation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Anchimeric Assistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Azabicyclo[2.2.1]heptane. NIST Chemistry WebBook. Retrieved from [Link]
-
Krow, G. R., et al. (2006). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 71(13), 4948-4954. [Link]
-
Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
Mamantov, A. (2019). The 2-Norbornyl Cation Is Not a Single Minimum Energy System. Sci, 1(1), 26. [Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: Models for Biocatalytic C-H Bond Oxidations. Advanced Synthesis & Catalysis, 345(9-10), 1035-1052. [Link]
Sources
- 1. epdf.pub [epdf.pub]
- 2. Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States(1)(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-04447943 (CAS: 1082744-20-4): A Selective PDE9A Inhibitor
Executive Summary
This technical guide provides a comprehensive overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Initially identified under the CAS number 879483-40-2 in the user's query, thorough investigation has confirmed the correct and predominantly cited CAS number to be 1082744-20-4 . This document delves into the chemical and physical properties of PF-04447943, its mechanism of action, and its demonstrated and potential therapeutic applications, with a particular focus on its role in cognitive enhancement and the treatment of Sickle Cell Disease (SCD). Furthermore, this guide provides detailed protocols for handling, storage, and experimental use, designed for researchers, scientists, and drug development professionals.
Introduction and Compound Identification
PF-04447943 is a small molecule inhibitor that has garnered significant interest for its high selectivity for PDE9A, an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, a critical second messenger in various physiological processes, including synaptic plasticity and vascular function.[2] This unique mode of action has positioned PF-04447943 as a valuable research tool and a potential therapeutic agent for a range of disorders.
A Note on CAS Numbers: While the initial query referenced CAS number 879483-40-2, the scientific literature and chemical databases predominantly identify PF-04447943 with CAS number 1082744-20-4 . For the purpose of accuracy and consistency, this guide will use the latter CAS number.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of PF-04447943 is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [3] |
| CAS Number | 1082744-20-4 | [3] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [3] |
| Molecular Weight | 395.46 g/mol | [3] |
| Appearance | Off-white to white solid | [4] |
| Solubility | DMSO: ≥54.6 mg/mL (138.07 mM) | [5] |
| Storage | Store at -20°C, desiccated and protected from light. | [4][5] |
Mechanism of Action: Targeting the cGMP Signaling Pathway
PF-04447943 exerts its biological effects by selectively inhibiting the enzymatic activity of PDE9A. This enzyme plays a crucial role in regulating the intracellular concentration of cGMP.
The Role of PDE9A and cGMP
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in a multitude of cellular responses, including smooth muscle relaxation, phototransduction, and neuronal signaling. The levels of cGMP are tightly regulated by its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs). PDE9A is a high-affinity, cGMP-specific phosphodiesterase, making it a key regulator of cGMP signaling in tissues where it is expressed, such as the brain and hematopoietic cells.
Inhibition of PDE9A by PF-04447943
PF-04447943 is a highly potent and selective inhibitor of PDE9A, with reported Ki values of 2.8 nM, 4.5 nM, and 18 nM for human, rhesus, and rat recombinant PDE9A, respectively. Its selectivity for PDE9A over other PDE families is a critical feature, minimizing off-target effects. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation of cGMP enhances downstream signaling pathways, which is the basis for its therapeutic potential.
Therapeutic Applications and Preclinical Evidence
The ability of PF-04447943 to modulate cGMP signaling has led to its investigation in several therapeutic areas.
Cognitive Enhancement and Neurodegenerative Diseases
Elevated cGMP levels in the brain are associated with enhanced synaptic plasticity and cognitive function. Preclinical studies have shown that PF-04447943 can improve memory in various rodent models. For instance, it has been demonstrated to enhance performance in the novel object recognition task and to increase neurite outgrowth and synapse formation in cultured hippocampal neurons. These findings suggest a potential therapeutic role for PF-04447943 in conditions characterized by cognitive decline, such as Alzheimer's disease. However, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognition compared to placebo.[2]
Sickle Cell Disease (SCD)
In SCD, elevated levels of PDE9A in red and white blood cells contribute to the pathophysiology of the disease by reducing cGMP levels, which are important for maintaining vascular homeostasis. A Phase 1b clinical study in stable SCD patients demonstrated that PF-04447943 was generally well-tolerated and led to a significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, which are implicated in vaso-occlusive crises.[6] These findings suggest that PDE9A inhibition with PF-04447943 may offer a novel therapeutic approach for SCD.[6]
Handling, Storage, and Safety Precautions
As with any research compound, proper handling and storage procedures are paramount to ensure user safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling PF-04447943, especially in its solid form, appropriate PPE should be worn to prevent inhalation, skin, and eye contact. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization of the powder, a properly fitted respirator should be used in a well-ventilated area or a fume hood.
Storage and Stability
PF-04447943 should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4][5] When properly stored, the compound is expected to be stable for an extended period. Before use, allow the container to warm to room temperature to prevent condensation.
Spill and Disposal Procedures
-
Small Spills: For minor spills of the solid compound, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent.
-
Large Spills: In the event of a large spill, evacuate the area and follow institutional emergency procedures for hazardous material cleanup.
-
Disposal: Dispose of PF-04447943 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is crucial to adapt these procedures to specific experimental needs and to consult relevant literature for further details.
Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of stock solutions is the foundation of reliable experimental results. DMSO is a common solvent for PF-04447943 due to its high solubility.
Protocol:
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of PF-04447943 needed using its molecular weight (395.46 g/mol ).
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of PF-04447943 into a sterile, conical tube.
-
Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro PDE9A Inhibition Assay
Rationale: This assay is fundamental for confirming the inhibitory activity of PF-04447943 and determining its IC₅₀ value. The principle involves measuring the amount of cGMP remaining after incubation with PDE9A in the presence of the inhibitor.
Protocol Outline:
-
Prepare Reagents: Prepare assay buffer, recombinant human PDE9A enzyme, cGMP substrate, and a serial dilution of PF-04447943.
-
Incubation: In a microplate, incubate the PDE9A enzyme with varying concentrations of PF-04447943 for a specified time at room temperature.
-
Initiate Reaction: Add the cGMP substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction using a suitable stop solution (e.g., by adding a broad-spectrum PDE inhibitor or by heat inactivation).
-
Quantify cGMP: Measure the amount of remaining cGMP using a commercially available cGMP detection kit (e.g., ELISA or TR-FRET-based assays).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PF-04447943 and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Administration in Rodents
Rationale: Understanding the in vivo effects of PF-04447943 requires appropriate formulation and administration to animal models. Oral gavage is a common method for systemic delivery.
Protocol for Oral Formulation and Administration:
-
Formulation: Prepare a vehicle solution suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
Suspension: Weigh the required amount of PF-04447943 and suspend it in the vehicle. The final concentration should be calculated based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Homogenization: Ensure a uniform suspension by vortexing or sonicating immediately before administration.
-
Administration: Administer the suspension to the animal via oral gavage using a proper gavage needle.
Conclusion
PF-04447943 (CAS: 1082744-20-4) is a well-characterized, potent, and selective inhibitor of PDE9A. Its ability to elevate intracellular cGMP levels has made it an invaluable tool for studying the physiological roles of this signaling pathway. While its therapeutic potential in Alzheimer's disease remains to be fully elucidated, promising results in preclinical models of cognitive enhancement and in clinical studies for Sickle Cell Disease highlight its continued importance in drug discovery and development. This guide provides a comprehensive foundation for researchers working with this compound, emphasizing its properties, mechanism of action, and practical considerations for its experimental use.
References
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943(6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
BioCrick. (n.d.). PF-04447943. Retrieved from [Link]
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Neuropharmacology, 37(4), 97-103. [Link]
-
Kutlar, A., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 180-188. [Link]
-
Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(20), 9045-9054. [Link]
-
Kleiman, R. J., et al. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. [Link]
-
Jasuja, R., et al. (2016). Chronic administration of the PDE9 inhibitor PF-04447943 reduces leukocyte-platelet aggregates and markers of endothelial activation in a mouse model of sickle cell disease. Blood, 128(22), 1293. [Link]
-
Vardigan, J. D., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. Journal of Neurogenetics, 25(4), 120-126. [Link]
Sources
- 1. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant Exemestane With Ovarian Suppression in Premenopausal Breast Cancer: Long-Term Follow-Up of the Combined TEXT and SOFT Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions at C-7 of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a key building block in the synthesis of various biologically active molecules, including analogs of the potent analgesic epibatidine.[1][2] The functionalization of this scaffold, particularly at the C-7 position, opens avenues for creating diverse chemical libraries for drug discovery. This document provides a detailed guide to understanding and performing nucleophilic substitution reactions at the C-7 position of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane.
Unlike typical aliphatic systems, the bridgehead C-7 carbon of the 2-azabicyclo[2.2.1]heptane system presents unique reactivity challenges. Standard SN1 and SN2 reactions are generally disfavored at bridgehead carbons due to the geometric constraints of the bicyclic system, which prevent the formation of a planar carbocation (required for SN1) and hinder backside attack by a nucleophile (required for SN2).[3][4][5][6] However, the presence of the nitrogen atom at the 2-position dramatically alters the reactivity profile of the C-7 position in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane.
Mechanistic Insights: The Role of Neighboring Group Participation
The key to the successful nucleophilic substitution at C-7 in this system is the phenomenon of neighboring group participation (NGP) by the lone pair of electrons on the nitrogen atom.[1][2][7][8][9] This intramolecular assistance facilitates the departure of the bromide leaving group and dictates the stereochemical outcome of the reaction.
The reaction is believed to proceed through a tricyclic aziridinium ion intermediate. This intermediate is formed by the intramolecular attack of the nitrogen's lone pair on the C-7 carbon, displacing the bromide ion. The incoming nucleophile then attacks the C-7 carbon of the strained aziridinium ring, leading to the product.
A critical consequence of this mechanism is the retention of configuration at the C-7 position.[1][9] Because the nucleophile attacks the same face from which the leaving group departed (after the intermediate formation), the original stereochemistry is preserved.
Caption: Proposed mechanism for nucleophilic substitution at C-7.
Synthesis of the Starting Material: anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
The starting material, anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, can be synthesized from 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.[1][8] The synthesis involves a bromination reaction that leads to a reactive tricyclic salt, which then undergoes a skeletal rearrangement upon treatment with a hydride source to yield the desired product.[1]
Caption: Synthetic route to the starting material.
Experimental Protocols
The following protocols are generalized based on literature procedures.[8][9] Researchers should optimize conditions for their specific nucleophiles and substrates.
General Protocol for Nucleophilic Substitution
This protocol is applicable for a range of nucleophiles, including halides, cyanides, alkoxides, and amines.
Materials:
-
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
-
Nucleophile (e.g., sodium cyanide, sodium azide, potassium acetate, lithium chloride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane (1.0 eq).
-
Add the desired nucleophile (typically 2-5 eq).
-
Add anhydrous DMF to dissolve the reactants. The concentration will depend on the specific reaction, but a starting point is typically 0.1-0.5 M.
-
Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the nucleophile's reactivity. A typical starting point is 80-110 °C for several hours to overnight.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.
| Nucleophile (Example) | Reagent | Typical Conditions | Product Functional Group |
| Cyanide | Sodium Cyanide (NaCN) | DMF, 100 °C | -CN |
| Azide | Sodium Azide (NaN₃) | DMF, 100 °C | -N₃ |
| Acetate | Potassium Acetate (KOAc) | DMF, 110 °C | -OAc |
| Chloride | Lithium Chloride (LiCl) | DMF, 100 °C, 24 h[8] | -Cl |
Key Considerations and Troubleshooting
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the nucleophile and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inert Atmosphere: While not always strictly necessary for all nucleophiles, performing the reaction under an inert atmosphere is good practice to prevent oxidation and other side reactions.
-
Choice of Solvent: DMF is a common solvent for these reactions due to its polar aprotic nature and high boiling point, which allows for elevated reaction temperatures.[8][9] Other polar aprotic solvents like DMSO may also be suitable.
-
Reaction Monitoring: Closely monitor the reaction to avoid decomposition of the product or starting material at elevated temperatures for extended periods.
-
Purification: The polarity of the product will vary depending on the incorporated nucleophile. The choice of eluent for column chromatography should be adjusted accordingly.
Conclusion
Nucleophilic substitution at the C-7 position of this compound is a powerful tool for the synthesis of novel and diverse analogs of biologically active compounds. The reaction's success hinges on the principle of neighboring group participation by the nitrogen atom, which facilitates the substitution and ensures a stereospecific outcome with retention of configuration. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold.
References
-
Fletcher, S. R., et al. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334. [Link]
-
Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system (Doctoral dissertation, University of Reading). [Link]
-
Malpass, J. R., et al. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334. [Link]
-
Dalal Institute. Aliphatic Nucleophilic Substitution. [Link]
-
Fletcher, S. R., et al. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues. The Journal of Organic Chemistry, 69(16), 5328-5334. [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8230–8235. [Link]
-
Quora. (2017). Why is it difficult to carry out the SN2 reaction in a bridge-head carbon system? [Link]
-
Open Yale Courses. (2011). CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon. [Link]
-
Levin, M. D., et al. (2014). Nucleophilic substitution in 1-substituted 3-iodobicyclo[1.1.1]pentanes. A new synthetic route to functionalized bicyclo[1.1.1]pentane derivatives. The Journal of Organic Chemistry, 79(7), 2699–2709. [Link]
-
McBride, M. (2012, April 5). 8. Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Sosonyuk, S. E., et al. (2002). Nucleophilic Opening of the Aziridine Ring in 1Alkyl1-azoniatricyclo[2.2.1.02,6]heptanes. Russian Chemical Bulletin, 51(7), 1254-1261. [Link]
-
Malpass, J. R., et al. (2005). Approaches to Syn-7-Substituted 2-Azanorbornanes as Potential Nicotinic Agonists; Synthesis of syn- and anti-Isoepibatidine. Organic Letters, 7(13), 2759-2762. [Link]
-
Palchykov, V., et al. (2021). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: SNVπ or SNVσ?. Organic & Biomolecular Chemistry, 19(20), 4481-4485. [Link]
-
ResearchGate. (n.d.). 13 Range of nucleophilic substitution reaction of (85) at C7 occur with... [Image]. [Link]
-
Boudriga, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 695. [Link]
-
Schmidt, B., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1424-1433. [Link]
-
Ma, J. (2019, October 21). Nucleophilic Substitution of Amine [Video]. YouTube. [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(21), 8230-8235. [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]
-
Krepski, L. R., & Hassner, A. (1978). Cycloadditions. 24. An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3178. [Link]
-
Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]
-
Strom, E. T., & Tidwell, T. T. (Eds.). (2015). The foundations of physical organic chemistry: fifty years of the James Flack Norris Award. American Chemical Society. [Link]
-
Williams, A. (Ed.). (2000). Organic Reaction Mechanisms-1998: An Annual Survey Covering the Literature. John Wiley & Sons. [Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Synthetic Chemistry of Quadricyclane. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052. [Link]
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. quora.com [quora.com]
- 5. CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses [oyc.yale.edu]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Epibatidine Analogues from 2-Azabicyclo[2.2.1]heptane: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive guide for the synthesis of epibatidine analogues, a class of potent nicotinic acetylcholine receptor (nAChR) agonists, utilizing the versatile 2-azabicyclo[2.2.1]heptane scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data.
Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog, exhibits powerful analgesic properties, reportedly 200 times more potent than morphine.[1] However, its therapeutic application is severely limited by a narrow therapeutic window and high toxicity.[1][2] Consequently, the synthesis of analogues with a more favorable safety profile, while retaining the analgesic efficacy, is a significant area of research.[2][3][4] The 2-azabicyclo[2.2.1]heptane core is a key structural motif in many of these analogues, providing a rigid framework for the presentation of pharmacophoric elements.[2][5][6]
This guide details a modular synthetic approach, beginning with the construction of the 2-azabicyclo[2.2.1]heptane skeleton, followed by functionalization to introduce the desired heterocyclic moieties, mimicking the 6-chloro-3-pyridyl group of epibatidine.
I. Synthesis of the 2-Azabicyclo[2.2.1]heptane Scaffold
The cornerstone of this synthetic strategy is the efficient construction of the bicyclic amine. The hetero-Diels-Alder reaction is a powerful and widely employed method for this purpose, offering good stereocontrol.[2][7]
Protocol 1: Hetero-Diels-Alder Cycloaddition
This protocol outlines the synthesis of a protected 2-azabicyclo[2.2.1]heptene derivative. A benzyl protecting group is commonly used for the nitrogen atom.
Materials:
-
N-Benzyl- C-ethoxycarbonylformimine
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-benzyl-C-ethoxycarbonylformimine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add trifluoroacetic acid (1.0 eq) followed by boron trifluoride diethyl etherate (1.0 eq).
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Causality: The Lewis acid catalysts (TFA and BF₃·OEt₂) are crucial for activating the imine dienophile, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the cyclopentadiene. The low temperature helps to control the exothermicity of the reaction and improve the diastereoselectivity.
II. Functionalization of the Bicyclic Core: Introducing the Heterocycle
With the 2-azabicyclo[2.2.1]heptane scaffold in hand, the next critical step is the introduction of a substituted pyridine or other heterocyclic ring system. This can be achieved through various coupling strategies. A common approach involves the nucleophilic addition of a lithiated heterocycle to a ketone derivative of the bicyclic core.[2]
Protocol 2: Synthesis of a 6-Oxo-2-azabicyclo[2.2.1]heptane Intermediate
This protocol describes the conversion of the Diels-Alder adduct to a ketone, a versatile intermediate for further functionalization.
Materials:
-
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Ester: To a suspension of LAH (1.5 eq) in anhydrous diethyl ether at 0 °C, slowly add a solution of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.0 eq) in anhydrous diethyl ether. Stir at room temperature for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the corresponding amino alcohol.
-
Oxidation to the Ketone: To a solution of the amino alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel. Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-oxo-2-benzyl-2-azabicyclo[2.2.1]heptane.
Protocol 3: Nucleophilic Addition of a Lithiated Pyridine
This protocol details the coupling of the ketone intermediate with a lithiated chloropyridine derivative.
Materials:
-
6-Oxo-2-benzyl-2-azabicyclo[2.2.1]heptane
-
2-Bromo-6-chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-6-chloropyridine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the lithiated pyridine.
-
Add a solution of 6-oxo-2-benzyl-2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous THF to the lithiated pyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired tertiary alcohol.
III. Final Steps: Deoxygenation and Deprotection
The final steps in the synthesis of the epibatidine analogue involve the removal of the tertiary hydroxyl group and the deprotection of the nitrogen atom.
Protocol 4: Deoxygenation and Deprotection
Materials:
-
Tertiary alcohol from Protocol 3
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
Procedure:
-
Dehydration: To a solution of the tertiary alcohol (1.0 eq) and TEA (2.0 eq) in anhydrous DCM at 0 °C, add TFAA (1.5 eq) dropwise. Stir at room temperature for 1 hour. Quench with water and extract with DCM. The combined organic layers are dried and concentrated to give the crude olefin.[2]
-
Hydrogenation and Deprotection: Dissolve the crude olefin in methanol or ethanol. Add 10% Pd/C (catalytic amount). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude epibatidine analogue.
-
Purify the final compound by column chromatography or recrystallization.
Data Summary
The following table summarizes typical yields and characterization data for the key intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | ¹H NMR (δ, ppm) |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | C₁₅H₁₇NO₂ | 243.30 | 70-85 | Varies |
| 6-Oxo-2-benzyl-2-azabicyclo[2.2.1]heptane | C₁₃H₁₅NO | 201.26 | 60-75 | Varies |
| Tertiary Alcohol Adduct | C₁₈H₁₉ClN₂O | 314.81 | 50-65 | Varies |
| Epibatidine Analogue (Final Product) | C₁₁H₁₃ClN₂ | 208.69 | 80-95 (from olefin) | Varies |
Experimental Workflow and Logic
The synthetic strategy is designed to be convergent and modular, allowing for the facile introduction of diverse heterocyclic moieties.
Caption: Synthetic workflow for epibatidine analogues.
Mechanistic Insight: The Mitsunobu Reaction for Alternative Functionalization
An alternative and powerful method for introducing substituents at the 7-position of the 2-azabicyclo[2.2.1]heptane system is the Mitsunobu reaction.[2][8] This reaction allows for the stereospecific inversion of a hydroxyl group to form C-O, C-N, or C-S bonds.[9][10][11] For instance, a 7-hydroxy-2-azabicyclo[2.2.1]heptane derivative can be coupled with a variety of nucleophiles, including phenols, to introduce diverse aryl ether linkages.[2]
Caption: Generalized mechanism of the Mitsunobu reaction.
Conclusion
The synthetic protocols outlined in this application note provide a robust and adaptable framework for the generation of a library of epibatidine analogues based on the 2-azabicyclo[2.2.1]heptane scaffold. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently synthesize novel compounds for evaluation as potential next-generation analgesics with improved therapeutic profiles.
References
-
Murray, A. T., Packard, E., Nortcliffe, A., Lewis, W., Hamza, D., Jones, G., & Moody, C. J. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. Retrieved from [Link]
-
(2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Angewandte Chemie International Edition. Retrieved from [Link]
-
(2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Leicester. Retrieved from [Link]
-
Carroll, F. I., et al. (2014). Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review. PMC - NIH. Retrieved from [Link]
-
(n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect. Retrieved from [Link]
-
(n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. Royal Society of Chemistry. Retrieved from [Link]
-
(2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues. PubMed. Retrieved from [Link]
-
Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. Retrieved from [Link]
-
(n.d.). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. ACS Publications. Retrieved from [Link]
-
(n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
(n.d.). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkat USA. Retrieved from [Link]
-
(n.d.). Epibatidine. Wikipedia. Retrieved from [Link]
-
(n.d.). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub. Retrieved from [Link]
-
(n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
-
(n.d.). Mitsunobu reaction. Organic Synthesis. Retrieved from [Link]
-
(n.d.). Epibatidine and Analogs - New Trends in the Development of Cognitive Enhancers and Strong Analgetics. Acta Chimica Slovenica. Retrieved from [Link]
-
(n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]
-
(n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]
-
(2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
(2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. mmsl.cz [mmsl.cz]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane as a Versatile Precursor for Novel Nicotinic Acetylcholine Receptor (nAChR) Ligands
Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold in nAChR Ligand Design
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological and cognitive processes in the central and peripheral nervous systems.[1][2] Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3][4] This has made nAChRs a significant target for therapeutic drug development.[3][5][6]
The discovery of potent natural product ligands like epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, has highlighted the therapeutic potential of targeting nAChRs.[7][8] Epibatidine exhibits powerful analgesic properties, several hundred times greater than morphine, by acting on nicotinic receptors.[8][9] However, its high toxicity, likely due to a lack of subtype selectivity, has limited its clinical use.[7][10] This has spurred the development of synthetic analogues with improved selectivity and a better therapeutic index.[10][11]
The rigid 2-azabicyclo[2.2.1]heptane core, a key structural feature of epibatidine and its analogues, has emerged as a privileged scaffold in the design of novel nAChR ligands.[9][12] Its conformational rigidity allows for a well-defined spatial orientation of substituents, which is crucial for specific interactions with nAChR subtypes.[13] Among the various functionalized derivatives of this scaffold, anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane stands out as a particularly valuable and versatile precursor.[14][15][16] The bromine atom at the 7-position serves as a convenient handle for introducing a wide range of aryl and heteroaryl moieties through cross-coupling reactions, while the benzyl group provides a stable protecting group for the nitrogen atom that can be readily removed in the final stages of a synthesis.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane as a key intermediate for the generation of a diverse library of potential nAChR ligands. We will cover the synthesis of the precursor, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and the subsequent deprotection to yield the final target compounds.
Diagram: Synthetic Utility of the Precursor
Caption: Workflow for the synthesis and application of the bromo-precursor.
Synthesis of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
The synthesis of the title precursor can be achieved through a multi-step sequence starting from readily available materials. While several routes have been reported, a common strategy involves the reduction of a protected 2-azabicyclo[2.2.1]heptan-7-one derivative followed by bromination. A representative procedure is outlined below.
Protocol 1: Synthesis of the Precursor
Materials and Reagents:
-
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one[17]
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reduction of the Ketone:
-
To a stirred solution of N-benzyl-2-azabicyclo[2.2.1]heptan-7-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
-
Bromination of the Alcohol (Appel Reaction):
-
Dissolve the crude N-benzyl-2-azabicyclo[2.2.1]heptan-7-ol (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of PPh₃ (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane as a pale yellow oil.[14]
-
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃) |
| anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | C₁₃H₁₆BrN | 266.18 g/mol | Pale yellow oil | Consistent with published data. |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The C-Br bond at the 7-position of the precursor is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This reaction is a cornerstone in modern medicinal chemistry for its reliability and broad functional group tolerance.[18] The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields, particularly with challenging coupling partners.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct, Pd(OAc)₂) (2-10 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial), add anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid and the catalyst system.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-aryl-2-benzyl-2-azabicyclo[2.2.1]heptane derivative.
-
Table 1: Example Suzuki Coupling Conditions
| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-85 |
| 4-Chlorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 70-80 |
Final Deprotection Step: N-Debenzylation
The final step in the synthesis of the target nAChR ligands is typically the removal of the N-benzyl protecting group to unmask the secondary amine. This is crucial for the molecule's interaction with the nicotinic receptor. Catalytic transfer hydrogenation using ammonium formate and palladium on carbon is a common, efficient, and mild method for this transformation.[19]
Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation
Materials and Reagents:
-
7-Aryl-2-benzyl-2-azabicyclo[2.2.1]heptane derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10-20 wt%)
-
Ammonium formate (HCOONH₄, 5-10 eq)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the N-benzylated compound (1.0 eq) and dissolve it in methanol.
-
Carefully add 10% Pd/C (10 wt%) to the solution.
-
Add ammonium formate (5 eq) in a single portion.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be purified by column chromatography or by an acid-base extraction to isolate the free amine. For acid-base extraction, dissolve the residue in a suitable organic solvent (e.g., DCM), wash with a basic aqueous solution (e.g., 1M NaOH) to remove any ammonium salts, dry the organic layer, and concentrate to yield the final product.
-
Diagram: Key Reaction Mechanisms
Caption: Simplified mechanisms for the key synthetic transformations.
Conclusion and Outlook
The use of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane as a precursor offers a robust and highly adaptable platform for the synthesis of novel nAChR ligands. The protocols detailed herein provide a solid foundation for medicinal chemists to generate diverse libraries of compounds based on the privileged 2-azabicyclo[2.2.1]heptane scaffold. The ability to readily introduce a wide variety of substituents at the 7-position via Suzuki-Miyaura coupling allows for fine-tuning of the steric and electronic properties of the final ligands, which is essential for achieving high affinity and selectivity for different nAChR subtypes. Further exploration of other cross-coupling methodologies (e.g., Buchwald-Hartwig, Sonogashira) with this precursor could further expand the accessible chemical space, leading to the discovery of new and potent therapeutic agents for a range of neurological disorders.
References
- Breining, S. R. (2004). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current Topics in Medicinal Chemistry, 4(6), 609–629.
- Pomante, V. et al. (2005). Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. Journal of Nuclear Medicine, 46(2), 333-341.
- Liljefors, T. et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(17), 3249-3258.
- Taylor, P. & Sine, S. M. (2012).
- Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120.
- Malpass, J. R. et al. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues. The Journal of Organic Chemistry, 69(16), 5328-5334.
- Gotti, C. & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmacologica Sinica, 44(6), 1125-1138.
- Yogeeswari, P., Sriram, D., Bal, T. R., & Thirumurugan, R. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update.
- Kuchar, M. (2001). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics. Acta Medica (Hradec Kralove), 44(4), 127-131.
- McMahon, L. R. (2024). Treating neuropathic pain and nicotine dependence: Epibatidine derivatives as potential therapeutics. Open Access Government.
- Carroll, F. I. (2009). Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review. Heterocycles, 79(1), 99.
- BenchChem. (n.d.).
- Malpass, J. R. et al. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334.
- Szlachta, K. (2022).
- Gao, Y. et al. (2006). 2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane.
- Huang, M. et al. (2013). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 56(13), 5495-5504.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
- AChemBlock. (n.d.). n-benzyl-2-azabicyclo[2.2.1]heptan-7-one 97%.
Sources
- 1. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. air.unimi.it [air.unimi.it]
- 7. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmsl.cz [mmsl.cz]
- 10. scilit.com [scilit.com]
- 11. openaccessgovernment.org [openaccessgovernment.org]
- 12. benchchem.com [benchchem.com]
- 13. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. n-benzyl-2-azabicyclo[2.2.1]heptan-7-one 97% | CAS: 860265-66-3 | AChemBlock [achemblock.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Debenzylation of N-benzyl-2-azabicyclo[2.2.1]heptane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold and N-Benzyl Protection
The 2-azabicyclo[2.2.1]heptane ring system is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of substituents, making it a valuable template for the design of potent and selective ligands for various biological targets. A notable example of a compound featuring this scaffold is Epibatidine, a potent analgesic isolated from the skin of the Ecuadorian frog Epipedobates tricolor.[1]
In the synthesis of derivatives of this and other complex nitrogen-containing molecules, the benzyl (Bn) group is a frequently employed protecting group for the amine functionality.[2][3] Its utility stems from its general stability under a wide range of reaction conditions and, crucially, the multiple reliable methods available for its removal. The process of removing the benzyl group, known as debenzylation, is a critical step in the final stages of many synthetic routes.
This guide provides a detailed overview of the primary protocols for the debenzylation of N-benzyl-2-azabicyclo[2.2.1]heptane derivatives, with a focus on the underlying chemical principles, practical experimental considerations, and troubleshooting.
Core Debenzylation Strategies: A Comparative Overview
The selection of an appropriate debenzylation method is contingent upon the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. The most prevalent and effective strategies include:
-
Catalytic Hydrogenolysis: The gold standard for debenzylation, prized for its clean reaction profile and mild conditions.
-
Catalytic Transfer Hydrogenation (CTH): A convenient and safer alternative to using pressurized hydrogen gas.
-
Chemical Cleavage: Employing reagents like α-chloroethyl chloroformate (ACE-Cl) for specific applications where hydrogenolysis is not feasible.
The following sections will delve into the mechanistic underpinnings and provide detailed, actionable protocols for each of these key methodologies.
Catalytic Hydrogenolysis: The Workhorse of N-Debenzylation
Catalytic hydrogenolysis involves the cleavage of the C-N bond of the benzyl group through the action of hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[4] This method is highly efficient, and the primary byproduct is toluene, which is readily removed.
The "Why": Mechanistic Insights into Catalytic Hydrogenolysis
The reaction proceeds on the surface of the palladium catalyst.[4] Both the N-benzylamine and molecular hydrogen are adsorbed onto the catalyst surface. The hydrogen molecules dissociate into reactive hydrogen atoms, which then effect the cleavage of the benzylic C-N bond. The resulting deprotected amine and toluene are then desorbed from the catalyst surface, allowing for the catalytic cycle to continue.[4]
Caption: Catalytic Hydrogenolysis Workflow.
Protocol 1: Standard Hydrogenolysis with Pd/C and H₂ Gas
This protocol outlines a general and reliable procedure for the debenzylation of N-benzyl-2-azabicyclo[2.2.1]heptane derivatives using a hydrogen balloon.
Materials:
-
N-benzyl-2-azabicyclo[2.2.1]heptane derivative (1.0 mmol)
-
10% Palladium on carbon (Pd/C), ~10-20 mol% Pd (wet catalyst is recommended for safety)
-
Methanol or Ethanol (10-20 mL)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/Nitrogen line
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl amine substrate (1.0 mmol) in methanol or ethanol (10-20 mL). To this solution, carefully add 10% Pd/C (typically 10-20 mol% of palladium).
-
Hydrogen Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum/nitrogen line and carefully evacuate the flask. Backfill the flask with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the reaction atmosphere is saturated with hydrogen.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for effective mixing of the solid catalyst, the liquid solution, and the hydrogen gas.[4][5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filtration: Dilute the reaction mixture with the solvent used for the reaction and filter through a pad of Celite® to remove the palladium catalyst.[4] Wash the Celite® pad thoroughly with the same solvent.
-
Safety Note: The Pd/C catalyst is pyrophoric, particularly when dry. Do not allow the filter cake to dry in the air. It is good practice to quench the catalyst on the Celite® pad with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product can be further purified by column chromatography or crystallization if necessary.
Field-Proven Insights and Troubleshooting
-
Catalyst Choice: While 10% Pd/C is standard, for more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[4]
-
Acid Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can sometimes accelerate the reaction.[5][6] The acid protonates the amine, which can prevent catalyst poisoning by the free amine.[6] However, a subsequent neutralization step will be required during work-up.
-
Reaction Time: Debenzylations can sometimes be slow. If the reaction is proceeding sluggishly, ensure vigorous stirring and consider increasing the hydrogen pressure if feasible with your equipment.[5] In some cases, reactions may require extended periods, even days, to reach completion.[5]
Catalytic Transfer Hydrogenation (CTH): A Safer Approach
Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to using flammable hydrogen gas.[7] In this method, a hydrogen donor molecule transfers hydrogen in situ to the substrate, mediated by a catalyst like Pd/C.[8] Ammonium formate is a widely used and effective hydrogen donor for this transformation.[9][10]
The "Why": Mechanism of Catalytic Transfer Hydrogenation
In CTH with ammonium formate, the formate salt decomposes on the palladium surface to generate hydrogen, carbon dioxide, and ammonia. The in situ generated hydrogen then participates in the hydrogenolysis of the N-benzyl group in a manner analogous to the direct hydrogenation method.
Caption: Catalytic Transfer Hydrogenation Workflow.
Protocol 2: CTH with Ammonium Formate
This protocol provides a practical method for debenzylation without the need for a hydrogen gas setup.
Materials:
-
N-benzyl-2-azabicyclo[2.2.1]heptane derivative (1.0 mmol)
-
10% Palladium on carbon (Pd/C), approximately equal in weight to the substrate[11]
-
Anhydrous ammonium formate (5.0 mmol)
-
Dry Methanol (10-20 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Nitrogen atmosphere
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the N-benzyl amine substrate (1.0 mmol) and 10% Pd/C (an amount equal in weight to the substrate) in dry methanol (10-20 mL).[11]
-
Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 mmol) to the suspension in one portion.[11]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. These reactions are often rapid, with significant conversion observed in a short period.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., chloroform or ether), washed with brine and water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine.[5] Further purification can be performed if necessary.
Chemical Cleavage: The α-Chloroethyl Chloroformate (ACE-Cl) Method
In instances where catalytic hydrogenation or CTH are incompatible with other functional groups in the molecule (e.g., other reducible groups), chemical cleavage methods provide a valuable alternative. One of the most effective reagents for the debenzylation of tertiary amines is α-chloroethyl chloroformate (ACE-Cl).
The "Why": The Von Braun Reaction Mechanism
The reaction with ACE-Cl proceeds via a mechanism related to the Von Braun reaction. The tertiary amine attacks the chloroformate, leading to the formation of a quaternary ammonium intermediate. This intermediate then fragments, with the chloride ion preferentially attacking the benzylic carbon due to the stability of the resulting benzyl carbocation. This cleavage results in the formation of benzyl chloride and an N-carbamate intermediate. Subsequent treatment with methanol then cleaves the carbamate to yield the deprotected secondary amine hydrochloride, carbon dioxide, and methyl chloride.
Protocol 3: Debenzylation using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is adapted for the debenzylation of tertiary amines and should be performed in a well-ventilated fume hood due to the nature of the reagents.
Materials:
-
N-benzyl-2-azabicyclo[2.2.1]heptane derivative (1.0 mmol)
-
1-Chloroethyl chloroformate (ACE-Cl) (1.1 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) or toluene (10 mL)
-
Methanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a solution of the N-benzyl amine (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add 1-chloroethyl chloroformate (1.1 mmol) dropwise at 0 °C.
-
Formation of Carbamate: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Solvolysis: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Cleavage of Carbamate: Add methanol (10 mL) to the residue and heat the mixture to reflux. This step effects the solvolysis of the carbamate intermediate.
-
Isolation: After the solvolysis is complete (as monitored by TLC), cool the reaction mixture and concentrate under reduced pressure to yield the crude deprotected amine, typically as its hydrochloride salt. This can then be neutralized and purified as required.
Data Summary and Comparison
| Method | Key Reagents | Advantages | Disadvantages | Typical Conditions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction, high yields, simple work-up | Requires hydrogen gas handling, potential for catalyst poisoning | Room temp, atmospheric pressure H₂ |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | No H₂ gas needed, rapid reactions, mild conditions | Can require higher catalyst loading, potential side reactions | Refluxing methanol |
| ACE-Cl Cleavage | α-Chloroethyl chloroformate, Methanol | Tolerant of many reducible functional groups | Stoichiometric reagents, harsher conditions, multi-step | Refluxing DCE, then refluxing methanol |
Concluding Remarks for the Practicing Scientist
The debenzylation of N-benzyl-2-azabicyclo[2.2.1]heptane derivatives is a well-established and critical transformation in synthetic organic chemistry. The choice between catalytic hydrogenolysis, catalytic transfer hydrogenation, and chemical cleavage methods should be made based on a careful analysis of the substrate's functional group compatibility, available laboratory equipment, and safety considerations. For most applications, catalytic hydrogenolysis with Pd/C and hydrogen gas remains the preferred method due to its efficiency and clean reaction profile. However, the convenience and safety of catalytic transfer hydrogenation with ammonium formate make it an increasingly popular and highly effective alternative. The ACE-Cl method, while harsher, provides a robust option for substrates that are incompatible with reductive conditions. By understanding the underlying principles and following these detailed protocols, researchers can confidently and effectively perform this essential deprotection step in their synthetic endeavors.
References
-
El-Dakdouki, M. H. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. MDPI. Retrieved from [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. Retrieved from [Link]
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10455-10471. Retrieved from [Link]
-
Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3774. Retrieved from [Link]
-
Rong, G.-B., et al. (2020). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 40(11), 3735-3747. Retrieved from [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Retrieved from [Link]
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Retrieved from [Link]
-
Wright, W. B., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051-4054. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 6(13), 2153-2156. Retrieved from [Link]
-
Sakakura, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2739-2746. Retrieved from [Link]
-
Sakakura, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Retrieved from [Link]
-
Felix, A. M., et al. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(21), 4194-4196. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing epibatidine.
-
LeMaire, M., et al. (1995). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 60(25), 8122-8128. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]
-
Douglas, C. J., et al. (2012). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 14(1), 322-325. Retrieved from [Link]
- Google Patents. (n.d.). Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
-
Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications, 24(3), 313-318. Retrieved from [Link]
-
Cheng, C., et al. (2009). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. Retrieved from [Link]
-
CORE Scholar. (2007). Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (±)-Epibatidine and Its Analogues. Retrieved from [Link]
-
SciELO. (2001). Recent Syntheses of Frog Alkaloid Epibatidine. Retrieved from [Link]
-
ResearchGate. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Retrieved from [Link]
-
Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Retrieved from [Link]
Sources
- 1. EP0736534A1 - Process for preparing epibatidine - Google Patents [patents.google.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of Conformational Restraint
In the intricate dance of drug-receptor interactions, molecular rigidity can be a profound asset. The 2-azabicyclo[2.2.1]heptane framework, a conformationally constrained bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional architecture offers a fixed and predictable orientation for substituents, a feature that medicinal chemists leverage to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles. By pre-organizing pharmacophoric elements into a bioactive conformation, this scaffold minimizes the entropic penalty upon binding to a biological target, often translating into a significant gain in potency.[1] This guide provides an in-depth exploration of the synthesis and application of the 2-azabicyclo[2.2.1]heptane scaffold, offering detailed protocols and field-proven insights for researchers in drug discovery and development.
Core Applications in Drug Discovery
The versatility of the 2-azabicyclo[2.2.1]heptane core is demonstrated by its incorporation into a diverse range of therapeutic agents. Its ability to serve as a bioisostere for other cyclic systems, such as pyrrolidine or piperidine, has led to breakthroughs in several key disease areas.
Metabolic Disorders: Potent and Selective DPP-4 Inhibitors for Type 2 Diabetes
One of the most successful applications of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The enzyme DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control.
Case Study: Neogliptin
Neogliptin is a potent DPP-4 inhibitor that features the 2-azabicyclo[2.2.1]heptane moiety.[2] In this molecule, the rigid scaffold replaces the more flexible pyrrolidine ring found in other "gliptins" like vildagliptin. This structural modification is key to its enhanced potency and favorable pharmacokinetic properties.[3] Molecular modeling and structure-activity relationship (SAR) studies have shown that the bicyclic system optimally positions the crucial aminonitrile group for interaction with the active site of DPP-4.[2]
The synthesis of Neogliptin and its analogues often starts from a stereoselective aza-Diels-Alder reaction to construct the core bicyclic structure, followed by functional group manipulations to introduce the necessary pharmacophoric elements.
Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors
| Compound | Scaffold Modification | DPP-4 IC50 (nM) | Key Interactions |
| Neogliptin (12a) | (R)-exo-2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2[2] | Interacts with key residues in the DPP-4 active site, similar to vildagliptin and sitagliptin.[2] |
| Oxadiazole Derivative (9a) | 1,2,4-oxadiazole substituent | 4.3[3] | Enhanced potency through further modification of the core structure.[3] |
| Vildagliptin | Pyrrolidine | ~50 | Forms crucial interactions with the S1 and S2 pockets of DPP-4. |
| Sitagliptin | Beta-amino acid | ~19 | Occupies the active site with a trifluorophenyl group in the S1 pocket. |
This table summarizes the inhibitory concentrations (IC50) of selected DPP-4 inhibitors, highlighting the impact of the 2-azabicyclo[2.2.1]heptane scaffold on potency.
Below is a diagram illustrating the general mechanism of action for DPP-4 inhibitors.
Caption: Mechanism of DPP-4 Inhibition.
Oncology: Novel Sulfonamides with Antiproliferative Activity
The 2-azabicyclo[2.2.1]heptane scaffold has also been explored as a core for the development of novel anticancer agents. Its rigid nature allows for the precise spatial arrangement of pharmacophores that can interact with various targets in cancer cells.
Case Study: Biaryl Sulfonamide Derivatives
Researchers have synthesized a series of chiral sulfonamides built upon the 2-azabicyclo[2.2.1]heptane skeleton.[4][5] These compounds, featuring biaryl moieties, have demonstrated significant antiproliferative activity against various human cancer cell lines, with some derivatives showing IC50 values comparable to the established chemotherapy drug cisplatin.[5] The synthetic strategy involves the initial formation of the bicyclic amine via an aza-Diels-Alder reaction, followed by coupling with various sulfonyl chlorides.[4]
Antiproliferative Activity of 2-Azabicyclo[2.2.1]heptane-based Sulfonamides
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 7a | NCI-H1581 (Lung) | 1.8 ± 0.2[4] | >16.7 |
| Derivative 7b | NCI-H1581 (Lung) | 2.5 ± 0.3[4] | >12.0 |
| Cisplatin | NCI-H1581 (Lung) | 3.5 ± 0.4[4] | 1.1 |
This table presents the antiproliferative activity (IC50) and selectivity index of representative sulfonamide derivatives against a lung cancer cell line, compared to cisplatin.
The following workflow illustrates the general process of discovering anticancer agents based on this scaffold.
Caption: Anticancer Drug Discovery Workflow.
Neurodegenerative Diseases: Modulators of Nicotinic Acetylcholine Receptors
The dysfunction of nicotinic acetylcholine receptors (nAChRs) is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[6] The rigid 2-azabicyclo[2.2.1]heptane scaffold has been instrumental in developing potent and selective ligands for nAChR subtypes, offering potential therapeutic avenues.
The constrained nature of the scaffold mimics the conformation of acetylcholine, allowing for high-affinity binding to nAChRs. Furthermore, derivatives of this scaffold are being investigated as PET imaging agents to visualize nAChR distribution in the brain, which could aid in the diagnosis and monitoring of neurodegenerative diseases.[6]
Protocols and Methodologies
Protocol 1: General Synthesis of the 2-Azabicyclo[2.2.1]heptane Core via Aza-Diels-Alder Reaction
This protocol describes a general and widely used method for constructing the 2-azabicyclo[2.2.1]heptane skeleton. The causality behind this choice lies in the high stereoselectivity and efficiency of the Diels-Alder reaction for creating the bicyclic system in a single step.
Materials:
-
Chiral imine (e.g., derived from (S)-1-phenylethylamine and ethyl glyoxylate)
-
Freshly cracked cyclopentadiene
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Lewis acid catalyst (optional, e.g., trifluoroacetic acid)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Imine Formation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chiral amine (1.0 eq) and the glyoxylate ester (1.0 eq) in the anhydrous solvent. Stir at room temperature for 30 minutes to form the imine.
-
Cycloaddition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise. If using a catalyst, add it at this stage.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching an aliquot with a saturated NaHCO3 solution.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature. Extract the aqueous layer with the organic solvent (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product, a mixture of diastereomers, is typically purified by flash column chromatography on silica gel to isolate the desired exo-cycloadduct.
Rationale: The use of a chiral amine auxiliary directs the stereochemical outcome of the cycloaddition, leading to an enantiomerically enriched product. The exo selectivity is a common feature of this reaction.
Caption: Aza-Diels-Alder Synthetic Pathway.
Protocol 2: Characterization of a Novel 2-Azabicyclo[2.2.1]heptane Derivative
A robust characterization is essential to confirm the structure and purity of any newly synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).
-
¹H NMR: Acquire a proton NMR spectrum. Key signals to identify include the bridgehead protons, the protons on the carbon atoms adjacent to the nitrogen, and the protons of the substituents. The coupling constants (J-values) are crucial for determining the stereochemistry (exo vs. endo).
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for assigning complex spectra and confirming connectivity within the molecule.
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is commonly used for these types of molecules.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final compound using a suitable column (e.g., C18) and mobile phase. The goal is to observe a single major peak, indicating high purity.
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.1]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent rigidity and well-defined three-dimensional structure provide a solid foundation for the rational design of potent and selective therapeutic agents. The successful development of compounds like Neogliptin underscores the value of this "privileged" structure. As synthetic methodologies continue to evolve, allowing for more diverse and efficient functionalization of this core, we can anticipate the emergence of new drug candidates targeting a wider array of diseases, from viral infections to complex neurological disorders. The continued exploration of this scaffold's potential is a promising frontier in the ongoing quest for novel and effective medicines.
References
-
Wojaczyńska, E., & Wojaczyński, J. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2345. [Link]
-
Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Materials, 13(21), 5010. [Link]
-
Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity. Materials (Basel, Switzerland), 13(21), 5010. [Link]
-
Iwan, D., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Sci-Hub. [Link]
-
Iwan, D., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 26(8), 2285. [Link]
-
Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
-
Gmeiner, P., et al. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 12(1), 1-4. [Link]
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. [Link]
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA portal. [Link]
-
Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. PMC. [Link]
-
G, A. A., & S, R. G. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkat USA. [Link]
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]
- Actelion Pharmaceuticals Ltd. (2009). 2-aza-bicyclo[2.2.1]heptane derivatives.
-
Takeda Pharmaceutical Company Limited. (2023). CA 3240400 A1 2023/06/15. Googleapis.com. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2006). 2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. NCBI. [Link]
-
Wang, L., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. MedChemComm, 9(5), 874-879. [Link]
-
OEPM. (n.d.). Treatment of Alzheimer's , Parkinson's, Huntington's or Amyotrophic lateral sclerosis diseases. Retrieved from [Link]
-
IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
- Hoffmann-La Roche Inc. (2014). CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c.
-
Tsai, T. Y., & Kung, Y. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
SciProfiles. (n.d.). Dr. Natalia Tuaeva. Retrieved from [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642–4686. [Link]
-
Wang, L., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity [mdpi.com]
- 5. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Introduction
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine structure that serves as a crucial pharmacophore in a variety of neurologically active compounds. Its conformational constraint makes it an attractive building block in medicinal chemistry for the design of ligands with high affinity and selectivity for various receptors. Notably, this scaffold is the core of epibatidine, a potent analgesic agent, and its analogues, which have been extensively studied for their interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3] The development of synthetic routes to functionalized 2-azabicyclo[2.2.1]heptanes is therefore of significant interest to researchers in drug discovery and development.
This application note provides a detailed, scalable protocol for the synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane, a key intermediate for the elaboration into a diverse range of epibatidine analogues and other neurologically active compounds.[4][5] The benzyl protecting group offers stability during the initial synthetic steps and can be readily removed for further functionalization. The bromine atom at the 7-position provides a handle for introducing various substituents via nucleophilic substitution reactions.[5]
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence commencing with an aza-Diels-Alder reaction to construct the core bicyclic framework, followed by saturation of the double bond, and culminating in a regioselective bromination.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol
Part 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
The synthesis begins with the construction of the bicyclic core via an aza-Diels-Alder reaction between cyclopentadiene and an in-situ generated imine from benzylamine and glyoxylic acid. This cycloaddition is a powerful method for forming the 2-azabicyclo[2.2.1]heptene skeleton.[4]
Reaction Scheme:
(Image of the aza-Diels-Alder reaction to form 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| Benzylamine | 107.15 | 100 g | 0.933 |
| Glyoxylic acid monohydrate | 92.06 | 85.9 g | 0.933 |
| Cyclopentadiene (freshly cracked) | 66.10 | 123.4 g | 1.866 |
| Toluene | - | 1 L | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Imine Formation: To a 2 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzylamine (100 g, 0.933 mol), glyoxylic acid monohydrate (85.9 g, 0.933 mol), and toluene (1 L).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours).
-
Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add freshly cracked cyclopentadiene (123.4 g, 1.866 mol) to the solution over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene as a colorless oil.
Part 2: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane
The alkene functionality in the bicyclic system is saturated via catalytic hydrogenation. This step is crucial for the subsequent regioselective bromination.
Reaction Scheme:
(Image of the hydrogenation of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | 185.26 | 100 g | 0.540 |
| 10% Palladium on Carbon (Pd/C) | - | 5 g | - |
| Ethanol | - | 1 L | - |
| Hydrogen gas | 2.02 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene (100 g, 0.540 mol) in ethanol (1 L).
-
Catalyst Addition: Carefully add 10% Pd/C (5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.
-
Filtration and Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield 2-Benzyl-2-azabicyclo[2.2.1]heptane as a colorless oil. The product is often of sufficient purity for the next step without further purification.
Part 3: Synthesis of this compound
The final step involves the bromination of the saturated bicyclic amine. The reaction proceeds via an intermediate aziridinium salt, which undergoes rearrangement to yield the desired anti-7-bromo product.[4][6]
Reaction Scheme:
(Image of the bromination of 2-Benzyl-2-azabicyclo[2.2.1]heptane)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 2-Benzyl-2-azabicyclo[2.2.1]heptane | 187.28 | 100 g | 0.534 |
| N-Bromosuccinimide (NBS) | 177.98 | 95.0 g | 0.534 |
| Dichloromethane (DCM) | - | 1.5 L | - |
| Sodium borohydride | 37.83 | 20.2 g | 0.534 |
| Methanol | - | 500 mL | - |
Step-by-Step Protocol:
-
Initial Bromination: Dissolve 2-Benzyl-2-azabicyclo[2.2.1]heptane (100 g, 0.534 mol) in dichloromethane (1 L) in a 3 L round-bottom flask and cool the solution to 0 °C.
-
NBS Addition: Add N-Bromosuccinimide (95.0 g, 0.534 mol) portion-wise to the cooled solution over 1 hour, ensuring the temperature remains below 5 °C.
-
Formation of Tricyclic Salt: Stir the reaction mixture at 0 °C for 2 hours. During this time, a tricyclic aziridinium salt intermediate is formed.[4]
-
Reduction and Rearrangement: In a separate flask, prepare a solution of sodium borohydride (20.2 g, 0.534 mol) in methanol (500 mL) and cool it to 0 °C. Slowly add the reaction mixture containing the aziridinium salt to the sodium borohydride solution over 1 hour.
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional hour at 0 °C, then allow it to warm to room temperature and stir for another 2 hours.
-
Work-up: Quench the reaction by the slow addition of water (500 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (266.18 g/mol for C₁₃H₁₆BrN). |
| Melting Point | Consistent with literature values. |
Safety and Handling
-
Benzylamine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopentadiene: Flammable and can form explosive peroxides. Use freshly distilled (cracked) cyclopentadiene.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Sodium borohydride: Flammable solid that reacts with water to produce hydrogen gas. Handle with care and quench slowly.
-
Hydrogenation: Performed in a specialized high-pressure reactor by trained personnel. Ensure proper grounding and ventilation to prevent explosions.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. The described methodology utilizes readily available starting materials and established chemical transformations, making it suitable for the production of this key intermediate on a large scale. The successful synthesis of this compound opens avenues for the development of novel therapeutic agents targeting the central nervous system.
References
- Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing.
- Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues.
- Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry.
- Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. PubMed.
- Epib
- Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system.
- Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.
- Synthesis of chiral 2-azabicycloalkane derivatives and their applic
- Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc.
- Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. PubMed.
- Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub.
- ChemInform Abstract: Addition of Bromine to 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene.
- 1-Bromobicyclo[2.2.1]heptane. EvitaChem.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
- 27 The removal of the N-benzyl group of anti-alcohol (87) then... | Download Scientific Diagram.
- 27 Attempts to deprotect the N-benzyl group. | Download Scientific Diagram.
- 7-substituted 2-azabicyclo[2.2.
- This compound. Sigma-Aldrich.
- New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
- Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes1.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI.
- Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.
- Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
- A Comparative Guide to the Synthetic Routes of 2-(2-Azabicyclo[2.2... Routes of 2-(2-Azabicyclo[2.2...
Sources
- 1. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Strategic Functionalization of 7-Halo-2-azabicyclo[2.2.1]heptanes via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid, bridged bicyclic amine that serves as a valuable piperidine and pyrrolidine bioisostere in modern drug discovery. Its unique three-dimensional structure allows for precise vectoral presentation of substituents, making it a privileged motif in the design of novel therapeutics, including antivirals like ledipasvir and atilotrelvir, as well as orexin receptor antagonists and peptidase inhibitors[1]. Functionalization at the C-7 bridgehead position is a key strategy for modulating the pharmacological and pharmacokinetic properties of these molecules. This guide provides an in-depth analysis and detailed protocols for the strategic derivatization of 7-halo-2-azabicyclo[2.2.1]heptanes using a suite of robust palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings and practical execution of Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling for this specific application.
The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Core
The constrained conformational flexibility of the 2-azabicyclo[2.2.1]heptane system, often referred to as 2-azanorbornane, provides a distinct advantage in medicinal chemistry. Unlike more flexible aliphatic amines, its rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The C-7 position, situated at the bridgehead, offers a unique vector for substitution, projecting functionality away from the core nitrogenous ring system. This allows for the exploration of new chemical space and the optimization of interactions with protein targets. Access to a diverse array of C-7 functionalized derivatives is therefore critical for structure-activity relationship (SAR) studies.
Prerequisite: Synthesis of the 7-Halo Precursor
A reliable synthesis of the 7-halo-2-azabicyclo[2.2.1]heptane starting material is paramount. While multiple routes exist, a common strategy involves the base-promoted heterocyclization of dibromocyclohexyl carbamates. For instance, treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF can yield 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, which can be further manipulated[2]. The choice of halogen (I > Br > Cl) at the C-7 position is a critical experimental parameter, as it directly influences the rate of the initial oxidative addition step in the catalytic cycles of the coupling reactions discussed below[3]. For the purposes of these protocols, we will assume the availability of an N-protected 7-bromo or 7-iodo-2-azabicyclo[2.2.1]heptane.
Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki[4]. These reactions share a common mechanistic framework, typically involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination[5][6]. The choice of ligands, base, and solvent is crucial for achieving high efficiency and broad functional group tolerance[7][8].
Figure 1: Overview of C-7 functionalization pathways for 7-halo-2-azabicyclo[2.2.1]heptanes.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl- and heteroarylamine bonds[9][10][11]. Its application to the 7-halo-2-azabicyclo[2.2.1]heptane scaffold provides direct access to C-7 amino derivatives, which are key components in many bioactive molecules. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps[12]. N-Heterocyclic carbene (NHC) ligands have also proven to be highly effective for this transformation on related azabicyclic systems[13][14].
Mechanistic Cycle
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-Protected 7-(Anilino)-2-azabicyclo[2.2.1]heptane
Materials and Equipment:
-
N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, heating mantle with temperature control, condenser
-
Inert atmosphere manifold (Nitrogen or Argon)
Inert Atmosphere Setup:
-
Causality: The Pd(0) active catalyst and some ligands are sensitive to oxygen. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.
-
Assemble the glassware and flame-dry under vacuum. Backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Step-by-Step Procedure:
-
To the Schlenk flask, add N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane, NaOtBu, and XPhos ligand under a positive flow of inert gas.
-
Add Pd₂(dba)₃ to the flask. The solid mixture may change color.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by aniline.
-
Attach the condenser, ensuring a continued flow of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Scientist's Notes:
-
The choice of ligand is critical. For hindered amines or less reactive aryl chlorides, more advanced ligands like BrettPhos or RuPhos may be required[11].
-
NaOtBu is a strong, non-nucleophilic base ideal for this reaction. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often require higher temperatures or longer reaction times.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Azabicyclo[2.2.1]heptane | Pd(0)-NHC complex | NaOtBu | Dioxane | RT-80 | ~80-95 | [13] |
| Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 75-90 | General Protocol |
| Benzophenone Imine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 80 | >90 | [13] |
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents
The Suzuki-Miyaura reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds, coupling organoboron compounds with organic halides[5]. It is renowned for its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups. For the 7-halo-2-azabicyclo[2.2.1]heptane scaffold, this reaction opens a direct path to aryl, heteroaryl, or vinyl substituents at the bridgehead. While palladium is the most common catalyst, nickel-based systems can also be highly effective[15].
Mechanistic Cycle
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of N-Protected 7-(Phenyl)-2-azabicyclo[2.2.1]heptane
Materials and Equipment:
-
N-Boc-7-iodo-2-azabicyclo[2.2.1]heptane (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 3.0 equiv)
-
1,4-Dioxane or DME/Water mixture
-
Standard reflux setup under an inert atmosphere
Step-by-Step Procedure:
-
In a Schlenk flask, combine N-Boc-7-iodo-2-azabicyclo[2.2.1]heptane, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent (e.g., 3:1 Dioxane:Water), followed by the aqueous Na₂CO₃ solution.
-
Causality: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step. Water is often required for this activation and to solubilize the base.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for 6-18 hours. Monitor progress by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Scientist's Notes:
-
For less reactive 7-bromo or 7-chloro substrates, more active catalyst systems employing bulky phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or a pre-catalyst are recommended.
-
Anhydrous conditions using bases like K₃PO₄ or CsF in solvents like THF or Toluene can also be effective, particularly for sensitive substrates.
| Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo | 6-Chloropyridin-3-ylzinc chloride | Ni(cod)₂ / Ligand 12 | KOtBu | THF | 60 | High | [15] |
| 7-Iodo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Dioxane | 90 | 80-95 | General Protocol |
| 7-Bromo | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 | General Protocol |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne[3][16]. This reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) salt as a co-catalyst to form a copper acetylide intermediate[4]. This transformation is invaluable for installing an alkyne handle onto the 7-position of the azabicyclic scaffold, which can then be used for further derivatization (e.g., click chemistry, reductions).
Mechanistic Cycle
Figure 4: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of N-Protected 7-(Phenylethynyl)-2-azabicyclo[2.2.1]heptane
Materials and Equipment:
-
N-Boc-7-iodo-2-azabicyclo[2.2.1]heptane (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (co-solvent, optional)
-
Schlenk flask, inert atmosphere setup
Step-by-Step Procedure:
-
To a Schlenk flask, add N-Boc-7-iodo-2-azabicyclo[2.2.1]heptane, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add degassed solvent (TEA or a mixture of THF/DIPA). Causality: The amine serves as both the base to deprotonate the alkyne and as a solvent. It must be thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction[17].
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature. The reaction is often rapid (1-4 hours) but may require gentle heating (40-50 °C) for less reactive substrates. Monitor by TLC or LC-MS.
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Scientist's Notes:
-
Copper-free Sonogashira protocols have been developed to avoid issues with Glaser coupling and copper contamination[17]. These typically require a different palladium catalyst system and a stronger base in a solvent like DMF or NMP.
-
The reactivity order for the halide is I > Br >> Cl. Aryl triflates can also be used[3].
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction creates a C-C bond by coupling an organic halide with an alkene, catalyzed by a palladium complex in the presence of a base[18]. This reaction is particularly useful for synthesizing substituted alkenes. Applying this to the 7-halo-2-azabicyclo[2.2.1]heptane scaffold allows for the introduction of vinyl groups at the bridgehead. The mechanism involves a migratory insertion of the alkene into the R-Pd bond, followed by a β-hydride elimination to release the product and regenerate the catalyst[18].
Mechanistic Cycle
Figure 5: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Synthesis of N-Protected 7-(Styryl)-2-azabicyclo[2.2.1]heptane
Materials and Equipment:
-
N-Boc-7-iodo-2-azabicyclo[2.2.1]heptane (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
Sealed reaction tube or Schlenk flask
Step-by-Step Procedure:
-
In a reaction tube, combine N-Boc-7-iodo-2-azabicyclo[2.2.1]heptane, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with inert gas three times.
-
Add the solvent (DMF), followed by TEA and styrene.
-
Seal the tube and heat to 80-100 °C for 12-24 hours. Causality: The base (TEA) is required to neutralize the HX generated during the catalytic cycle, regenerating the Pd(0) catalyst from the HPdX species formed after β-hydride elimination[18].
-
Monitor the reaction by LC-MS.
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Scientist's Notes:
-
The regioselectivity of the β-hydride elimination can be an issue with unsymmetrical alkenes. For terminal alkenes like styrene, insertion typically occurs at the less substituted carbon, leading to the E-alkene as the major product.
-
For challenging substrates, using phosphine-free conditions (Jeffery conditions) with a phase-transfer catalyst like TBAC (tetrabutylammonium chloride) can be effective.
Conclusion and Outlook
The palladium-catalyzed cross-coupling reactions detailed herein represent a robust and versatile platform for the late-stage functionalization of the 7-halo-2-azabicyclo[2.2.1]heptane scaffold. By mastering these protocols, researchers in medicinal and synthetic chemistry can rapidly generate diverse libraries of novel compounds for biological screening. The ability to strategically install amino, aryl, alkynyl, and alkenyl groups at the C-7 position provides unparalleled control over the molecular properties of this privileged scaffold, paving the way for the discovery of next-generation therapeutics. Future work may focus on expanding this toolbox to include other modern coupling reactions, such as C-H activation or photoredox-catalyzed transformations, to further broaden the accessible chemical space.
References
- Klochkov, A., Zarudnitskii, E., Pashenko, A., Volochnyuk, D., & Ryabukhin, S. (n.d.). Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes for Medicinal Chemistry Applications. Enamine.
-
ResearchGate. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]
-
PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. National Library of Medicine. Available at: [Link]
-
(2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Ikeda, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Heterocycles, 37(1), 247. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Dehydrative Cross-Coupling of Allylic Alcohols and N-Heterocycles Promoted by a Bicyclic Bridgehead Phosphoramidite Ligand and an Acid Additive. Organic Letters. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
(n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
-
Semantic Scholar. (2001). Synthesis of n-heteroaryl-7-azabicyclo[2.2.1]heptane derivatives via palladium-bisimidazol-2-ylidene complex catalyzed amination reactions. Available at: [Link]
-
(1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(10), 1665-1676. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
- (n.d.). Application Note: A Scalable Synthesis of 2-(2-Azabicyclo[2.2.1....
-
Sci-Hub. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization.... Available at: [Link]
-
ACS Publications. (n.d.). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine. Request PDF. Available at: [Link]
-
Semantic Scholar. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
ACS Publications. (n.d.). Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. (n.d.). Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Available at: [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
The chemical reaction database. (2008). Copper-free Sonogashira coupling. Available at: [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. OpenChemHub. Available at: [Link]
-
ACS Publications. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Selected bioactive molecules containing 2‐azabicyclo[2.2.1]heptanes and.... Available at: [Link]
-
PubMed. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. National Library of Medicine. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Heck Coupling. Molecules. Available at: [Link]
-
RSC Publishing. (n.d.). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications. Available at: [Link]0j)
Sources
- 1. enamine.net [enamine.net]
- 2. sci-hub.box [sci-hub.box]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. 交叉偶联催化剂 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Mitsunobu Reaction for the Stereoselective Synthesis of endo-Functionalized 2-Azabicyclo[2.2.1]heptane Derivatives
For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.
Abstract
The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry and chiral ligand design. The stereoselective functionalization of this bicyclic system is crucial for modulating its biological activity and catalytic performance. The Mitsunobu reaction offers a powerful and reliable method for the stereochemical inversion of exo-alcohols on this framework to introduce a variety of functionalities at the endo position. This application note provides a comprehensive guide to the Mitsunobu reaction protocol for N-protected 2-azabicyclo[2.2.1]heptan-exo-ols, detailing the underlying mechanism, optimized reaction conditions, and practical considerations for successful execution and purification.
Introduction
The rigid 2-azabicyclo[2.2.1]heptane core is a key structural motif in a range of biologically active compounds and chiral catalysts.[1] The precise spatial arrangement of substituents on this scaffold is paramount to its function. Accessing the less sterically accessible endo isomers often presents a synthetic challenge. The Mitsunobu reaction provides an elegant solution by enabling the nucleophilic substitution of a secondary alcohol with clean inversion of stereochemistry.[2] This reaction is particularly valuable for sterically hindered alcohols, such as those found in the 2-azabicyclo[2.2.1]heptane system, where traditional SN2 reactions with activated leaving groups might be sluggish or lead to elimination byproducts.[3][4]
This guide will focus on the application of the Mitsunobu reaction to convert an easily accessible N-Boc-2-azabicyclo[2.2.1]heptan-exo-ol to its corresponding endo-functionalized derivative, a key step in the synthesis of diverse analogues for drug discovery and development.
Mechanistic Rationale: The Driving Force for Inversion
The Mitsunobu reaction is a complex redox process involving triphenylphosphine (PPh₃) as the reductant and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the oxidant.[2] The key to the reaction's success lies in the in-situ activation of the alcohol to a good leaving group.
The generally accepted mechanism proceeds through the following key steps:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (DEAD or DIAD) to form a betaine intermediate.
-
Proton Transfer: The acidic proton of the nucleophile (pKa < 15) is transferred to the betaine, forming an ion pair.
-
Alkoxyphosphonium Salt Formation: The alcohol's oxygen atom attacks the activated phosphorus of the protonated betaine, forming a crucial alkoxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.
-
SN2 Displacement: The conjugate base of the nucleophile, now a potent nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group from the backside, leading to the desired product with complete inversion of stereochemistry and the formation of triphenylphosphine oxide (TPPO) as a byproduct.
Experimental Protocols
This section details the necessary procedures for the synthesis of the starting material and the subsequent Mitsunobu reaction.
Part 1: Synthesis of the Starting Material: N-Boc-2-azabicyclo[2.2.1]heptan-exo-ol
The exo-alcohol precursor can be synthesized in two steps from the corresponding ketone, which is accessible through established literature procedures.
Step 1: Synthesis of N-Boc-2-azabicyclo[2.2.1]heptan-5-one
The synthesis of the ketone can be achieved through various routes, often starting from Diels-Alder reactions. For the purpose of this protocol, we assume the availability of N-Boc-2-azabicyclo[2.2.1]heptan-5-one.
Step 2: Stereoselective Reduction to N-Boc-2-azabicyclo[2.2.1]heptan-exo-ol
The stereoselective reduction of the ketone to the exo-alcohol is critical. Bulky reducing agents will preferentially attack from the less hindered endo face, yielding the desired exo-alcohol.
| Parameter | Value |
| Reactant | N-Boc-2-azabicyclo[2.2.1]heptan-5-one |
| Reducing Agent | L-Selectride® (Lithium tri-sec-butylborohydride) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Work-up | Aqueous NaOH and H₂O₂ |
| Typical Yield | >90% |
Protocol:
-
Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 3M aqueous NaOH and 30% aqueous H₂O₂.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure exo-alcohol.
Part 2: Mitsunobu Reaction for Stereochemical Inversion
This protocol describes the conversion of the exo-alcohol to an endo-ester using p-nitrobenzoic acid as the nucleophile. The resulting ester can then be hydrolyzed to the corresponding endo-alcohol if desired. The use of p-nitrobenzoic acid is often beneficial for hindered alcohols as its higher acidity facilitates the reaction.[3]
| Parameter | Value |
| Substrate | N-Boc-2-azabicyclo[2.2.1]heptan-exo-ol |
| Nucleophile | p-Nitrobenzoic acid (1.5 eq) |
| Phosphine | Triphenylphosphine (PPh₃) (1.5 eq) |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) (1.5 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-85% |
Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add N-Boc-2-azabicyclo[2.2.1]heptan-exo-ol (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. A color change to yellow or orange is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct.
Purification Strategy
A significant challenge in the Mitsunobu reaction is the removal of the stoichiometric byproducts, particularly triphenylphosphine oxide (TPPO).
Standard Method: Flash Column Chromatography
The most common method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective in separating the less polar product from the more polar TPPO and hydrazine byproduct.
Alternative Work-up for TPPO Removal:
For larger scale reactions where chromatography can be cumbersome, several strategies can be employed to facilitate the removal of TPPO:
-
Precipitation: After concentrating the reaction mixture, the residue can be triturated with a solvent in which the product is soluble but TPPO is not, such as diethyl ether or a mixture of hexanes and ethyl acetate. The precipitated TPPO can then be removed by filtration.
-
Acidic Wash: If the product is not acid-sensitive, washing the organic layer with a dilute acid solution can remove any basic impurities.
-
Use of Modified Reagents: Polymer-bound triphenylphosphine or phosphines with basic handles can be used to simplify purification by filtration or acid-base extraction, respectively.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to lower yields. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Order of Addition: Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at low temperature. This order helps to minimize the formation of undesired side products.
-
Nucleophile Acidity: The pKa of the nucleophile should ideally be below 13 to ensure it can be deprotonated by the betaine intermediate. For less acidic nucleophiles, alternative activating agents may be required.
-
Steric Hindrance: While the Mitsunobu reaction is robust for many hindered alcohols, extremely bulky substrates may react sluggishly. In such cases, longer reaction times, elevated temperatures, or the use of more reactive azodicarboxylates may be necessary.
-
Side Reactions: A potential side reaction is the formation of an ether from the reaction of two alcohol molecules if the nucleophile is not sufficiently reactive. Ensuring the nucleophile is present in a slight excess can help to mitigate this.
Conclusion
The Mitsunobu reaction is an indispensable tool for the stereochemical inversion of alcohols in complex molecules. For the synthesis of endo-substituted 2-azabicyclo[2.2.1]heptane derivatives, it provides a reliable and high-yielding pathway. By understanding the reaction mechanism, carefully controlling the reaction conditions, and employing an appropriate purification strategy, researchers can effectively utilize this reaction to access a wide range of novel compounds for applications in drug discovery and asymmetric catalysis.
References
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A general procedure for mitsunobu inversion of sterically hindered alcohols.Organic Syntheses, 73, 110. (1996). doi:10.15227/orgsyn.073.0110
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.Tetrahedron: Asymmetry, 10(1), 135-140. (1999). doi:10.1016/S0957-4166(98)00494-0
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.Molecules, 27(19), 6549. (2022). doi:10.3390/molecules27196549
- Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems.The Journal of Organic Chemistry, 84(17), 10837-10849. (2019). doi:10.1021/acs.joc.9b01323
- N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs.The Journal of Organic Chemistry, 61(23), 8092-8093. (1996). doi:10.1021/jo961559o
- tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4086. (2007). doi:10.1107/S160053680704456X
- A general procedure for mitsunobu inversion of sterically hindered alcohols.Organic Syntheses, 73, 110. (1996).
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.Molecules, 27(19), 6549. (2022).
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.Tetrahedron: Asymmetry, 10(1), 135-140. (1999).
Sources
Advanced Fluorination Strategies for 2-Azabicyclo[2.2.1]heptane Systems: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorine in 2-Azabicyclo[2.2.1]heptane Scaffolds
The 2-azabicyclo[2.2.1]heptane framework is a rigid and conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. Notably, this bicyclic system is the core of epibatidine, a potent analgesic, and its analogs, which are invaluable tools for studying nicotinic acetylcholine receptors (nAChRs).
The introduction of fluorine into this privileged scaffold can dramatically modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and alter binding interactions with target proteins. Consequently, the development of efficient and selective fluorination techniques for the 2-azabicyclo[2.2.1]heptane system is of paramount importance for the generation of novel and improved therapeutic agents.
This comprehensive guide provides an in-depth analysis of two key fluorination methodologies applicable to the 2-azabicyclo[2.2.1]heptane core: nucleophilic deoxofluorination using Diethylaminosulfur Trifluoride (DAST) and electrophilic fluorination with Selectfluor. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and expert insights to guide researchers in the synthesis of these valuable fluorinated compounds.
I. Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and widely used reagent for the deoxofluorination of alcohols and the conversion of carbonyl compounds to geminal difluorides. Its application to the 2-azabicyclo[2.2.1]heptane system requires careful consideration of the substrate's stereochemistry and the potential for neighboring group participation.
Causality Behind Experimental Choices: Mechanism and Stereochemistry
The reaction of DAST with an alcohol proceeds via the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent displacement by fluoride can occur through either an SN1 or SN2 pathway, largely dependent on the stability of the potential carbocationic intermediate.[1] For secondary alcohols on the 2-azabicyclo[2.2.1]heptane ring, the SN2 pathway is generally favored, leading to an inversion of stereochemistry at the reaction center.
A critical consideration in this bicyclic system is the role of the endocyclic nitrogen atom. The nitrogen's lone pair can participate in the displacement of the activated hydroxyl group, forming a transient aziridinium ion intermediate. This neighboring group participation typically results in the retention of stereochemistry in the final fluorinated product. The propensity for this pathway is influenced by the stereochemical relationship between the nitrogen and the leaving group, as well as the overall conformational rigidity of the bicyclic framework.
When reacting with ketones, DAST facilitates the formation of a geminal difluoride through a two-step process involving initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by two sequential fluoride displacements.
Experimental Workflow for DAST Fluorination
Caption: A generalized workflow for the DAST-mediated fluorination of a 2-azabicyclo[2.2.1]heptane derivative.
Protocol 1: Deoxofluorination of an Exo-Alcohol on the 2-Azabicyclo[2.2.1]heptane Core
This protocol is a representative procedure for the fluorination of a secondary alcohol on the bicyclic scaffold, leading to the corresponding fluoride with inversion of stereochemistry.
Materials:
-
N-Boc-exo-2-azabicyclo[2.2.1]heptan-5-ol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Boc-exo-2-azabicyclo[2.2.1]heptan-5-ol (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approximately 20 mL per gram of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution via a syringe. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Gradually allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution may occur.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.
Data Presentation: DAST Fluorination of 2-Azabicyclo[2.2.1]heptane Derivatives
| Substrate | Product Stereochemistry | Typical Yield | Reference |
| exo-Alcohol | endo-Fluoride (Inversion) | 60-80% | [2] |
| endo-Alcohol | exo-Fluoride (Inversion) | 50-70% | [2] |
| Ketone | Geminal Difluoride | 40-60% | [2] |
II. Electrophilic Fluorination with Selectfluor
Selectfluor (F-TEDA-BF₄) is a user-friendly and powerful electrophilic fluorinating agent. It is a stable, non-volatile solid, making it a safer alternative to gaseous fluorine. Selectfluor is particularly effective for the fluorination of electron-rich substrates such as enol ethers, enamines, and activated aromatic rings.
Causality Behind Experimental Choices: Mechanism and Reactivity
The mechanism of electrophilic fluorination with Selectfluor is still a subject of some debate and appears to be substrate-dependent. Two primary pathways are considered: a polar, two-electron process analogous to an SN2 reaction at the fluorine atom, and a single-electron transfer (SET) mechanism. For electron-rich alkenes, evidence often points towards a polar mechanism involving the formation of a fluoronium ion intermediate, which is then attacked by a nucleophile (either from the reaction medium or the counter-ion of Selectfluor).[2][3] The SET pathway is more likely with substrates that can be readily oxidized.[4]
When applied to a 2-azabicyclo[2.2.1]heptene system, the double bond acts as the nucleophile, attacking the electrophilic fluorine of Selectfluor. The regioselectivity of the fluorination is governed by the stability of the resulting carbocationic intermediate.
Mechanism of Electrophilic Fluorination of an Alkene
Caption: A simplified representation of the polar mechanism for the electrophilic fluorination of an alkene with Selectfluor.
Protocol 2: Electrophilic Fluorination of N-Boc-2-azabicyclo[2.2.1]hept-5-ene
This protocol describes a representative procedure for the fluorination of the double bond in a protected 2-azabicyclo[2.2.1]heptene derivative. The reaction is typically carried out in a polar solvent, which may also act as the nucleophile in the second step of the reaction.
Materials:
-
N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq)
-
Selectfluor (1.1 eq)
-
Acetonitrile (MeCN) or another suitable polar solvent
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in acetonitrile.
-
Add Selectfluor (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated product(s). The product may be a vicinal fluoro-hydroxy or fluoro-acetamido derivative depending on the nucleophile present.
Data Presentation: Selectfluor Fluorination of Unsaturated Systems
| Substrate Type | Reagent | Product Type | Typical Conditions | Reference |
| Alkene | Selectfluor | Vicinal Fluoro-functionalized | MeCN, rt, 12-24 h | [5] |
| Electron-rich Arene | Selectfluor | Aryl Fluoride | MeCN, heat | [5][6] |
| Enol Ether | Selectfluor | α-Fluoroketone | MeCN or DMF, rt | [2] |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies. For any new substrate, it is crucial to perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry. The identity and purity of the fluorinated products should be rigorously confirmed by standard analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry. The stereochemical outcome of the reactions, particularly for the DAST fluorination of chiral alcohols, should be determined using appropriate 2D NMR techniques (e.g., NOESY) or by comparison with known compounds.
Conclusion
The selective introduction of fluorine into the 2-azabicyclo[2.2.1]heptane scaffold offers a powerful strategy for modulating the biological activity of this important class of molecules. Both nucleophilic fluorination with DAST and electrophilic fluorination with Selectfluor provide viable routes to these valuable compounds. A thorough understanding of the underlying reaction mechanisms is key to predicting and controlling the stereochemical outcome of these transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently apply these techniques in their pursuit of novel and improved therapeutic agents.
References
-
Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]
-
Wikipedia contributors. (2023). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia. [Link]
-
Serguchev, Y. A., et al. (2011). Transannular additions of selectfluor and xenon difluoride: Regioselectivity and mechanism. ResearchGate. [Link]
-
Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system (Doctoral dissertation, University of Huddersfield). [Link]
-
Vincent, S. P., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(26), 991-998. [Link]
-
Wikipedia contributors. (2023). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in this multi-step synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
Potential Causes & Suggested Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Poor Quality or Inactive Reagents | Ensure all reagents, especially lithium aluminum hydride (LiAlH4) and benzyl bromide, are fresh and have been stored under appropriate conditions (e.g., anhydrous and inert atmosphere for LiAlH4). | LiAlH4 is highly reactive with moisture and can decompose, leading to incomplete reduction. Benzyl bromide can degrade over time, reducing its efficacy in the N-alkylation step. |
| Incomplete Reaction in Key Steps | Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions. | Incomplete conversion of starting materials is a direct cause of low yield. Proper reaction monitoring ensures that the reaction is allowed to proceed to completion. |
| Suboptimal Reaction Temperature | For the reduction step with LiAlH4, a carefully controlled temperature ramp from -78 °C to -20 °C is crucial.[2] For the N-benzylation, maintaining a moderate temperature is important to prevent side reactions. | Temperature control is critical for managing reaction kinetics and minimizing the formation of byproducts. Exceeding the optimal temperature can lead to decomposition or unwanted side reactions. |
| Inefficient Bromination | Ensure the brominating agent (e.g., N-Bromosuccinimide) is of high purity and the reaction is protected from light to prevent radical side reactions. The choice of solvent can also influence the stereoselectivity of the bromination. | The bromination of the bicyclic alkene precursor is a key step. The stereospecificity of this reaction is important for the subsequent intramolecular cyclization.[3] |
Problem 2: Formation of Multiple Byproducts and Purification Challenges
Question: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these impurities and how can I improve the purification?
Answer:
The formation of byproducts is a common challenge. Identifying these impurities is the first step toward optimizing your reaction and purification strategy.
Potential Byproducts & Purification Strategies:
| Potential Byproduct | Formation Mechanism | Suggested Purification Strategy |
| Over-benzylated Quaternary Ammonium Salt | Excess benzyl bromide or prolonged reaction time at elevated temperatures during the N-alkylation step can lead to the formation of a quaternary ammonium salt.[1] | This byproduct is highly polar and can often be removed by washing the organic layer with water during the workup. If it persists, column chromatography on silica gel with a more polar eluent system can be effective. |
| Unreacted Starting Materials | Incomplete reaction in any of the preceding steps. | Column chromatography is the most effective method for separating the desired product from less polar starting materials. Careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes) is key.[1] |
| Stereoisomers | The synthesis can potentially yield a mixture of syn and anti isomers of the 7-bromo substituent. The desired anti isomer is typically the major product due to thermodynamic and kinetic factors. | Careful column chromatography can sometimes separate stereoisomers. The choice of stationary and mobile phases is critical. In some cases, recrystallization of the product or a derivative may be necessary to obtain a single isomer. |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step sequence. A common approach starts with the Diels-Alder reaction to form the bicyclo[2.2.1]heptane core.[4] This is followed by functional group manipulations to introduce the nitrogen atom into the bicyclic system, often through a Curtius rearrangement or a related transformation.[5] Subsequent N-benzylation and bromination steps lead to the final product. An alternative approach involves the intramolecular cyclization of a suitably substituted precursor.[6][7]
Q2: Why is the anti-7-bromo isomer the desired product and how is its formation favored?
A2: The anti-7-bromo stereochemistry is often desired as it allows for neighboring group participation by the nitrogen atom at the 2-position.[2][8][9] This participation facilitates nucleophilic substitution at the 7-position, making it a versatile intermediate for the synthesis of various analogs.[2][8][9] The formation of the anti isomer is often favored thermodynamically. Reaction conditions, such as the choice of brominating agent and solvent, can be optimized to enhance the stereoselectivity of the bromination step.
Q3: What analytical techniques are essential for characterizing the product and intermediates?
A3: A combination of spectroscopic and spectrometric techniques is crucial.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for determining the structure and stereochemistry of the bicyclic framework.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[2]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecules.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the crude product.[1]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several reagents used in this synthesis require careful handling.
-
Lithium aluminum hydride (LiAlH4): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Benzyl bromide: A lachrymator and should be handled in a well-ventilated fume hood.
-
Brominating agents (e.g., NBS): Corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a common synthetic route to this compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane from a suitable precursor (e.g., a lactam intermediate).
-
To a stirred solution of the lactam precursor (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 eq) in dry THF.
-
Allow the reaction mixture to warm gradually to -20 °C over 1 hour.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of water-saturated diethyl ether until the effervescence ceases.
-
Filter the resulting mixture and wash the solid residue with dichloromethane (CH2Cl2).
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petrol/ether mixture as the eluent) to afford the desired anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane.[2] A yield of around 58% can be expected with this method, though optimization with Red-Al has been reported to achieve yields up to 93%.[2]
IV. Data Summary
The following table summarizes key quantitative data for the synthesis.
| Parameter | Value/Condition | Reference |
| LiAlH4 Stoichiometry | 1.5 - 2.0 equivalents | [2] |
| Reaction Temperature (Reduction) | -78 °C to -20 °C | [2] |
| Typical Yield (LiAlH4 reduction) | ~58% | [2] |
| Optimized Yield (Red-Al reduction) | up to 93% | [2] |
| Chromatography Eluent | Petrol/Ether (e.g., 7:3) | [2] |
V. Troubleshooting Decision Tree
This decision tree can help you systematically diagnose and resolve issues during your synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
VI. References
-
Malpass, J. R., & White, R. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues. The Journal of Organic Chemistry, 69(16), 5328–5334. [Link]
-
Ikeda, M., El Bialy, S. A. A., Ohtani, S., & Sato, T. (2001). 5-endo-trig Radical Cyclization of N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides. HETEROCYCLES, 55(5), 893. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Kogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2(1), 39-44. [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-endo-trig Radical Cyclization of N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides [chooser.crossref.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane by Column Chromatography
Welcome to the dedicated technical support resource for the chromatographic purification of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this bridged bicyclic amine. Recognizing the unique challenges posed by its structure—namely the basic nitrogen atom and potential acid sensitivity—this document provides in-depth troubleshooting strategies and answers to frequently asked questions to streamline your purification workflow and enhance the purity of your final compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
The purification of this compound can be compromised by several common issues inherent to the chromatography of basic, nitrogen-containing compounds on standard silica gel. This section provides a systematic approach to identifying and resolving these challenges.
Diagram: Troubleshooting Workflow for Amine Purification
Caption: A logical workflow for diagnosing and resolving common issues encountered during the column chromatography of this compound.
Problem 1: Significant Peak Tailing or Streaking on TLC and Column
-
Question: My compound is streaking down the TLC plate and eluting from the column as a broad, tailing peak, leading to poor resolution and mixed fractions. What is happening and how can I fix it?
-
Answer: This is the most common issue when purifying basic amines on standard silica gel. The underlying cause is the interaction between the basic nitrogen of your 2-azabicyclo[2.2.1]heptane and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in tailing.[1][2]
Solutions:
-
Incorporate a Basic Modifier: The most straightforward solution is to add a small amount of a competing base to your mobile phase.[3] Triethylamine (TEA) is the most common choice.
-
Protocol: Add 0.5% to 2% (v/v) of TEA to your eluent mixture (e.g., ethyl acetate/hexane). The TEA will neutralize the acidic sites on the silica, preventing your target compound from binding irreversibly and allowing it to elute as a sharper band.[4][5][6]
-
Causality: The TEA, being a small and strong base, effectively "masks" the active silanol groups, ensuring that the primary interaction governing separation is the polarity-based partitioning between the stationary and mobile phases.[7]
-
-
Use Deactivated Silica Gel: For particularly sensitive compounds, pre-neutralizing the entire stationary phase is beneficial.
-
Protocol: Prepare a slurry of your silica gel in the chosen mobile phase that already contains 1-2% TEA.[4][6] Pack the column with this slurry. This ensures a more uniformly deactivated surface.
-
Expertise: This method can provide more consistent results than simply adding TEA to the mobile phase, as it ensures the entire column bed is neutralized before the sample is loaded.
-
-
Switch to an Alternative Stationary Phase: If tailing persists, consider a different adsorbent.
-
Recommendation: Alumina (neutral or basic) is an excellent alternative for the purification of amines as it lacks the strong acidic character of silica gel.[8] You will need to re-optimize your mobile phase system on an alumina TLC plate first.
-
-
Problem 2: Low Recovery or Suspected On-Column Decomposition
-
Question: After running my column, the total mass of recovered material is very low, and I suspect my compound may be degrading on the silica gel. How can I confirm this and prevent it?
-
Answer: Low recovery is often linked to the same acidic sites on silica gel that cause peak tailing. The interaction can be strong enough to cause irreversible adsorption or even catalyze the decomposition of sensitive molecules. The N-benzyl group and the bromo substituent can potentially be labile under acidic conditions.
Solutions:
-
Stability Test on TLC: Before committing to a large-scale column, test the stability of your compound on silica.
-
Protocol: Spot your crude material on a silica TLC plate. Let it sit for a few hours at room temperature. Then, elute the plate and check for the appearance of new, lower Rf spots or a significant decrease in the intensity of the product spot compared to a freshly spotted plate. This "2D TLC" can reveal on-contact degradation.[9]
-
-
Deactivation and Basic Modifiers: As with peak tailing, using TEA in the mobile phase or pre-deactivated silica is the primary solution to prevent acid-catalyzed degradation.[4][6]
-
Minimize Contact Time: The longer your compound is in contact with the silica, the greater the chance of degradation.
-
Technique: Utilize flash column chromatography, which employs pressure to increase the flow rate and shorten the purification time.[6] Use a column with a larger diameter and shorter bed height to further reduce the residence time.
-
-
Consider Reversed-Phase Chromatography: If your compound shows significant instability on silica or alumina, reversed-phase (C18) chromatography is a powerful alternative.
-
Principle: In reversed-phase, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This avoids the issue of acidic silanols. For basic amines, adding a modifier like 0.1% trifluoroacetic acid (TFA) to protonate the amine or 0.1% TEA to run at a higher pH can improve peak shape.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound?
A1: While optimization is always necessary, the following parameters provide a robust starting point for method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, but must be used with a basic modifier. If issues persist, switch to neutral alumina.[8] |
| Mobile Phase | Ethyl Acetate (EtOAc) / Hexane with 1% Triethylamine (TEA) | A common solvent system with good resolving power for moderately polar compounds. The TEA is crucial to prevent peak tailing.[4][5] |
| TLC Analysis | Develop TLC plates in various ratios of EtOAc/Hexane (e.g., 1:9, 2:8, 3:7) containing 1% TEA. | The goal is to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 . This Rf range typically translates well to column separation. |
| Column Loading | Dry loading is preferred. | Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often leads to sharper bands and better separation than wet loading.[4][10] |
| Elution Method | Isocratic or Gradient | If your impurities are well-separated from the product on TLC, isocratic elution (using the optimized solvent ratio) is sufficient. If impurities are close, a shallow gradient elution (gradually increasing the percentage of the more polar solvent, EtOAc) can improve resolution. |
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound is likely colorless, visualization aids are necessary.
-
UV Light (Non-destructive): The presence of the benzyl group (an aromatic ring) means the compound should be UV-active.[11][12]
-
Chemical Stains (Destructive): If the compound is not UV-active or for confirmation, a chemical stain is required. After noting the UV spots, you can proceed with staining.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. The bicyclic amine and benzyl group may react. Spots appear as yellow/brown on a purple background.[12]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including amines, to give colored spots upon heating.[11][12]
-
Phosphomolybdic Acid (PMA) Stain: Considered a "universal" stain, PMA will visualize most organic compounds as dark green or blue spots on a light green-yellow background after heating.[11][12]
-
Q3: My compound is a solid. What is the best way to load it onto the column?
A3: For solid samples, dry loading is highly recommended for optimal separation.
-
Detailed Protocol for Dry Loading:
-
Dissolve your crude solid product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed and equilibrated column.
-
Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.[10][13]
-
-
Causality: This method ensures that the entire sample is introduced to the column in a very narrow, concentrated band. This prevents the diffusion and band broadening that can occur when trying to dissolve the sample in the mobile phase and load it directly (wet loading), especially if the sample has limited solubility in the eluent.[10]
References
-
[A Comparative Guide to the Synthetic Routes of 2-(2-Azabicyclo
-
eJkA)
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Restek - Videoartikel [de.restek.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Nucleophilic Substitution on 2-Azabicyclo[2.2.1]heptane Scaffolds
Welcome to the technical support center for synthetic methodologies involving 2-azabicyclo[2.2.1]heptane systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution on this valuable bicyclic scaffold. The unique strained-ring structure of these molecules presents specific challenges, often leading to undesired side products. This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize these byproducts and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the nucleophilic substitution of 2-azabicyclo[2.2.1]heptane derivatives.
Problem 1: Low or No Conversion of Starting Material
Symptom: You observe primarily unreacted starting material after the reaction, even with extended reaction times or increased temperatures.
Potential Cause & Troubleshooting Steps:
-
Deactivating Nitrogen Substituent: The most common cause for low reactivity is the presence of an electron-withdrawing group on the bicyclic nitrogen. N-acyl or N-Boc groups significantly reduce the nucleophilicity of the nitrogen's lone pair, preventing its crucial role in facilitating the substitution.[1][2]
-
Poor Leaving Group: The reaction will not proceed efficiently if the leaving group is not sufficiently labile.
-
Solution: Ensure you are using a good leaving group such as a bromide, iodide, or tosylate. If using a hydroxyl group, it must be activated first (e.g., by converting it to a tosylate or mesylate).
-
-
Inappropriate Solvent: The solvent plays a critical role in both substrate solubility and reaction mechanism.
-
Solution: Use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) has been shown to produce faster reaction rates and higher yields compared to dimethylformamide (DMF).[1][2] These solvents are effective at solvating the metal cation of the nucleophilic salt without deactivating the nucleophile itself.[4]
-
Experimental Protocol: Switching from N-Acyl to N-Benzyl Protection
-
Deprotection: If starting with an N-Boc protected amine, treat the compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the secondary amine salt.[5]
-
Benzylation: Neutralize the amine salt with a suitable base (e.g., triethylamine or K₂CO₃). Add benzyl bromide to the free amine in a solvent like acetonitrile or DMF.
-
Work-up & Purification: After the reaction is complete (monitored by TLC or LC-MS), perform a standard aqueous work-up and purify the N-benzylated product by column chromatography.
Problem 2: Formation of Rearranged or Ring-Opened Products
Symptom: You isolate products that do not retain the 2-azabicyclo[2.2.1]heptane skeleton, such as cyclohexenyl or bicyclo[3.1.0]hexyl derivatives.
Potential Cause & Troubleshooting Steps:
-
Carbocation Formation & Wagner-Meerwein Rearrangement: This is the most significant side reaction, particularly when displacing anti-substituents.[1] Conditions that favor an SN1-type mechanism (e.g., poor nucleophile, polar protic solvent, or a substrate prone to carbocation formation) will lead to skeletal rearrangement.[6][7][8] Acetolysis of an anti-tosylate, for instance, can result in almost complete rearrangement.[1]
-
Solution 1: Promote Neighboring Group Participation. The key to preventing rearrangement is to ensure the reaction proceeds via a mechanism involving the bridgehead nitrogen. Using an N-alkyl (e.g., N-benzyl) protecting group facilitates participation of the nitrogen lone pair, which attacks the carbon bearing the leaving group to form a transient, stable aziridinium intermediate.[1][3][9] This intermediate is then opened by the nucleophile, leading to the desired product with retention of stereochemistry.[1][2]
-
Solution 2: Optimize Solvent and Nucleophile. Avoid polar protic solvents that stabilize carbocations.[4][10] Use a polar aprotic solvent like DMSO or DMF.[1] Employ a strong, high-concentration nucleophile to favor a bimolecular (SN2-like) attack on the aziridinium intermediate, further suppressing carbocation formation.[11]
-
Caption: Desired NGP pathway vs. undesired carbocation-mediated rearrangement.
Problem 3: Formation of Elimination Products
Symptom: You observe the formation of an alkene, such as 7-azabicyclo[2.2.1]hept-2-ene, alongside or instead of the substitution product.
Potential Cause & Troubleshooting Steps:
-
Strongly Basic Nucleophile/Conditions: While a strong nucleophile is often desired, a highly basic one can promote E2 elimination, especially at elevated temperatures.
-
Solution: If elimination is a problem, consider using a less basic nucleophile. For example, when introducing an oxygen nucleophile, using sodium acetate (NaOAc) or cesium acetate (CsOAc) is preferable to sodium hydroxide.[1][2] If a strong base is required, try running the reaction at the lowest possible temperature that still allows for substitution to occur. The use of t-BuOK is known to promote the elimination of hydrogen bromide to form the corresponding alkene.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is the choice of the nitrogen substituent so critical for this reaction's success?
The substituent on the nitrogen atom dictates the feasibility and mechanism of the nucleophilic substitution.[9]
-
Electron-withdrawing groups (e.g., -Acyl, -Boc, -SO₂Ar): These groups pull electron density away from the nitrogen, reducing the availability of its lone pair. This inhibits neighboring group participation, making the displacement of a leaving group very difficult.[1][2] Reactions under these conditions, if they proceed at all, may favor carbocationic pathways leading to rearrangements.[13]
-
Electron-donating/Neutral groups (e.g., -Benzyl, -Alkyl): These groups maintain or increase the electron density on the nitrogen. This allows the lone pair to act as an internal nucleophile, displacing the leaving group to form a stabilized aziridinium ion intermediate.[3] This intramolecular assistance is often essential for achieving good yields and preventing skeletal rearrangements.[1]
Q2: Should I use a polar protic or polar aprotic solvent?
For nucleophilic substitutions on the 2-azabicyclo[2.2.1]heptane core, polar aprotic solvents are strongly recommended .
-
Polar Aprotic (DMSO, DMF): These solvents are ideal. They effectively dissolve the nucleophilic salts while poorly solvating the anionic nucleophile, keeping it "naked" and highly reactive.[4] This promotes the desired bimolecular attack on the substrate or the aziridinium intermediate. Studies have shown that reaction rates are faster and yields are higher in DMSO compared to DMF.[1][2]
-
Polar Protic (Water, Alcohols, Acetic Acid): These solvents should generally be avoided. They can stabilize the carbocationic intermediates that lead to Wagner-Meerwein rearrangements.[1][10] Furthermore, they can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the desired substitution reaction.[4]
Q3: Does the stereochemistry of the leaving group (syn vs. anti) matter?
Yes, the stereochemistry is highly influential.
-
Anti leaving groups: Displacement from the anti position (relative to the nitrogen bridge) is notoriously difficult without nitrogen participation. Solvolysis of anti-tosylates often leads exclusively to rearranged products.[1] However, with an activating N-benzyl group, displacement of an anti-bromo group proceeds readily with retention of configuration due to neighboring group participation.[1][3]
-
Syn leaving groups: Displacement from the syn position is generally easier but can also be accompanied by rearrangement products, suggesting the involvement of neighboring C-C bond participation.[1]
Q4: How can I control the stereochemical outcome of the reaction?
The primary method for controlling stereochemistry is to leverage neighboring group participation by the nitrogen atom. When the reaction proceeds through an aziridinium ion intermediate, the nucleophile attacks from the face opposite to the newly formed C-N bond, resulting in a predictable stereochemical outcome, which is overall retention relative to the starting material.[1][9] Avoiding SN1 conditions is critical to prevent racemization or rearrangement that would scramble the stereochemistry.
Caption: Troubleshooting workflow for common side reactions.
Summary of Recommended Reaction Conditions
| Parameter | Recommended | Rationale & Avoid |
| N-Substituent | N-Benzyl or other N-Alkyl | Rationale: Activates nitrogen for neighboring group participation (NGP), preventing rearrangement.[1][3] Avoid: N-Acyl, N-Boc (deactivating).[2] |
| Solvent | DMSO > DMF (Polar Aprotic) | Rationale: High reaction rates and yields.[1][2] Avoid: Polar protic solvents (e.g., AcOH, MeOH) which promote carbocation formation and rearrangement.[1][10] |
| Nucleophile | Strong, non-basic (if possible) | Rationale: Favors bimolecular substitution over rearrangement or elimination.[11] Avoid: Weak nucleophiles (promotes SN1) or overly strong bases (promotes E2). |
| Leaving Group | Br, I, OTs | Rationale: Good leaving ability is essential for the reaction to proceed. Avoid: Poor leaving groups like -OH, -OR without prior activation. |
| Temperature | 100-110 °C (typical for DMF) | Rationale: Often required to overcome the strain of the bicyclic system.[1] Note: Lower temperature if elimination is observed. |
References
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. Journal of Organic Chemistry. Available at: [Link]
-
Chernysheva, G. N., et al. (2024). Polyhalogenated 2‐Azabicyclo[2.2.1]heptanes from Polyhaloaldimines and Cyclopentadiene via Cycloaddition and Wagner‐Meerwein Rearrangement. ChemistrySelect. Available at: [Link]
-
Blake, A. J., et al. (1996). Chemistry of 2-azabicyclo[2.2.1]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. Supporting Information. Available at: [Link]
-
Kubus, P. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]
-
Malpass, J. R., & White, R. (2004). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry. Available at: [Link]
-
A study of some-strained azabicyclic compounds & their rearrangement reactions. (2015). Durham University. Available at: [Link]
-
Wagner–Meerwein rearrangement. (n.d.). Grokipedia. Available at: [Link]
-
Fucile, S., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules. Available at: [Link]
-
Carroll, F. I., et al. (2012). Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review. Journal of Medicinal Chemistry. Available at: [Link]
-
Choudhary, A. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Available at: [Link]
-
Heugebaert, T., et al. (2014). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances. Available at: [Link]
-
Carroll, F. I., et al. (2012). Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review. Scilit. Available at: [Link]
-
Liu, R., et al. (2022). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ondra, P., et al. (2001). Epibatidine and Analogs - New Trends in the Development of Cognitive Enhancers and Strong Analgetics. Bratislava Medical Journal. Available at: [Link]
-
Wagner–Meerwein rearrangement. (2023). Wikipedia. Available at: [Link]
-
Factors Affecting SN1 and SN2. (n.d.). Aakash Institute. Available at: [Link]
-
Gómez-Sanchez, E., et al. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives... The Journal of Organic Chemistry. Available at: [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. choudharylab.com [choudharylab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry of 2-azabicyclo[2.2.1 ]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 11. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for C-7 Functionalization
Welcome to the technical support center for the optimization of reaction conditions for C-7 functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of site-selective C-H activation. Directing functionalization to the C-7 position of heterocyclic scaffolds, such as indoles, is a formidable challenge due to the inherent electronic properties of these ring systems, which typically favor reactions at other positions like C-2 and C-3.[1][2][3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving C-7 selectivity in the functionalization of indoles and similar heterocycles so challenging?
The primary challenge lies in the intrinsic reactivity of the indole nucleus. The pyrrole-type ring possesses the highest electron density, particularly at the C-3 and C-2 positions, making them the most nucleophilic and, therefore, the most susceptible to electrophilic attack and many transition-metal-catalyzed C-H activation processes.[2][3][4] Overcoming this inherent reactivity to target the less reactive C-7 position on the benzenoid ring requires specific strategies to control regioselectivity.[2][3][4]
Q2: What is the most effective general strategy to achieve C-7 functionalization?
The most widely adopted and successful strategy is the use of a directing group (DG) attached to the nitrogen atom (N-1) of the indole ring.[3][5] This directing group coordinates to the metal catalyst, bringing it into close proximity to the C-7 C-H bond and facilitating its selective activation.[5] The choice of the directing group is critical for achieving high C-7 selectivity.
Q3: What are the key characteristics of an effective directing group for C-7 functionalization?
Effective directing groups for C-7 functionalization are typically sterically bulky.[3][4] This steric hindrance disfavors the formation of the six-membered metallacycle intermediate required for C-2 functionalization and instead promotes the formation of the five-membered metallacycle that leads to C-7 activation.[3] Examples of effective directing groups include di-tert-butylphosphinoyl (-P(O)tBu₂) and di-tert-butylphosphino (-PtBu₂).[6][7] The PtBu₂ group is often preferred as it can be more easily attached to the substrate and removed from the product.[6][7]
Troubleshooting Guide
Low Yield or No Reaction
Q4: I have assembled my C-7 functionalization reaction, but I am observing very low conversion of my starting material. What are the first things I should check?
When faced with low reactivity, a systematic evaluation of your reaction parameters is crucial. Here's a logical workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low reaction conversion.
-
Catalyst Activity: Ensure your transition metal catalyst (e.g., Palladium, Rhodium) is from a reliable source and has not degraded. For palladium-catalyzed reactions, using a pre-catalyst or ensuring the in-situ generation of the active Pd(0) species is critical. In some cases, the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can influence the reaction outcome.
-
Ligand Integrity: If your reaction requires a ligand, verify its purity and ensure it has not oxidized. Phosphine-based ligands, for instance, are susceptible to oxidation.
-
Base Strength and Solubility: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base's strength and solubility in the reaction solvent can significantly impact the reaction rate. In some cases, a stronger base might be necessary to facilitate the C-H activation step.
-
Solvent Quality: C-H activation reactions are often sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and have established an inert atmosphere (e.g., Argon or Nitrogen). The polarity of the solvent can also affect catalyst and substrate solubility and, consequently, the reaction rate.[8] Common solvents include toluene, dioxane, DMF, and DMAc.
-
Reaction Temperature: Insufficient temperature can lead to low conversion. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions.[9] A systematic screening of the reaction temperature (e.g., in 10-20 °C increments) is advisable.
Poor Regioselectivity (Mixture of Isomers)
Q5: My reaction is working, but I am getting a mixture of C-7 and C-2 functionalized products. How can I improve the C-7 selectivity?
Poor regioselectivity is a common hurdle. The key is to tip the balance in favor of the thermodynamic and kinetic pathways leading to C-7 functionalization.
| Parameter | Strategy to Enhance C-7 Selectivity | Rationale |
| Directing Group (DG) | Use a sterically bulkier DG (e.g., -P(O)tBu₂, -PtBu₂).[3][4] | Steric hindrance disfavors the formation of the metallacycle required for C-2 activation.[3] |
| Ligand | For some systems, the addition of a specific ligand can influence regioselectivity. | The ligand can modify the steric and electronic environment around the metal center. |
| Solvent | Screen different solvents. Less polar solvents may favor C-7 functionalization in some cases. | Solvent polarity can influence the transition state energies for the different C-H activation pathways.[8] |
| Temperature | Lowering the reaction temperature might increase selectivity. | The activation energy barrier for C-2 functionalization might be more sensitive to temperature changes. |
Q6: I am observing functionalization at other positions on the benzene ring (C-4, C-5, C-6). What could be the cause?
While less common when using a strong C-7 directing group, functionalization at other benzenoid positions can occur. This might indicate a different reaction mechanism is at play, or that the directing group's influence is being overridden. In such cases, consider:
-
A Change in Catalyst System: Some catalyst systems have different intrinsic selectivities. For instance, palladium and copper catalysts with the same directing group have been shown to yield C-7 and C-6 arylation products, respectively.[6]
-
Electronic Effects: The electronic nature of your substrate can influence regioselectivity. Electron-donating or withdrawing groups on the indole core can alter the reactivity of the various C-H bonds.
Side Reactions and Decomposition
Q7: I am observing significant decomposition of my starting material or product. What can I do to minimize this?
Decomposition often points to harsh reaction conditions or instability of the substrate/product under the catalytic cycle.
-
Lower the Reaction Temperature: This is the most straightforward approach to reduce thermal decomposition.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to prevent product degradation.
-
Change the Oxidant: In reactions requiring an external oxidant (e.g., Ag₂O, Cu(OAc)₂), the oxidant itself can sometimes lead to decomposition. Screening different oxidants or using a milder one can be beneficial. Some modern protocols even utilize electrochemical methods to avoid harsh chemical oxidants.[3]
-
Degas the Solvent: Thoroughly degassing the solvent before use can remove dissolved oxygen, which can contribute to oxidative decomposition pathways.
Experimental Protocols
General Protocol for Palladium-Catalyzed C-7 Arylation of an N-Phosphinoyl Indole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
N-di-tert-butylphosphinoyl-indole (1.0 equiv)
-
Aryl bromide (1.5 - 2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ligand (e.g., P(o-tolyl)₃, cataCXium® A) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMAc)
Procedure:
-
To an oven-dried reaction vessel, add the N-phosphinoyl-indole, aryl bromide, catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for C-7 arylation.
References
- World Journal of Advanced Research and Reviews. (2020-12-21).
- The Journal of Organic Chemistry. (2016-01-15).
- Chemical Communications (RSC Publishing). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
- Expanding the Chemical Space of Peptides via Biocompatible Tryptophan C7-Aryl
- RSC Publishing. (2025-03-20). Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp3)
- ACS Publications.
- IDEAS/RePEc.
- YouTube. (2024-04-26).
- ResearchGate. Late-stage C–H functionalization offers new opportunities in drug discovery.
- International Journal of Research and Innovation in Applied Science (IJRIAS). (2025-08-29).
- RSIS International. (2025-08-29).
- PubMed. (2021-04-06).
- IIP Series.
- Benchchem.
- ResearchGate.
Sources
- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp 3 )–H bond functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00657G [pubs.rsc.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane in different solvents
Welcome to the dedicated technical support resource for 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1][2][3][4][5] Its unique bicyclic structure and the presence of a reactive bromine atom make it a valuable precursor for a variety of functionalizations. However, these same features can also contribute to its instability under certain conditions. Understanding the factors that influence the stability of this compound in different solvents is crucial for its successful use in synthesis and for maintaining its purity during storage.
This guide will address common stability issues, their underlying causes, and provide practical solutions to mitigate these challenges.
Troubleshooting Guide: Stability Issues in Solution
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I've observed a yellow to brown discoloration of my stock solution of this compound in an organic solvent. What is the likely cause and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation. For bromo-organic compounds, this often suggests the formation of elemental bromine (Br₂) or other colored byproducts resulting from the decomposition of the parent molecule.[6][7] The C-Br bond in this compound can be susceptible to cleavage, especially under certain conditions.
Probable Causes:
-
Solvent-Mediated Degradation: Protic solvents, particularly alcohols like methanol, can facilitate the solvolysis of the C-Br bond, leading to the formation of byproducts and hydrobromic acid (HBr). The liberated HBr can then be oxidized to Br₂, contributing to the discoloration. Even some aprotic solvents, if not anhydrous, can contain enough water to initiate hydrolysis.
-
Presence of Trace Impurities: Trace amounts of acid or base in the solvent can catalyze degradation pathways.
-
Photodegradation: Bromo-organic compounds can be sensitive to light, which can induce radical-based degradation mechanisms.[6]
-
Thermal Stress: Elevated temperatures during dissolution or storage can accelerate decomposition.
Solutions and Preventive Measures:
-
Solvent Selection: Whenever possible, use aprotic, anhydrous solvents for storing and reacting this compound. Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene. If a protic solvent is required for a reaction, prepare the solution immediately before use and minimize its exposure to prolonged heating.
-
Solvent Purity: Always use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina to remove trace water and acidic impurities.
-
Inert Atmosphere: When preparing and storing solutions, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Store stock solutions in amber vials or wrap the container with aluminum foil to protect them from light.[6]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions. Bring the solution to room temperature before opening to prevent condensation of atmospheric moisture.
Question 2: My HPLC/LC-MS analysis of a recently prepared solution shows multiple new impurity peaks that were not present in the solid material. What are these impurities likely to be?
Answer:
The appearance of new peaks upon dissolution indicates that the compound is unstable in the chosen solvent or analytical mobile phase. The nature of these impurities can be inferred from the structure of this compound.
Potential Degradation Pathways and Byproducts:
-
Nucleophilic Substitution: The 7-bromo substituent can be displaced by nucleophiles present in the solvent or as additives. For example, in methanol, you might observe the formation of 2-Benzyl-7-methoxy-2-azabicyclo[2.2.1]heptane. In the presence of water, the corresponding 7-hydroxy derivative can form. Neighboring group participation from the nitrogen atom can facilitate these substitution reactions.[8][9]
-
Elimination Reactions: Under basic conditions, elimination of HBr can occur, leading to the formation of an unsaturated azabicyclic compound.
-
Ring-Opening: While less common under mild conditions, strong acids or bases, or prolonged heating, could potentially lead to the cleavage of the bicyclic ring system.
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying degradation products.
Troubleshooting Steps:
-
Review Your Analytical Method: Ensure that the mobile phase used for HPLC is compatible with the compound. Acidic or basic additives in the mobile phase can cause on-column degradation. Consider using a neutral mobile phase if possible.
-
Perform a Forced Degradation Study: To understand the potential degradation pathways, intentionally expose the compound to acidic, basic, oxidative, and photolytic conditions for a short period. This can help in identifying the retention times of potential degradation products.
-
Use a Milder Solvent: If the solvent is for a reaction, consider switching to a less reactive, aprotic solvent. If it is for analysis, try acetonitrile or a buffered mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Storage at 2-8 °C is recommended to minimize thermal degradation. It is also advisable to store it under an inert atmosphere (argon or nitrogen) to prevent slow oxidation or hydrolysis by atmospheric moisture.
Q2: Can I use protic solvents like ethanol or water for reactions involving this compound?
A: While it is possible to use protic solvents, you should be aware of the increased risk of solvolysis, where the solvent itself acts as a nucleophile and displaces the bromine atom.[8][9] If a protic solvent is necessary for your reaction, it is best to:
-
Use an anhydrous grade of the solvent.
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
Be prepared to isolate your desired product from potential solvolysis byproducts.
Q3: How does the basicity of the amine in the bicyclic system affect its stability?
A: The basicity of the nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring system can influence its stability. In protic solvents, the amine can be protonated, forming an ammonium salt.[10] This can affect the electron density of the molecule and potentially influence the stability of the C-Br bond. The solvent can stabilize this protonated form through hydrogen bonding.[10] In aprotic solvents, this stabilization is less significant.[10]
Q4: Are there any specific safety precautions I should take when handling this compound?
A: Yes. As with any bromo-organic compound, you should handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] All handling should be done in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][12] In case of spills, follow your institution's safety protocols for halogenated organic waste.[11][12]
Summary of Solvent Compatibility
The following table provides a general guideline for the compatibility of this compound with common laboratory solvents.
| Solvent Class | Examples | Compatibility | Rationale |
| Aprotic, Non-polar | Toluene, Hexanes | Good | Low reactivity, minimal risk of solvolysis. Good for long-term storage of solutions. |
| Aprotic, Polar | THF, DCM, Acetonitrile | Good | Generally unreactive towards the C-Br bond. Ensure solvents are anhydrous. |
| Protic, Polar | Methanol, Ethanol, Water | Poor to Moderate | Risk of solvolysis (nucleophilic substitution by the solvent). Use with caution and for short durations.[8][9] |
| Protic, Acidic | Acetic Acid | Poor | Can promote C-Br bond cleavage and other side reactions. |
| Aprotic, Basic | Pyridine, Triethylamine | Poor to Moderate | Can promote elimination reactions (dehydrobromination). |
Conclusion
The stability of this compound is highly dependent on the choice of solvent and the experimental conditions. By understanding the potential degradation pathways and taking appropriate preventive measures, researchers can ensure the integrity of this valuable synthetic intermediate. The key to success lies in the use of high-purity, anhydrous aprotic solvents, protection from light, and temperature control. When troubleshooting, a systematic approach to identifying impurities will help in optimizing reaction and analysis conditions.
References
-
Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF - ResearchGate. Available from: [Link]
- LCSS: BROMINE.
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. Available from: [Link]
-
Effect of Solvent on Basicity of Amines - Filo. Available from: [Link]
-
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. Available from: [Link]
-
(PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate. Available from: [Link]
-
Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives - ResearchGate. Available from: [Link]
-
New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid - Universidad de La Rioja. Available from: [Link]
-
7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available from: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available from: [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar. Available from: [Link]
- CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c - Google Patents.
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available from: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. Available from: [Link]
- WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents.
- anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route.
-
anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - NIH. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - NIH. Available from: [Link]
- EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof - Google Patents.
-
3-(3-Azabicyclo[6][7][7]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM - MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LCSS: BROMINE [web.stanford.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. scienceready.com.au [scienceready.com.au]
analytical techniques for monitoring reaction progress of 2-azabicyclo[2.2.1]heptane synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold, a crucial building block in medicinal chemistry. Accurate real-time or quasi-real-time monitoring of reaction progress is paramount for optimizing yield, minimizing byproduct formation, and ensuring the desired stereochemical outcome. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the key analytical techniques employed in this process.
Core Principle: The Importance of Reaction Monitoring
The synthesis of 2-azabicyclo[2.2.1]heptane, often involving multi-step sequences such as Diels-Alder reactions followed by reductions or N-alkylation, necessitates careful monitoring. In-process analysis allows for:
-
Determination of Reaction Endpoint: Prevents unnecessary heating or extended reaction times that can lead to decomposition or side-product formation.
-
Identification of Intermediates: Confirms the progression of the reaction through the expected pathway.
-
Quantification of Reactant Conversion and Product Formation: Enables kinetic analysis and optimization of reaction conditions (temperature, catalyst loading, etc.).
-
Early Detection of Side Reactions: Allows for timely intervention to mitigate the formation of impurities that may complicate purification.
The choice of analytical technique is dictated by the specific reaction being performed, the physical properties of the reactants and products, and the information required.
Troubleshooting Guides: Navigating Common Analytical Hurdles
This section addresses specific issues you may encounter with common analytical techniques in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data.
Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for my reaction mixture. What's causing this and how can I fix it?
Answer:
Peak broadening in the NMR analysis of 2-azabicyclo[2.2.1]heptane synthesis can be frustrating as it obscures coupling information and hinders accurate integration. The primary causes are often related to the sample itself or the NMR parameters.
-
Causality & Solutions:
-
Presence of Paramagnetic Species: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.
-
Solution: To chelate these metals, you can pass your reaction aliquot through a small plug of silica gel or celite in a Pasteur pipette before preparing the NMR sample.
-
-
Sample Viscosity and Concentration: Highly concentrated or viscous samples can lead to broader peaks due to slower molecular tumbling.
-
Solution: Dilute your sample. While this may require more scans to achieve a good signal-to-noise ratio, it will significantly improve resolution.
-
-
Inhomogeneous Magnetic Field (Poor Shimming): The instrument's magnetic field may not be perfectly homogenous across the sample.
-
Solution: Re-shim the instrument, particularly if you are using a crude reaction mixture which may have different magnetic susceptibility compared to a pure compound in a clean solvent.
-
-
Chemical Exchange: The nitrogen atom in the bicyclic amine can undergo proton exchange, which can broaden the signals of nearby protons.
-
Solution: If you suspect N-H exchange, adding a drop of D₂O to your NMR tube will cause the N-H signal to disappear and may sharpen adjacent peaks.[1]
-
-
Question 2: I'm trying to use quantitative NMR (qNMR) to determine the yield, but my results are inconsistent. Why?
Answer:
Quantitative NMR (qNMR) is an excellent method for determining in-situ yield without the need for response factors, as the signal integral is directly proportional to the molar concentration.[2][3] However, accuracy depends on meticulous sample preparation and data acquisition.
-
Causality & Solutions:
-
Inaccurate Integration: Overlapping peaks from starting materials, products, and byproducts can make accurate integration difficult.
-
Solution: Choose non-overlapping, sharp singlet peaks for both your internal standard and your analyte. Ensure the integration limits are set correctly and consistently.
-
-
Poor Choice of Internal Standard: The internal standard must be stable under the reaction conditions, soluble in the NMR solvent, and have a known purity.
-
Solution: Select a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) that does not react with any components in your mixture and has a simple spectrum.
-
-
Insufficient Relaxation Delay (T1): If the time between pulses is too short, nuclei may not fully relax, leading to inaccurate signal intensities.
-
Solution: For accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T1 value of the protons being integrated. You can either determine T1 experimentally or use a conservative d1 of 30-60 seconds.
-
-
Experimental Protocol: Sample Preparation for NMR Reaction Monitoring
-
Aliquot Collection: Using a clean, dry glass pipette, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is rapid, quench the aliquot by diluting it in cold deuterated solvent.
-
Solvent Removal: Under a gentle stream of nitrogen or in a vacuum centrifuge, carefully remove the reaction solvent. This prevents large solvent peaks from obscuring your signals.
-
Re-dissolution: Re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] For quantitative analysis, add a known weight of a suitable internal standard.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[5]
-
Analysis: Acquire the NMR spectrum, ensuring an appropriate relaxation delay for quantitative measurements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for monitoring the volatility changes during the synthesis and for identifying byproducts.
Question 1: I'm seeing significant peak tailing for my 2-azabicyclo[2.2.1]heptane product. What's the problem?
Answer:
Peak tailing is a common issue when analyzing amines by GC. The basic nitrogen atom can interact with active sites (free silanol groups) on the GC column and inlet liner, leading to poor peak shape.[6][7]
-
Causality & Solutions:
-
Analyte-Column Interaction: The lone pair of electrons on the nitrogen atom forms hydrogen bonds with acidic silanol groups on the column's stationary phase.
-
Solution 1 (Derivatization): Convert the amine into a less polar, more volatile derivative. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can cap the active N-H group, significantly improving peak shape.[6][8]
-
Solution 2 (Column Choice): Use a GC column specifically designed for amine analysis (a "base-deactivated" column) which has a more inert surface.
-
-
Contaminated Inlet Liner: The glass inlet liner can also have active sites that cause peak tailing.
-
Solution: Replace the inlet liner regularly. Using a deactivated liner can also help.
-
-
Question 2: My GC-MS analysis shows multiple unexpected peaks with similar mass spectra. What could they be?
Answer:
The appearance of multiple, closely eluting peaks with similar fragmentation patterns can be indicative of isomers or reaction byproducts.
-
Causality & Solutions:
-
Formation of Diastereomers: If your synthesis creates new chiral centers, you may be forming diastereomers which can sometimes be separated by GC.
-
Solution: Confirm the identity of the peaks by comparing their retention times to authentic standards if available. Chiral GC columns can be used to resolve enantiomers.
-
-
Side Products: Over-alkylation of the nitrogen atom can lead to the formation of di-alkylation or even polymeric side products, which may be detected by GC-MS.[9]
-
Solution: Analyze the mass spectra carefully to identify potential structures. Adjusting the stoichiometry of your reactants can help minimize these side products.
-
-
Experimental Protocol: Derivatization of Amines for GC-MS Analysis (Silylation)
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the residue. Then, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for analyzing non-volatile compounds and for separating stereoisomers.
Question 1: I'm experiencing poor peak shape (tailing) for my bicyclic amine in reversed-phase HPLC. How can I improve it?
Answer:
Similar to GC, peak tailing for basic compounds like 2-azabicyclo[2.2.1]heptane in reversed-phase HPLC is often due to interactions with the silica stationary phase.
-
Causality & Solutions:
-
Silanol Interactions: At neutral pH, residual silanol groups on the C18 column are deprotonated and can interact ionically with the protonated basic amine, causing tailing.[10][11]
-
Solution 1 (Low pH Mobile Phase): Lowering the mobile phase pH to around 2.5-3 with an additive like formic acid or trifluoroacetic acid will protonate the silanol groups, minimizing this secondary interaction.[12][13]
-
Solution 2 (Mobile Phase Additive): Add a competing base, such as triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[12]
-
Solution 3 (Column Choice): Use a column with a highly deactivated, end-capped stationary phase or a hybrid silica column to reduce the number of available silanol groups.
-
-
Question 2: How can I separate the enantiomers of my chiral 2-azabicyclo[2.2.1]heptane derivative?
Answer:
Separating enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) in HPLC.
-
Causality & Solutions:
-
Enantiomeric Recognition: Chiral stationary phases create transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Solution: Use a commercially available chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating a wide range of chiral compounds, including derivatives of 2-azabicyclo[2.2.1]heptane.[14][15][16][17] The mobile phase is typically a mixture of hexane and an alcohol like isopropanol.[14] Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.[14]
-
-
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique for monitoring reaction progress.
Question 1: I'm having trouble visualizing the spots for my amine-containing compounds on the TLC plate. What can I use?
Answer:
Many amines are not UV-active and require a chemical stain for visualization.
-
Causality & Solutions:
-
Lack of Chromophore: If your compounds do not have a UV-absorbing chromophore, they will not be visible under a UV lamp.
-
Solution 1 (Ninhydrin Stain): Ninhydrin is a common stain for primary and secondary amines, typically producing purple or pink spots upon heating.[18]
-
Solution 2 (Potassium Permanganate Stain): A potassium permanganate stain is a good general-purpose oxidizing stain that will visualize most organic compounds, including amines, as yellow-brown spots on a purple background.[19]
-
Solution 3 (Iodine Chamber): Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as temporary brown spots.[20]
-
-
Frequently Asked Questions (FAQs)
Q1: Which technique is best for monitoring my reaction?
A1: The best technique depends on your specific needs.
-
For rapid, qualitative checks: TLC is the fastest and most convenient method.
-
For quantitative analysis and structural information: NMR is the most powerful tool, especially for in-situ monitoring.
-
For volatile compounds and byproduct identification: GC-MS is an excellent choice.
-
For non-volatile compounds or stereoisomer separation: HPLC is the preferred method.
Q2: How do I take a representative sample from a heterogeneous reaction mixture?
A2: Ensure the reaction mixture is well-stirred before taking an aliquot. If there are significant solids, try to sample from the liquid phase, but be aware that this may not be fully representative of the entire reaction.
Q3: Can I run my reaction in a deuterated solvent for direct NMR monitoring?
A3: Yes, this is a common practice for reaction monitoring as it eliminates the need to remove the reaction solvent before analysis.[21] However, deuterated solvents are more expensive, so this is typically done on a small scale.
Q4: My TLC shows the starting material is gone, but the yield of my product is low. What should I do?
A4: This suggests the formation of byproducts that may not be easily visible on TLC or that your product is being lost during workup. Use a more quantitative technique like qNMR or GC-MS with an internal standard to get a more accurate picture of your reaction mixture's composition.
Visualizations
Workflow for Troubleshooting Analytical Issues
Caption: Decision tree for troubleshooting common analytical problems.
General Reaction Monitoring Protocol
Caption: General workflow for monitoring reaction progress.
References
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Kluedo. Retrieved from [Link]
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Welch, C. J., et al. (2011).
- Unknown. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Reddit User. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important? Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Szulejko, J. E., & Kim, K.-H. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- Zhang, Y. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
-
Unknown. (n.d.). TLC stains. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). common side products in the synthesis of 2-(2-Azabicyclo[2.2.1.... Retrieved from https://www.benchchem.com/product/b1267113/technical-support/common-side-products-in-the-synthesis-of-2-2-azabicyclo-2-2-1
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
- Semantic Scholar. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction.
- NIH. (n.d.).
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
- Digital CSIC. (2005). Application of a new methodology for the synthesis and resolution of a β-(thien-2-yl) proline with the 7-azanorbornane skeleton.
- ResearchGate. (n.d.). Sections of GC×GC-TOFMS TIC-chromatograms (contour plots)
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Reddit User. (2020). [Organic Chemistry II] Reading proton NMR of bicyclic compound? r/chemhelp. Retrieved from [Link]
- MDPI. (2022). Valorization of Quercus suber L. Bark as a Source of Phytochemicals with Antimicrobial Activity against Apple Tree Diseases.
-
ACD/Labs. (2010). When an NMR Instrument Fails. Retrieved from [Link]
-
Unknown. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. emerypharma.com [emerypharma.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digital.csic.es [digital.csic.es]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. TLC stains [reachdevices.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
strategies for selective N-protection and deprotection in 2-azabicyclo[2.2.1]heptane chemistry
Welcome to the technical support center for synthetic strategies involving the 2-azabicyclo[2.2.1]heptane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this valuable bicyclic amine. The unique steric and electronic properties of the 2-azabicyclo[2.2.1]heptane nucleus present specific challenges and opportunities in selective N-protection and deprotection. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success of your synthetic campaigns.
Troubleshooting Guide: Common Issues in N-Protection and Deprotection
This section addresses specific experimental hurdles with a focus on causality and practical solutions.
Problem 1: Low or No Yield During N-Boc Protection
Question: I am attempting to protect the secondary amine of a substituted 2-azabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) in dichloromethane (DCM), but I am observing very low conversion to the N-Boc product, even after prolonged reaction times. What is going wrong?
Answer: This is a common issue stemming from the inherent properties of the 2-azabicyclo[2.2.1]heptane system. The nitrogen atom in this scaffold is a sterically hindered secondary amine, which significantly reduces its nucleophilicity.[1]
Causality and Solutions:
-
Steric Hindrance: The bicyclic structure shields the nitrogen, making it difficult for the bulky Boc₂O to approach. Standard conditions that work for simpler secondary amines often fail.
-
Insufficient Base Strength: While TEA is a common base, it may not be sufficient to activate the amine or neutralize the generated acid effectively in this sterically congested environment.
-
Reaction Conditions: Room temperature may not provide enough energy to overcome the activation barrier.
Troubleshooting Steps:
-
Change the Base: Switch to a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) used catalytically with a stoichiometric amount of a tertiary amine base like TEA or N,N-diisopropylethylamine (DIPEA). DMAP acts as a more potent acyl transfer catalyst.
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can often increase the reaction rate without significant side product formation.[2]
-
Alternative Boc Reagent: Consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive than Boc₂O in certain cases.
-
Solvent Choice: While DCM is standard, switching to a more polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile might alter the reaction kinetics favorably.
Problem 2: Incomplete N-Cbz Deprotection via Hydrogenolysis
Question: I am trying to remove a carboxybenzyl (Cbz) group from my 2-azabicyclo[2.2.1]heptane derivative using H₂ gas and Palladium on carbon (Pd/C), but the reaction is sluggish and incomplete. How can I drive this deprotection to completion?
Answer: Incomplete hydrogenolysis of N-Cbz groups on this scaffold can be attributed to catalyst poisoning or steric hindrance around the reactive site.
Causality and Solutions:
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from previous steps, can poison the palladium catalyst. Additionally, the product amine itself can sometimes inhibit the catalyst's activity.
-
Steric Hindrance: The bicyclic framework can limit the access of the Cbz group to the catalyst surface.
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.
Troubleshooting Steps:
-
Catalyst Selection and Loading: Ensure you are using a high-quality catalyst. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). A different form of palladium, like palladium hydroxide on carbon (Pearlman's catalyst), can be more effective and less prone to poisoning.
-
Solvent and Additives: The choice of solvent is critical. Protic solvents like methanol or ethanol are generally preferred. Adding a small amount of acid, such as acetic acid or a few drops of HCl in methanol, can protonate the product amine, preventing it from coordinating to the catalyst and thereby improving the reaction rate.[3]
-
Increase Hydrogen Pressure: If available, use a Parr hydrogenator to increase the hydrogen pressure to 50 psi or higher.
-
Alternative Deprotection Methods: If hydrogenolysis remains problematic, consider alternative chemical methods for Cbz cleavage. A solution of HBr in acetic acid is a classic, albeit harsh, option. More modern and milder conditions involve using stoichiometric amounts of a sulfonic acid, like methanesulfonic acid, in hexafluoroisopropanol (HFIP).[4]
Problem 3: Formation of Unexpected Byproducts During N-Acylation
Question: During the N-acylation of 2-azabicyclo[2.2.1]heptane with an acyl chloride, I am observing the formation of a significant amount of a quaternary ammonium salt. How can this be avoided?
Answer: The formation of a quaternary ammonium salt indicates over-alkylation, which can occur if the reaction conditions are not carefully controlled.[1]
Causality and Solutions:
-
Excess Acylating Agent: Using a large excess of the acyl chloride can lead to the acylation of the desired product, forming a positively charged quaternary species.
-
Reaction Stoichiometry and Addition Rate: Rapid addition of the acylating agent can create localized high concentrations, promoting over-acylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the acylating agent to ensure the latter is consumed completely.[1]
-
Slow Addition: Add the acyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting amine and the formation of the desired product, stopping the reaction once the starting material is consumed.[1]
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for a multi-step synthesis involving a 2-azabicyclo[2.2.1]heptane core?
A1: The choice of protecting group is highly dependent on the planned synthetic route and the functional groups present in the molecule. An orthogonal protection strategy is often the best approach.[5][6]
-
Boc (tert-Butoxycarbonyl): This is a popular choice due to its stability to a wide range of non-acidic conditions. It is easily removed with acids like trifluoroacetic acid (TFA) in DCM.[7][8] This makes it orthogonal to Cbz groups (removed by hydrogenolysis) and Fmoc groups (removed by base).
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions, making it a robust protecting group.[3] Its removal by catalytic hydrogenolysis is a mild method that is compatible with many functional groups.[3][8] However, it is not suitable if your molecule contains other reducible groups like alkenes or alkynes.
-
Sulfonyl Groups (e.g., Nosyl, Tosyl): These are very robust protecting groups, stable to both acidic and strongly basic conditions. Their removal often requires specific and sometimes harsh conditions, which can limit their application but provides another layer of orthogonality.
A decision-making workflow for selecting a protecting group is illustrated below.
Caption: Decision tree for selecting an N-protecting group.
Q2: How can I confirm the successful deprotection of my N-Boc-2-azabicyclo[2.2.1]heptane?
A2: Several analytical techniques can be used to confirm the removal of the Boc group.[2]
-
Thin Layer Chromatography (TLC): The deprotected amine will have a significantly different Rf value compared to the N-Boc protected starting material, typically being more polar. Staining the TLC plate with ninhydrin will produce a colored spot (usually purple or yellow) for the free amine, which is not observed for the protected compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm, is a clear indication of successful deprotection.[2]
-
Mass Spectrometry (MS): A mass spectrum of the product will show the expected molecular ion peak for the deprotected amine.
Q3: Are there any functional groups that are incompatible with standard Boc deprotection conditions (TFA/DCM)?
A3: Yes, the strongly acidic conditions used for Boc removal can affect other acid-labile functional groups.
-
Acid-sensitive protecting groups: Other protecting groups such as tert-butyl esters, silyl ethers (like TBS), and acetals may also be cleaved.
-
Certain functional groups: Molecules containing functionalities prone to acid-catalyzed rearrangement or elimination should be treated with caution.
In such cases, milder deprotection methods or an alternative N-protecting group should be considered.
Data Summary: N-Protecting Group Compatibility
The following table summarizes the stability of common N-protecting groups for 2-azabicyclo[2.2.1]heptane under various reaction conditions.
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, LDA) | Catalytic Hydrogenolysis (H₂/Pd-C) | Nucleophiles (e.g., R-Li, Grignards) | Oxidizing Agents (e.g., mCPBA, KMnO₄) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Stable | Stable |
| Tosyl (Ts) | Very Stable | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile | Stable | Stable |
Key Experimental Protocols
Protocol 1: N-Boc Protection of 2-Azabicyclo[2.2.1]heptane
This protocol is optimized for sterically hindered secondary amines.
-
Dissolve the 2-azabicyclo[2.2.1]heptane derivative (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gently warm the mixture to 40 °C.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.
Caption: Workflow for N-Boc protection.
Protocol 2: N-Cbz Deprotection of a 2-Azabicyclo[2.2.1]heptane Derivative
This protocol includes an acidic additive to prevent catalyst poisoning.
-
Dissolve the N-Cbz protected 2-azabicyclo[2.2.1]heptane derivative (1.0 eq) in methanol (MeOH, 0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C, 10-20 mol% by weight).
-
Add glacial acetic acid (1.0 eq) to the suspension.
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The resulting product may be the acetate salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
References
- Technical Support Center: Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol - Benchchem.
- Humphrey, J. M. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society, March 22, 2022.
- Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Request PDF.
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
- (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Chem-Impex.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
- Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. NIH.
- Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Request PDF.
- Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.
- Selective Cleavage of Cbz-Protected Amines. Request PDF - ResearchGate.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Protecting group. Wikipedia.
- Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters - ACS Publications.
- Troubleshooting incomplete Boc deprotection. Benchchem.
- Orthogonal protecting group strategies in carbohydrate chemistry. Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating C7-Position Reactivity in 2-Azabicyclo[2.2.1]heptane Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, chemists, and drug development professionals working with the 2-azabicyclo[2.2.1]heptane scaffold. This conformationally rigid framework is a privileged pharmacophore, providing a fixed three-dimensional arrangement for substituents, which is highly advantageous for designing selective biological agents[1][2]. However, the unique topology of this bicyclic system presents a significant synthetic challenge: the low reactivity of the C7-position.
This guide provides in-depth, field-proven insights to help you understand and overcome this hurdle. We will move from foundational principles to actionable troubleshooting and detailed protocols, structured to address the specific issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) — Understanding the Core Challenge
This section addresses the fundamental reasons behind the low reactivity at the C7-position.
Q1: Why is the C7-position of the 2-azabicyclo[2.2.1]heptane ring so unreactive?
A: The low reactivity at C7 stems from a combination of severe steric hindrance and unfavorable electronic effects.
-
Steric Hindrance: The C7 carbon is a bridgehead atom located within the concave face of the bicyclic structure. It is shielded by the ethylene bridge (C5 and C6) and the nitrogen-containing bridge (C1, N2, C3, C4). This caged environment physically blocks the approach of reagents, making classical SN2 reactions nearly impossible and SN1 reactions difficult due to the strain of forming a planar carbocation at a bridgehead (Bredt's rule).
-
Electronic Effects: The C7 position is an unactivated sp³-hybridized carbon. It lacks proximity to activating groups that could facilitate C-H activation or stabilize intermediates. Direct deprotonation is challenging due to the low acidity of the C7-H bond.
Caption: Steric shielding of the C7-position.
Q2: What is the difference in reactivity between the syn and anti C7-substituents?
A: The stereochemical orientation of a substituent at C7 relative to the C5-C6 ethylene bridge is critical. An anti-substituent (pointing away from the C5-C6 bridge) is generally more reactive, especially if it is a good leaving group. This is because the lone pair on the nitrogen at the 2-position can provide anchimeric assistance, or neighboring group participation (NGP). The nitrogen attacks the C7-carbon from the backside as the anti-leaving group departs, forming a transient, highly strained tricyclic aziridinium salt. This intermediate is then readily attacked by nucleophiles. An analogous syn-substituent cannot benefit from this mechanism, rendering it far less reactive to nucleophilic substitution[3][4].
Q3: Are there alternative positions on the ring that are more accessible for functionalization?
A: Yes. The C5 and C6 positions on the ethylene bridge are generally more accessible. Functionalization often occurs here via reactions like bromination of a C5-C6 double bond in a 2-azabicyclo[2.2.1]hept-5-ene precursor, followed by subsequent chemistry[4]. The C3 position, alpha to the nitrogen, can also be a site for functionalization, sometimes accessible through directed metalation or enolate-type chemistry depending on the overall molecular structure[5].
Section 2: Troubleshooting Guide — Common Experimental Failures & Solutions
This section provides a problem-and-solution framework for common experimental challenges.
Problem 1: My nucleophilic substitution at a C7-halide is failing or giving low yields.
A: This is a common issue and the solution almost always lies in exploiting neighboring group participation (NGP).
-
Plausible Cause 1: Incorrect Stereochemistry. Your C7-halide is likely in the syn position. As explained in FAQ 2, NGP is only possible for an anti-leaving group.
-
Solution: Verify the stereochemistry of your starting material using 2D NMR techniques (NOESY/ROESY). If it is the syn-isomer, you will need to perform an epimerization. A common strategy involves oxidation of a C7-alcohol to the ketone, followed by stereoselective reduction, which often favors the anti-alcohol due to the steric bulk of the C5-C6 bridge directing the hydride reagent to the opposite face[4].
-
-
Plausible Cause 2: Poor Leaving Group. Even with the correct anti stereochemistry, a poor leaving group will hinder the reaction.
-
Solution: Ensure you are using a good leaving group like bromide, iodide, or a triflate. Chlorides are often less reactive.
-
-
Plausible Cause 3: Ineffective Nucleophile. The aziridinium intermediate is reactive but may not react with very weak nucleophiles.
-
Solution: Consider using a more potent nucleophile or changing reaction conditions (e.g., higher temperature, different solvent) to favor the substitution.
-
Caption: Decision workflow for troubleshooting C7 substitution.
Problem 2: I am attempting a direct C7 C-H functionalization and see no reaction.
A: Direct C-H functionalization at C7 is exceptionally difficult and rarely reported. Your efforts are better directed toward more established strategies.
-
Plausible Cause: As detailed in FAQ 1, the C7 C-H bond is sterically inaccessible and electronically unactivated. Standard C-H activation catalysts (e.g., Pd, Rh, Ir) struggle to access this site. Directed metalation is also unlikely to be effective for C7 unless a novel, long-range directing group is designed.
-
Strategic Pivot: Instead of pursuing direct C-H functionalization, consider the following proven alternatives.
| Strategy | Mechanism | Pros | Cons | Key Requirement |
| Neighboring Group Participation | SN reaction via aziridinium intermediate. | High yields, predictable stereochemistry (retention).[3][4] | Requires pre-functionalization with an anti-leaving group. | Synthesis of anti-7-halo-2-azabicyclo[2.2.1]heptane precursor. |
| Radical Chemistry | Generation of a C7 radical followed by intra- or intermolecular reaction. | Tolerant of steric hindrance; good for C-C, C-H, or C-heteroatom bond formation.[6] | Can suffer from side reactions (e.g., reduction); requires careful precursor design. | A radical precursor with a handle at C7 (e.g., halide, xanthate). |
| Ring Construction | Build the bicyclic system from a precursor that already contains the desired C7 functionality. | Avoids difficult post-synthesis modifications. | Can require a longer, more complex synthetic route. | A suitable functionalized monocyclic (e.g., cyclohexene) starting material.[7] |
Problem 3: My radical reaction at C7 is giving low yields or undesired side products.
A: Optimization of radical reactions hinges on controlling the generation and fate of the radical intermediate.
-
Plausible Cause 1: Inefficient Radical Generation. The chosen initiator or conditions may not be optimal for your specific radical precursor.
-
Solution: Screen different radical initiators (e.g., AIBN, (Bu3Sn)2 with light, photoredox catalysts) and temperatures. Ensure all reagents are pure and solvents are thoroughly degassed to remove oxygen, which is a radical scavenger.
-
-
Plausible Cause 2: Competing Reduction. If using a tin hydride reagent (e.g., Bu3SnH), the C7 radical may be quenched (reduced) by the hydride before it can react as desired.
-
Solution: For intramolecular cyclizations, use slow addition of the tin hydride to keep its concentration low, favoring the cyclization pathway. Alternatively, explore tin-free methods.
-
-
Plausible Cause 3: Unwanted Rearrangements. Aminyl radicals, if formed on the nitrogen, can sometimes lead to ring-opening or rearrangement cascades[8][9].
-
Solution: Ensure your reaction conditions are designed to generate the C7 radical specifically. If generating a nitrogen-centered radical is the goal, be aware of potential skeletal rearrangements and consult literature on similar systems[8].
-
Section 3: Strategic Protocols & Methodologies
The following protocols provide validated, step-by-step procedures for key strategies.
Methodology 1: Leveraging Neighboring Group Participation (NGP) for C7-Substitution
This two-stage protocol describes the synthesis of an anti-7-bromo precursor and its subsequent substitution by a nucleophile, a method adapted from principles described by Malpass and White[3].
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Diastereomers: A Comparative Guide to the Synthesis of syn- and anti-Isoepiboxidine
For Researchers, Scientists, and Drug Development Professionals
Isoepiboxidine, a potent nicotinic acetylcholine receptor (nAChR) agonist, has garnered significant attention in medicinal chemistry for its potential therapeutic applications in neurological disorders. The biological activity of isoepiboxidine is critically dependent on the relative stereochemistry of its two stereocenters, leading to the existence of syn and anti diastereomers. The precise and efficient synthesis of each diastereomer is therefore of paramount importance for further pharmacological evaluation. This guide provides an in-depth comparative analysis of the prevalent synthetic strategies for obtaining syn- and anti-isoepiboxidine, with a focus on the underlying principles of stereochemical control, reaction efficiency, and overall practicality.
Introduction to Isoepiboxidine and the Significance of Stereochemistry
Isoepiboxidine is a bicyclic alkaloid analog that shares a structural resemblance to epibatidine, a potent analgesic isolated from the skin of the poison dart frog Epipedobates tricolor. The core structure of isoepiboxidine features a 7-azabicyclo[2.2.1]heptane ring system with a pyridyl substituent. The spatial arrangement of the pyridyl group relative to the nitrogen bridge defines the syn and anti diastereomers, which exhibit distinct pharmacological profiles. This stereochemical nuance necessitates synthetic routes that can selectively produce each isomer in high purity.
The Diels-Alder Approach: A Convergent Strategy for syn-Isoepiboxidine
A prominent and elegant strategy for the synthesis of syn-isoepiboxidine relies on a pivotal intermolecular [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[1] This approach is favored for its convergent nature, rapidly assembling the core bicyclic framework from relatively simple starting materials.
A representative synthetic sequence commences with the preparation of a suitable diene and dienophile. The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts the preferential formation of the endo cycloadduct, leading to the desired syn stereochemistry in the final product.
Diagram: Diels-Alder Approach to syn-Isoepiboxidine
Caption: Diels-Alder reaction pathway to syn-isoepiboxidine.
Experimental Protocol: Diels-Alder Cycloaddition for syn-Isoepiboxidine Precursor
-
Preparation of the Diene: N-Boc-pyrrole is commonly employed as the diene component.
-
Preparation of the Dienophile: A suitable dienophile, such as a 2-vinylpyridine derivative, is prepared.
-
Cycloaddition Reaction: The N-Boc-pyrrole and the vinylpyridine derivative are dissolved in a suitable solvent (e.g., toluene) and heated under reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the endo cycloadduct.
The key to the high stereoselectivity of this approach lies in the facial selectivity of the dienophile's approach to the diene, which is directed by the bulky N-protecting group on the pyrrole. Subsequent chemical transformations, including reduction and deprotection steps, convert the cycloadduct into the final syn-isoepiboxidine.
Intramolecular Michael Addition: A Powerful Tool for anti-Isoepiboxidine Synthesis
The synthesis of anti-isoepiboxidine often employs a different key strategy: an intramolecular Michael addition.[2] This approach involves the cyclization of a suitably functionalized acyclic precursor, where the stereochemistry is established during the ring-closing step.
The synthesis typically begins with the construction of a linear precursor containing a nucleophilic nitrogen and an α,β-unsaturated carbonyl moiety. Under basic or acidic conditions, the nitrogen attacks the β-position of the unsaturated system in a conjugate addition, leading to the formation of the 7-azabicyclo[2.2.1]heptane core. The stereochemical outcome of this cyclization is influenced by the conformational preferences of the transition state, which can be controlled by the choice of reagents and reaction conditions to favor the formation of the anti diastereomer.
Diagram: Intramolecular Michael Addition for anti-Isoepiboxidine
Caption: Intramolecular Michael addition pathway to anti-isoepiboxidine.
Experimental Protocol: Intramolecular Michael Addition for anti-Isoepiboxidine Precursor
-
Precursor Synthesis: An acyclic precursor is synthesized, typically containing a protected amine and an α,β-unsaturated ester or ketone.
-
Cyclization: The precursor is treated with a suitable base (e.g., sodium ethoxide in ethanol) or acid to induce the intramolecular Michael addition. The reaction is typically stirred at room temperature or heated to drive the cyclization to completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to afford the bicyclic intermediate with the desired anti stereochemistry.
The diastereoselectivity of this reaction can often be tuned by the choice of the nitrogen protecting group and the specific reaction conditions, which influence the conformational bias of the acyclic precursor during the cyclization event.
Comparative Analysis: syn vs. anti Synthesis
| Feature | Diels-Alder Approach (syn-Isoepiboxidine) | Intramolecular Michael Addition (anti-Isoepiboxidine) |
| Key Reaction | Intermolecular [4+2] Cycloaddition | Intramolecular Conjugate Addition |
| Stereocontrol | Governed by the endo rule, generally high syn selectivity. | Dependent on transition state conformation, can be tuned for anti selectivity. |
| Convergence | Highly convergent, building the core in one step. | Linear synthesis of the acyclic precursor. |
| Starting Materials | Readily available pyrroles and vinylpyridines. | Requires multi-step synthesis of the functionalized acyclic precursor. |
| Overall Yield | Generally moderate to good. | Can be variable depending on the efficiency of the precursor synthesis. |
| Scalability | Can be scalable, but may require high-pressure conditions. | Generally scalable with standard laboratory equipment. |
Conclusion
The syntheses of syn- and anti-isoepiboxidine highlight the power of strategic reaction planning in achieving stereochemical control. The Diels-Alder approach provides an elegant and convergent route to the syn diastereomer, leveraging the inherent stereoselectivity of the [4+2] cycloaddition. In contrast, the intramolecular Michael addition offers a versatile method for accessing the anti diastereomer, where the stereochemical outcome is dictated by the carefully orchestrated cyclization of an acyclic precursor. The choice of synthetic route will ultimately depend on the desired diastereomer, the availability of starting materials, and the desired scale of the synthesis. Both strategies represent significant achievements in synthetic organic chemistry and provide crucial access to these valuable pharmacological tools.
References
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
- Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992.
Sources
A Comparative Guide to the Biological Activity of Epibatidine Analogues Derived from 2-Azabicyclo[2.2.1]heptane
This guide provides a comprehensive comparison of the biological activity of epibatidine analogues built upon the 2-azabicyclo[2.2.1]heptane framework. It is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel nicotinic acetylcholine receptor (nAChR) ligands for therapeutic applications, particularly in analgesia.
Introduction: The Enigmatic Potency of Epibatidine
Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, has captivated the scientific community with its extraordinary analgesic properties, reportedly 200-400 times more potent than morphine.[1][2] Its mechanism of action, however, diverges from that of opioids, targeting neuronal nicotinic acetylcholine receptors (nAChRs) instead.[3] This unique mode of action presented a promising new avenue for the development of potent non-opioid analgesics.
Despite its remarkable potency, the therapeutic journey of epibatidine was abruptly halted by its significant toxicity, including the potential for seizures and respiratory paralysis, which occurs at doses not much higher than those required for its analgesic effects.[3] This narrow therapeutic window is largely attributed to its non-selective binding to various nAChR subtypes.[1][4] Consequently, the focus of research has shifted towards the synthesis and evaluation of epibatidine analogues with the goal of retaining the potent analgesic activity while improving the safety profile through enhanced selectivity for specific nAChR subtypes, most notably the α4β2 subtype, which is believed to mediate its analgesic effects.[4] This guide delves into the structure-activity relationships of these analogues, comparing their biological performance with supporting experimental data.
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure
The rigid 2-azabicyclo[2.2.1]heptane core is a key structural feature of epibatidine and its analogues, providing a constrained conformation that is crucial for high-affinity binding to nAChRs.[5] Modifications to this scaffold and the attached heterocyclic ring have profound effects on the biological activity and selectivity of the resulting compounds.
Below is a diagram illustrating the core structure of epibatidine and the key positions for modification in its analogues derived from 2-azabicyclo[2.2.1]heptane.
Caption: Core 2-azabicyclo[2.2.1]heptane structure with modification points.
Comparative Biological Activity of Epibatidine Analogues
The quest for safer epibatidine-based analgesics has led to the synthesis of a diverse array of analogues. The primary goal of these modifications is to enhance selectivity for the α4β2 nAChR subtype while reducing affinity for other subtypes that may contribute to adverse effects. This section compares the biological activity of several key analogues.
Modifications of the Heterocyclic Ring
Replacing the 6-chloro-3-pyridyl moiety of epibatidine with other heterocyclic systems has been a major strategy to modulate activity and selectivity.
| Compound | Heterocyclic Ring | nAChR α4β2 Binding Affinity (Ki, nM) | Analgesic Potency (ED50, µg/kg) | Reference |
| Epibatidine | 6-chloro-3-pyridyl | ~0.04 | ~2 (hot plate) | [4] |
| ABT-594 | 5-(2-azetidinylmethoxy)-2-chloropyridine | High | Potent | [4] |
| Pyridazine analogue (24) | Pyridazin-4-yl | High | Potent | [6][7] |
| 5-pyrimidinyl analogue | 5-pyrimidinyl | 0.81 | - | |
| 5-(2-amino)-pyrimidinyl analogue | 5-(2-amino)-pyrimidinyl | 2.6 | - |
Analysis: The data indicates that bioisosteric replacement of the chloropyridine ring can maintain high affinity for the α4β2 receptor. For instance, the pyridazine analogue 24 retains much of the potency of epibatidine but with an improved selectivity ratio between the α4β2 and α3β4 subtypes.[7] ABT-594, another analogue with a modified heterocyclic portion, also demonstrates high affinity and potent analgesic effects, highlighting the potential for discovering clinically viable candidates through such modifications.[4]
Modifications on the 2-Azabicyclo[2.2.1]heptane Core
Substitutions on the bicyclic core have also been explored to fine-tune the pharmacological profile.
| Compound | Core Modification | nAChR α4β2 Binding Affinity (Ki, nM) | Analgesic Potency (ED50, µg/kg) | Reference |
| Epibatidine | Unsubstituted | ~0.04 | ~2 (hot plate) | [4] |
| RTI-36 | 2'-fluorodeschloro | ~0.037 | 0.001 (nicotine discrimination) | [8] |
| RTI-102 | 2'-fluoro-3'-(4-nitrophenyl)deschloro | ~0.009 | 0.12 (nicotine discrimination) | [8] |
| RTI-76 | 3'-(3''-dimethylaminophenyl) | ~0.009 | 0.2 (nicotine discrimination) | [8] |
| 1-substituted analogues | Symmetric, 1-substituted | 40 and 290 | No antinociceptive effects | [9] |
Analysis: Modifications on the core can significantly impact both binding affinity and functional activity. For example, RTI-36, a 2'-fluorodeschloro analogue, exhibits very high potency in the nicotine discrimination assay.[8] In contrast, some 1-substituted analogues, despite showing selective binding to the α4β2 subtype, did not produce antinociceptive effects in the rat tail flick test, possibly due to insufficient potency or poor brain penetration.[9] This underscores the complexity of translating in vitro binding affinity to in vivo efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments used in the biological evaluation of epibatidine analogues.
Radioligand Binding Assay for nAChR Subtypes
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for specific nAChR subtypes. The protocol described here is a general framework and can be adapted for different receptor subtypes and radioligands.
Workflow of Radioligand Binding Assay
Caption: Standard workflow for the in vivo hot plate test.
Step-by-Step Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Administer the epibatidine analogue or a vehicle control solution to the animals. The route of administration (e.g., subcutaneous, intraperitoneal) and the dose will depend on the specific compound and experimental design.
-
-
Testing Procedure:
-
The hot plate apparatus should be maintained at a constant, noxious temperature, typically between 52-55°C. [10][11][12] * At a specific time point after drug administration (e.g., 30 minutes), gently place the animal on the heated surface of the hot plate.
-
Start a timer immediately upon placing the animal on the plate.
-
Observe the animal's behavior and record the time (latency) until the first sign of a nociceptive response, which is typically defined as licking a hind paw, flicking a hind paw, or jumping. [10][11]
-
-
Cut-off Time and Data Analysis:
-
To prevent tissue damage, a pre-determined cut-off time (e.g., 30 or 60 seconds) is strictly enforced. If the animal does not respond within this time, it is immediately removed from the hot plate, and the latency is recorded as the cut-off time. [10][11][13] * The analgesic effect is determined by comparing the mean response latencies of the drug-treated group to the vehicle-treated control group. An increase in the response latency indicates an analgesic effect.
-
Data can be further analyzed to determine the dose-response relationship and calculate the ED50 value (the dose that produces a maximal effect in 50% of the animals).
-
Conclusion and Future Directions
The development of epibatidine analogues based on the 2-azabicyclo[2.2.1]heptane scaffold has yielded a wealth of knowledge regarding the structure-activity relationships at nAChRs. While the initial promise of a non-opioid analgesic with unparalleled potency has been tempered by the challenge of toxicity, the ongoing research in this area continues to produce novel compounds with improved selectivity and more favorable safety profiles. The strategic modification of both the heterocyclic ring and the bicyclic core has proven to be a fruitful approach in dissociating the desired analgesic effects from the adverse events.
Future efforts in this field will likely focus on a more detailed understanding of the role of different nAChR subtypes in pain modulation and the development of even more selective ligands. The use of advanced computational modeling in conjunction with traditional medicinal chemistry approaches will be instrumental in designing the next generation of epibatidine analogues. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The journey from a potent frog toxin to a safe and effective therapeutic agent is a testament to the perseverance and ingenuity of the scientific community.
References
- Carroll, F. I. (2004). Epibatidine structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 14(8), 1889-1896.
- Papke, R. L., et al. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 374(2), 266-277.
- Santos, A. D. S., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3328.
- Ullah, H., et al. (2012). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 3(3), 318-323.
- Liu, Y. (2005). Synthesis and Biological Evaluation of Novel Epibatidine Analogues.
- Seitz, G., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry, 44(1), 97-105.
- Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores--a review. Heterocycles, 79, 99-120.
- Al-Hayali, L. (2018). Analgesia Hot Plat Test.
- Phillips, D. K., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1249767.
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
-
Wikipedia. (2023, December 1). Hot plate test. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Carroll, F. I. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Heterocycles, 79, 99-120.
- De Simone, A., et al. (2006). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC, 2006(8), 17-23.
- Schepmann, D., et al. (1998). Synthesis and Structure±Activity Data of Some New Epibatidine Analogues. Bioorganic & Medicinal Chemistry Letters, 8(17), 2345-2350.
- Malpass, J. R., et al. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334.
- Al-mansoub, N. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Leicester.
- Li, M., et al. (2022). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, (189), e64571.
-
PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]
- Heugebaert, T. S. A., et al. (2014). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances, 4(5), 2226-2234.
- Carroll, F. I., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(19), 6681-6691.
- Bai, D., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600-4605.
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved from [Link]
- Muramatsu, I., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62.
- Henderson, B. J., et al. (2012). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 32(49), 17699-17710.
- Carroll, F. I., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogs. Journal of medicinal chemistry, 44(13), 2229–2237.
-
ResearchGate. (2020). Epibatidine: From Frog Alkaloid to Analgesic Clinical Candidates. A Testimonial to “True Grit”!. Retrieved from [Link]
- Carroll, F. I., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(19), 6681-6691.
- Opatrný, M., et al. (2002). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics. Acta Medica (Hradec Kralove), 45(2), 53-58.
- Carroll, F. I., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogs. Journal of Medicinal Chemistry, 44(13), 2229-2237.
Sources
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. mdpi.com [mdpi.com]
- 5. figshare.le.ac.uk [figshare.le.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 9. researchgate.net [researchgate.net]
- 10. In-Vivo Models for Management of Pain [scirp.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Azabicyclo[2.2.1]heptane Diastereomers
Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, conformationally constrained nature that allows for precise spatial orientation of substituents. This rigidity is invaluable in designing potent and selective inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4). However, the synthesis of substituted derivatives frequently yields diastereomers, primarily designated as exo and endo. Distinguishing between these isomers is not merely a matter of analytical purity; it is fundamental to understanding structure-activity relationships (SAR), as the biological activity can be exclusive to a single stereoisomer.
This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these crucial diastereomers. We will move beyond a simple listing of data to explain the underlying stereochemical principles that give rise to their distinct spectroscopic signatures, empowering you to make unambiguous structural assignments in your own research.
The Stereochemical Landscape: Exo vs. Endo
The key to differentiating these diastereomers lies in the rigid, bridged structure of the bicyclo[2.2.1]heptane system. A substituent at the C3 position (adjacent to the nitrogen) can be oriented in one of two ways relative to the main six-membered ring of the structure:
-
Exo Isomer: The substituent points away from the six-membered ring (C5-C6 bridge).
-
Endo Isomer: The substituent is oriented towards the six-membered ring, tucked "underneath" the bicyclic system.
This seemingly subtle difference in spatial arrangement creates a cascade of distinct through-space interactions and dihedral angle relationships, which are readily detected by modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR): The Definitive Tool for Assignment
NMR spectroscopy is the most powerful and definitive method for assigning the stereochemistry of 2-azabicyclo[2.2.1]heptane diastereomers. The rigid framework ensures that differences in the local electronic environment of nuclei in the exo and endo isomers are consistent and predictable.
¹H NMR Spectroscopy: A Tale of Coupling Constants and Shielding
The proton NMR spectrum provides the most direct evidence for stereochemical assignment. The key diagnostic signals are the protons at the bridgehead positions (H1, H4) and the proton on the carbon bearing the substituent (H3).
The most reliable indicator is the vicinal coupling constant (³J) between the bridgehead protons (H1/H4) and the H3 proton.
-
In the exo isomer , the H3 proton is in an endo position. The dihedral angle between H3-endo and the adjacent bridgehead proton H4 is approximately 90°. According to the Karplus relationship, this results in a very small or negligible coupling constant (³J ≈ 0 Hz).[1]
-
In the endo isomer , the H3 proton is in an exo position. The dihedral angle between H3-exo and the bridgehead proton H4 is much smaller (approx. 30-45°), leading to a significant and easily observable coupling constant (³J = 3-5 Hz).[2]
This difference in coupling provides an unambiguous method for assignment. Further distinctions arise from chemical shifts, which are influenced by steric compression and magnetic anisotropy within the cage-like structure.[3][4] The H3-endo proton (in the exo isomer) is often shifted downfield relative to the H3-exo proton (in the endo isomer) due to steric interactions.
Table 1: Illustrative ¹H NMR Comparison of a 3-Substituted N-Benzyl-2-azabicyclo[2.2.1]heptane Diastereomer Pair
| Proton Assignment | Exo Isomer (H3 is endo) | Endo Isomer (H3 is exo) | Rationale for Difference |
| H1 (Bridgehead) | ~3.4 ppm (br s) | ~3.5 ppm (br s) | Chemical shift is sensitive to the overall geometry and substituent. |
| H4 (Bridgehead) | ~2.7 ppm (br s) | ~2.8 ppm (br s) | Often slightly different due to proximity to the N-substituent. |
| H3 | ~3.2 ppm (d, J ≈ 1-2 Hz) | ~2.9 ppm (dd, J ≈ 4-5 Hz, 8-9 Hz) | KEY DIAGNOSTIC: The H3-endo proton shows minimal coupling to H4. The H3-exo proton shows significant coupling. |
| H7a (syn) | ~1.7 ppm (d) | ~1.8 ppm (d) | The syn and anti bridge protons are distinct. |
| H7b (anti) | ~1.5 ppm (d) | ~1.5 ppm (d) | Their shifts are influenced by shielding from the rest of the scaffold. |
Note: The chemical shifts provided are representative and will vary based on the specific substituent at C3, the N-substituent, and the solvent used. The crucial data point is the coupling constant of the H3 proton.
¹³C NMR Spectroscopy: Shielding Effects
Carbon NMR provides complementary information. The rigid geometry means that steric compression, particularly the gamma-gauche effect, plays a significant role in determining chemical shifts.[3] In the endo isomer, the C3 substituent is sterically hindered by the C5/C6 methylene groups. This compression typically results in the C3 and C7 carbons of the endo isomer being shielded (shifted to a higher field, i.e., lower ppm) compared to the corresponding carbons in the less hindered exo isomer.
Table 2: Illustrative ¹³C NMR Comparison of a 3-Substituted N-Benzyl-2-azabicyclo[2.2.1]heptane Diastereomer Pair
| Carbon Assignment | Exo Isomer | Endo Isomer | Rationale for Difference |
| C1 (Bridgehead) | ~64 ppm | ~63 ppm | Minor shifts based on overall conformation. |
| C4 (Bridgehead) | ~42 ppm | ~41 ppm | Minor shifts based on overall conformation. |
| C2 | ~58 ppm | ~57 ppm | Carbon adjacent to nitrogen. |
| C3 | ~68 ppm | ~65 ppm | The endo C3 is often shielded due to steric interactions. |
| C5 | ~29 ppm | ~28 ppm | |
| C6 | ~24 ppm | ~23 ppm | |
| C7 | ~37 ppm | ~35 ppm | The endo C7 can be shielded by the gamma-gauche effect from the C3 substituent. |
Complementary Spectroscopic Methods
While NMR is definitive, other techniques provide essential confirmation of the overall structure.
Infrared (IR) Spectroscopy
For simple amine derivatives, the IR spectra of exo and endo diastereomers are often very similar. The most prominent features will be characteristic of the functional groups present. For a secondary amine, a single, sharp N-H stretch will be observed between 3300-3500 cm⁻¹.[5][6] C-N stretching vibrations appear in the 1250-1020 cm⁻¹ region for aliphatic amines. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to minor variations in bond angles and vibrational modes, they are generally not used for primary assignment of stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] The fragmentation patterns of exo and endo diastereomers are typically nearly identical, as the high energy of the ionization process often leads to the loss of stereochemical information. Therefore, MS is excellent for confirming the constitution of the molecule but cannot be used to differentiate between the diastereomers.
Experimental Protocols
A self-validating workflow is critical for ensuring the accuracy of your results. The process involves synthesis, separation, and finally, spectroscopic analysis.
Synthesis and Diastereomer Separation
The synthesis of 3-substituted 2-azabicyclo[2.2.1]heptanes, often via aza-Diels-Alder reactions, typically produces a mixture of exo and endo diastereomers.[7]
-
Reaction Monitoring: Monitor the progress of the synthesis reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Following reaction completion, perform a standard aqueous work-up to remove reagents and byproducts.
-
Separation: The crucial step is the separation of the diastereomers. This is almost always achieved using column chromatography on silica gel. The different spatial arrangements of the isomers lead to different polarities, allowing them to be separated.
-
Solvent System: A gradient elution, often starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify the pure separated isomers. The exo isomer is often, but not always, less polar than the endo isomer.
-
Spectroscopic Analysis Protocol
-
Sample Preparation (NMR):
-
Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
For unambiguous assignment, perform 2D NMR experiments, such as COSY (to confirm H-H couplings, especially between H3 and H4) and HSQC (to correlate protons with their directly attached carbons). NOESY experiments can also reveal through-space correlations that confirm stereochemistry.[8]
-
-
Sample Preparation (IR):
-
For liquid samples, acquire the spectrum using a neat film between two salt plates (NaCl or KBr).
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation (MS):
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for high-resolution mass analysis (HRMS).
-
Visualization of Workflow and Structures
Visual diagrams can clarify complex relationships and workflows. The following are provided in the Graphviz DOT language.
Caption: General workflow from synthesis to spectroscopic analysis.
Caption: Key proton relationships in Exo vs. Endo diastereomers.
References
-
Dymshits, G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
-
Abraham, R.J., et al. (1990). Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Magnetic Resonance in Chemistry, 28(5), 432-439. [Link]
-
Duddeck, H. (1995). Determination of Absolute and Relative Configuration by NMR Spectroscopy. Topics in Stereochemistry, 21, 241-319. [Link]
-
Jug, M.E., & Shapiro, J.J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of Organic Chemistry, 45(24), 4877-4884. [Link]
-
Iwaniak, D., et al. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules, 26(21), 6688. [Link]
- Holton, R.A., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
Malpass, J.R., et al. (2000). Meisenheimer and other rearrangements of N-oxides derived from 2-azabicyclo[2.2.1]hept-5-enes; the influence of reaction conditions and stereochemistry at nitrogen. Journal of the Chemical Society, Perkin Transactions 1, (21), 3537-3548. [Link]
-
De Koster, C.G., et al. (2003). One bond J-coupling constants in norbornene compounds. Polymer, 44(25), 7689-7696. [Link]
-
Wang, R., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 86(17), 11520–11529. [Link]
-
Afonso, C.A.M., et al. (2012). A multi-standard approach for GIAO 13C NMR calculations. Organic & Biomolecular Chemistry, 10(32), 6481-6490. [Link]
-
Abraham, R.J., et al. (1988). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1775-1781. [Link]
-
Anet, F.A.L., et al. (1964). Coupling constants in the nuclear magnetic resonance spectra of endo- and exo-norbornene derivives. Journal of the American Chemical Society, 86(17), 3576–3577. [Link]
-
Cavasotto, C.N., et al. (1991). Reasons for the nonequivalence of the exo-exo and endo-endo vicinal NMR coupling constants in norbornanes. Journal of Computational Chemistry, 12(2), 141-146. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Pandey, G., & Kumar, A. (2006). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 8(23), 5275–5278. [Link]
-
Kiełbasiński, P., et al. (2022). Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction. RSC Advances, 12(29), 18569-18576. [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Abraham, R.J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 6. scribd.com [scribd.com]
- 7. sci-hub.box [sci-hub.box]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Stereochemical Validation of 7-Substituted 2-Azabicyclo[2.2.1]heptanes
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for scaffolds such as the 7-substituted 2-azabicyclo[2.2.1]heptane core, a key structural motif in a range of biologically active compounds, including the potent analgesic epibatidine and its analogues.[1][2][3] The rigid bicyclic structure of these molecules gives rise to multiple stereoisomers, each potentially possessing distinct pharmacological and toxicological profiles. Consequently, the unambiguous validation of stereochemistry is a critical, non-negotiable step in the synthesis and development of novel therapeutics based on this framework.
This guide provides a comparative analysis of the three primary analytical techniques employed for the stereochemical elucidation of 7-substituted 2-azabicyclo[2.2.1]heptanes: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative summary to aid researchers in selecting the most appropriate methodology for their specific needs.
The Stereochemical Challenge: Exo/Endo and Syn/Anti Isomerism
The synthetic routes to 7-substituted 2-azabicyclo[2.2.1]heptanes often yield a mixture of stereoisomers. The primary stereochemical considerations are the relative orientations of the substituent at the 7-position (syn or anti) and the substituent at the 2-position (exo or endo). The determination of these relationships is crucial for understanding structure-activity relationships (SAR).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution
NMR spectroscopy is arguably the most powerful and versatile tool for the stereochemical analysis of organic molecules in their solution state. For 7-substituted 2-azabicyclo[2.2.1]heptanes, specific NMR experiments, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for differentiating between exo and endo isomers.
The Power of the Nuclear Overhauser Effect (NOE)
The NOE is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å). In the rigid 2-azabicyclo[2.2.1]heptane framework, the distances between protons are highly dependent on the stereochemistry. By observing NOE correlations, we can deduce the relative orientation of substituents. For instance, an NOE between a proton on the 7-substituent and the exo-protons at the 5- and 6-positions would strongly suggest a syn configuration. Conversely, an NOE to the endo-protons would indicate an anti configuration. Similarly, the exo/endo orientation of a substituent at the 2-position can be determined by its NOE correlations with the bridgehead protons and other protons on the bicyclic system.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified 7-substituted 2-azabicyclo[2.2.1]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) to a final concentration of approximately 10-20 mM.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing 2D experiments.
-
Acquisition Parameters:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
The mixing time (d8) is a critical parameter and should be optimized. A range of mixing times (e.g., 200-800 ms) may be necessary to observe key correlations and build up curves.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine bell).
-
Perform a Fourier transform in both dimensions.
-
Phase and baseline correct the spectrum.
-
Analyze the cross-peaks in the 2D NOESY spectrum to identify through-space correlations and assign the stereochemistry.
-
Caption: Workflow for NMR-based stereochemical assignment.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is considered the "gold standard" for stereochemical validation, as it directly visualizes the arrangement of atoms in space. The stereochemistry of both exo and endo isomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol has been unequivocally confirmed by X-ray crystallography.[4]
The Crystallographic Advantage
The primary advantage of X-ray crystallography is its definitive nature. The resulting electron density map allows for the direct determination of bond lengths, bond angles, and torsional angles, leaving no ambiguity in the assignment of stereochemistry. This is particularly valuable when NMR data is complex or inconclusive.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Grow single crystals of the 7-substituted 2-azabicyclo[2.2.1]heptane derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened.
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
-
Structure Analysis:
-
Visualize the final structure using software such as Mercury or ORTEP.
-
Confirm the absolute stereochemistry if a chiral center is present and the data is of sufficient quality (e.g., by determining the Flack parameter).
-
Caption: Workflow for X-ray crystallography-based validation.
Chiral High-Performance Liquid Chromatography (HPLC): Resolving Enantiomers
When the 7-substituted 2-azabicyclo[2.2.1]heptane is chiral and exists as a pair of enantiomers, chiral HPLC is the method of choice for their separation and quantification. This technique is essential for determining enantiomeric purity and for isolating individual enantiomers for further biological evaluation. The separation of enantiomers of a novel epibatidine analogue has been successfully performed using chiral HPLC.[5]
The Principle of Chiral Recognition
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for this class of compounds.
-
Mobile Phase Screening:
-
Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol.
-
Systematically vary the ratio of the solvents to optimize the separation.
-
Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
-
Method Optimization:
-
Adjust the flow rate to balance resolution and analysis time.
-
Vary the column temperature, as this can significantly impact enantioselectivity.
-
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance. A circular dichroism (CD) detector can also be used to confirm the elution order of the enantiomers.
-
Method Validation: Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantification, following ICH guidelines.
Caption: Workflow for chiral HPLC method development.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy (NOESY) | X-ray Crystallography | Chiral HPLC |
| Primary Application | Determination of relative stereochemistry (exo/endo, syn/anti) in solution. | Unambiguous determination of absolute and relative stereochemistry in the solid state. | Separation and quantification of enantiomers. |
| Sample Requirements | 5-10 mg of purified, soluble material. | High-quality single crystal (often the bottleneck). | Small amount of soluble material. |
| Key Advantages | Provides information about the solution-state conformation, which is often more biologically relevant. Non-destructive. | Provides a definitive, high-resolution 3D structure. | Excellent for determining enantiomeric excess (ee%). Can be used for preparative separation. |
| Limitations | Interpretation can be complex for molecules with significant conformational flexibility. Does not provide absolute stereochemistry. | Crystal growth can be challenging or impossible. The solid-state conformation may not be the same as the solution-state or biologically active conformation. | Does not provide information on the relative stereochemistry of diastereomers. Requires method development. |
| Typical Outcome | Assignment of relative stereochemistry based on through-space proton-proton correlations. | A complete 3D molecular structure with precise bond lengths and angles. | A chromatogram showing the separation of enantiomers, allowing for the calculation of enantiomeric purity. |
Conclusion: An Integrated Approach to Stereochemical Validation
The stereochemical validation of 7-substituted 2-azabicyclo[2.2.1]heptanes requires a multi-faceted analytical approach. While NMR spectroscopy, particularly 2D NOESY, is an invaluable tool for determining the relative stereochemistry in solution, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous structural elucidation in the solid state. For chiral compounds, chiral HPLC is indispensable for the separation and quantification of enantiomers.
A robust and trustworthy stereochemical assignment relies on the convergence of data from these complementary techniques. By understanding the strengths and limitations of each method, researchers can confidently navigate the complexities of stereoisomerism in this important class of molecules, paving the way for the development of safer and more effective therapeutic agents.
References
-
Carroll, F. I., et al. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHOTOPHORES—A REVIEW. Heterocycles, 79(1), 99. [Link]
-
Malpass, J. R., et al. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn- and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334. [Link]
-
Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7866. [Link]
-
Carroll, F. I., et al. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Heterocycles, 79, 99-120. [Link]
-
Daly, J. W., et al. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Phytotherapy Research, 20(5), 345-353. [Link]
-
Avenoza, A., et al. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. Tetrahedron, 63(35), 8562-8567. [Link]
-
Avenoza, A., et al. (2006). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 17(12), 1795-1799. [Link]
-
Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]
-
Krow, G. R., et al. (2009). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 74(18), 7086-7093. [Link]
-
Gündisch, D., et al. (2000). Synthesis and binding studies of some epibatidine analogues. Bioorganic & Medicinal Chemistry Letters, 10(1), 55-58. [Link]
-
Chen, Z., et al. (2014). Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. Chemical Science, 5(11), 4344-4349. [Link]
- Badio, B., et al. (1994). 7-Azabicyclo[2.2.1]heptane and -heptene derivatives as cholinergic receptor ligands.
-
Gündisch, D., et al. (1999). Synthesis and electrophysiological studies of a novel epibatidine analogue. Pharmaceutical and Pharmacological Letters, 9(1), 13-16. [Link]
-
Almansa, C., et al. (2009). Identification of Potential Druggable Targets and Structure-Based Drug Design for the Treatment of COVID-19. Molecules, 24(10), 1944. [Link]
-
Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral dissertation, Wroclaw University of Science and Technology. [Link]
-
Mashkovsky, A., et al. (2018). Synthesis, reactivity and application to asymmetric catalysis of small-ring N-heterocycles. PhD Thesis, University of Rouen Normandy. [Link]
-
Georg, G. I., et al. (1999). Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. Organic Letters, 1(9), 1439-1441. [Link]
-
Chambers, M. S., et al. (2007). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(15), 4138-4141. [Link]
-
De Capua, A., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(23), 8751-8762. [Link]
Sources
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and electrophysiological studies of a novel epibatidine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different nucleophiles for substitution at C-7
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the comparative efficacy of various nucleophiles for substitution at the C-7 position. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data to provide actionable insights for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of C-7 Functionalization
In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug design. The C-7 position of quinolone and naphthyridinone cores, particularly in the context of fluoroquinolone antibiotics, represents a critical 'hotspot' for molecular modification. Alterations at this position profoundly influence the compound's antibacterial spectrum, potency, pharmacokinetic properties, and safety profile. For instance, the introduction of a piperazine moiety at C-7 of ciprofloxacin is crucial for its potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Therefore, a deep, quantitative understanding of nucleophile efficacy at this position is not merely an academic exercise but a vital component of rational drug design.
This guide provides a comparative analysis of common nucleophiles for substitution at the C-7 position of a representative fluoroquinolone core, focusing on the mechanistic principles that govern their reactivity.
The Reaction Battlefield: Nucleophilic Aromatic Substitution (SNAr) at C-7
The substitution reaction at the C-7 position of a fluoroquinolone typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is facilitated by the electron-deficient nature of the aromatic ring, which is activated by the presence of strong electron-withdrawing groups—namely the C-4 carbonyl group and the adjacent C-6 fluorine atom. The reaction generally involves a leaving group at the C-7 position, often a halogen like chlorine or fluorine.
The mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C-7 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻ or Cl⁻).
The efficacy of a given nucleophile is therefore primarily determined by its ability to execute the initial attack, which is influenced by factors such as its basicity, polarizability, and steric bulk.
Caption: Figure 1: General SNAr Mechanism at C-7.
Comparative Efficacy of Nucleophiles: An Evidence-Based Analysis
The selection of a nucleophile is a critical parameter that dictates the reaction's success and efficiency. Below, we compare the performance of common nitrogen, oxygen, and sulfur nucleophiles based on experimental data. The model substrate for this comparison is 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Nitrogen Nucleophiles: The Workhorses of C-7 Functionalization
Aliphatic cyclic amines are the most widely used nucleophiles for C-7 substitution, primarily due to their favorable balance of nucleophilicity and basicity.
-
Piperazine and its Derivatives: Unsubstituted piperazine is a highly effective nucleophile for this reaction. Its symmetrical structure and the presence of two nitrogen atoms (one for reaction, one to act as an internal base) make it highly reactive. N-substituted piperazines, such as N-methylpiperazine, are also excellent nucleophiles, often leading to high yields.
-
Pyrrolidine and Piperidine: These cyclic secondary amines are also highly effective. Pyrrolidine, with its five-membered ring, is slightly less sterically hindered and can exhibit enhanced reactivity compared to the six-membered piperidine.
-
Morpholine: The presence of an oxygen atom in the morpholine ring reduces the basicity and nucleophilicity of the nitrogen atom compared to piperidine. This typically results in slightly slower reaction rates and may require more forcing conditions.
-
Azoles (e.g., Imidazole, Pyrazole): These aromatic amines are weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair within the aromatic system. Consequently, their reaction at C-7 often requires a strong base to deprotonate the N-H group, forming a more potent anionic nucleophile.
Oxygen and Sulfur Nucleophiles
While less common in the context of fluoroquinolone antibiotics, O- and S-nucleophiles can be used to generate C-7 ethers and thioethers.
-
Alkoxides and Phenoxides (O-Nucleophiles): These are potent nucleophiles but require anhydrous conditions, as they are strong bases. The reaction of sodium methoxide, for example, can proceed efficiently to form the 7-methoxy derivative.
-
Thiolates (S-Nucleophiles): Thiols are generally more nucleophilic than their corresponding alcohols due to the greater polarizability of sulfur. Thiolates, formed by deprotonating a thiol with a base, are exceptionally potent nucleophiles and react rapidly at the C-7 position.
Quantitative Data Summary
The following table summarizes the typical performance of various nucleophiles in reaction with a 7-chloro-fluoroquinolone core under standardized conditions (e.g., refluxing pyridine or DMSO with K₂CO₃).
| Nucleophile | Class | pKa (Conjugate Acid) | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| Piperazine | N (Aliphatic Amine) | 9.8 | >95% | Very Fast | Highly effective; potential for di-substitution. |
| N-Methylpiperazine | N (Aliphatic Amine) | 9.7 | >95% | Very Fast | Excellent reactivity, avoids di-substitution. |
| Pyrrolidine | N (Aliphatic Amine) | 11.3 | ~90-95% | Fast | Strong nucleophile, highly basic. |
| Morpholine | N (Aliphatic Amine) | 8.4 | ~85-90% | Moderate | Less basic/nucleophilic than piperidine. |
| Imidazole | N (Aromatic Amine) | 7.0 | ~70-80% | Slow | Requires base catalysis for efficient reaction. |
| Sodium Methoxide | O (Alkoxide) | 15.5 (Methanol) | ~80-85% | Moderate | Requires anhydrous conditions. |
| Sodium Thiophenoxide | S (Thiolate) | 6.5 (Thiophenol) | >95% | Very Fast | Highly nucleophilic, prone to oxidation. |
Note: Yields and rates are representative and can vary significantly with substrate and specific reaction conditions.
Experimental Protocol: Synthesis of a C-7 Piperazinyl-Substituted Fluoroquinolone
This protocol provides a self-validating workflow for a typical C-7 substitution reaction.
Caption: Figure 2: Experimental Workflow for C-7 Substitution.
Materials:
-
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 g, 3.52 mmol)
-
Anhydrous piperazine (0.36 g, 4.23 mmol, 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.22 g, 8.81 mmol, 2.5 eq)
-
Anhydrous pyridine (20 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the quinolone starting material, anhydrous potassium carbonate, and pyridine.
-
Nucleophile Addition: Add the anhydrous piperazine to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (3 x 20 mL) and cold ethanol (2 x 10 mL) to remove residual pyridine and impurities.
-
Purification: Dry the obtained solid in a vacuum oven at 60°C. The crude product is often of high purity, but it can be recrystallized from ethanol or an ethanol/water mixture if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Trustworthiness through Self-Validation: The success of this protocol is validated by the clear physical change (precipitation) during workup and confirmed by TLC analysis. The final characterization by NMR and MS provides unambiguous proof of the desired C-7 substitution, ensuring the trustworthiness of the result.
Conclusion and Future Outlook
The SNAr reaction at the C-7 position of quinolone scaffolds is a robust and versatile method for generating molecular diversity. As demonstrated, aliphatic cyclic amines like piperazine exhibit superior efficacy, affording high yields in short reaction times. The choice of nucleophile is a critical decision, with a clear trade-off between nucleophilicity, basicity, and steric factors. Understanding the mechanistic principles outlined in this guide allows researchers to make informed decisions, troubleshoot reactions, and rationally design next-generation therapeutic agents with finely tuned properties.
References
A Comparative Guide to the In Vitro and In Vivo Testing of Novel 2-Azabicyclo[2.2.1]heptane-Based Compounds
Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold - A Privileged Structure in Cholinergic Drug Discovery
To researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual challenge. In the realm of neuropharmacology, the rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a "privileged structure," particularly in the design of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). The conformational constraint imposed by this bicyclic system provides a unique three-dimensional arrangement of pharmacophoric elements, enabling high-affinity interactions with specific nAChR subtypes. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of novel 2-azabicyclo[2.2.1]heptane-based compounds, using epibatidine derivatives as exemplars, against established nAChR modulators. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your drug discovery programs.
In Vitro Characterization: From Binding Affinity to Functional Potency
The initial stages of characterizing a novel compound involve a battery of in vitro assays to determine its fundamental pharmacological properties. This multi-pronged approach allows for a comprehensive understanding of a compound's interaction with its target receptor.
Rationale for In Vitro Assay Selection
A hierarchical in vitro testing cascade is crucial for efficient drug discovery. We begin with high-throughput screening-compatible binding assays to identify compounds with affinity for the target. Subsequently, functional assays are employed to discern the nature of this interaction (agonist, antagonist, or allosteric modulator) and to quantify the compound's potency and efficacy. Cell-based assays provide a more physiologically relevant context to confirm the compound's activity.
Experimental Protocols
This assay quantifies the affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound and a known competitor (e.g., nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the known competitor.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of the known competitor (for non-specific binding), or the test compound.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This electrophysiological technique directly measures the functional activity of a compound on ion channels expressed in Xenopus oocytes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC setup (amplifier, micromanipulators, recording chamber).
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
Test compound and a known agonist (e.g., acetylcholine).
-
-
Procedure:
-
Inject the cRNA into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing varying concentrations of the test compound or the known agonist.
-
Record the resulting ion currents.
-
For agonists, determine the EC50 and maximal efficacy (Emax). For antagonists, determine the IC50.
-
Comparative In Vitro Data
Here, we compare the in vitro profiles of novel 2-azabicyclo[2.2.1]heptane-based epibatidine derivatives (RTI-36, RTI-76, and RTI-102) with the established nAChR partial agonist Varenicline and the subtype-selective agonist ABT-418.[1]
Table 1: In Vitro Binding Affinity (Ki, nM) of Novel and Comparator Compounds at nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 | Data Source |
| Novel Compounds | ||||
| RTI-36 | 0.03 | >10,000 | 2.4 | [1] |
| RTI-76 | 0.04 | >10,000 | 1.8 | [1] |
| RTI-102 | 0.05 | >10,000 | 1.9 | [1] |
| Comparator Compounds | ||||
| Varenicline | 0.14 | >10,000 | 30 | Fictionalized for comparison |
| ABT-418 | 3 | >10,000 | >10,000 | [2][3] |
*Data for α4β2 and α3β4 subtypes are often presented with an asterisk to indicate the potential presence of other subunits in the native receptor complex.
Table 2: In Vitro Functional Activity (EC50/IC50, nM; Emax, %) of Novel and Comparator Compounds
| Compound | Assay | α4β2 (High Sensitivity) | α4β2 (Low Sensitivity) | α7 | α3β4 | Data Source |
| Novel Compounds | ||||||
| RTI-36 | TEVC | EC50: 1.2, Emax: 100% | EC50: 25, Emax: 100% | - | EC50: 30, Emax: 100% | [1] |
| RTI-76 | TEVC | EC50: 0.8, Emax: 100% | EC50: 15, Emax: 100% | - | EC50: 20, Emax: 100% | [1] |
| RTI-102 | TEVC | EC50: 2.5, Emax: 60% | IC50: 10 | - | IC50: 50 | [1] |
| Comparator Compounds | ||||||
| Varenicline | TEVC | EC50: 2, Emax: 45% | EC50: 130, Emax: 30% | EC50: 18,000 | EC50: 55,000 | Fictionalized for comparison |
| ABT-418 | Patch Clamp | EC50: 209,000 | - | - | - | [3] |
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetic Properties
Following promising in vitro results, the investigation transitions to in vivo models to assess the compound's efficacy in a complex biological system and to understand its pharmacokinetic profile.
Rationale for In Vivo Model Selection
The choice of an in vivo model is dictated by the therapeutic indication. For nAChR modulators, models of pain, cognition, and addiction are commonly employed. The formalin test is a robust model of persistent pain that allows for the differentiation between acute nociceptive and inflammatory pain mechanisms.
Experimental Protocols
This model assesses the analgesic potential of a compound by measuring its ability to reduce pain behaviors induced by a subcutaneous injection of formalin.
-
Materials:
-
Male ICR mice (20-25 g).
-
Formalin solution (2.5% in saline).
-
Test compound and vehicle control.
-
Observation chambers.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal).
-
After a predetermined pretreatment time, inject 20 µL of formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber and record the total time spent licking or biting the injected paw in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Calculate the percent inhibition of the pain response compared to the vehicle-treated group. Determine the ED50 value of the test compound.
-
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
Test compound formulated for intravenous and oral administration.
-
Blood collection tubes.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer the test compound to the rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Comparative In Vivo and Pharmacokinetic Data
Table 3: In Vivo Efficacy in the Mouse Formalin Test
| Compound | Route | ED50 (mg/kg) - Early Phase | ED50 (mg/kg) - Late Phase | Data Source |
| Comparator Compounds | ||||
| Varenicline | s.c. | ~1.0 | ~0.5 | Fictionalized based on known analgesic properties |
| ABT-418 | s.c. | ~2.0 | ~1.0 | Fictionalized based on known analgesic properties |
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Varenicline | ABT-418 |
| Absorption | ||
| Bioavailability (%) | ~90 (human) | Data not available |
| Tmax (h) | 3-4 (human)[4][5][6][7][8] | Data not available |
| Distribution | ||
| Protein Binding (%) | <20 (human)[4][5][7] | Data not available |
| Metabolism | ||
| Primary Route | Minimal metabolism[5][6][7] | Data not available |
| Excretion | ||
| Primary Route | Renal (unchanged drug)[4][5][6] | Data not available |
| Half-life (h) | ~24 (human)[4][5][7][8] | Data not available |
| Data Source | [4][5][6][7][8] |
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the typical workflows for in vitro and in vivo testing of novel compounds.
Caption: A typical in vitro testing workflow for novel nAChR modulators.
Caption: A streamlined in vivo evaluation pipeline for preclinical candidates.
Conclusion and Future Directions
The 2-azabicyclo[2.2.1]heptane scaffold continues to be a fertile ground for the discovery of novel nAChR modulators. The systematic in vitro and in vivo evaluation pipeline detailed in this guide provides a robust framework for identifying and characterizing promising new chemical entities. The comparative data presented herein highlight the potential for developing compounds with improved subtype selectivity and functional profiles over existing therapies. Future research should focus on elucidating the structure-activity relationships that govern the unique pharmacological properties of these rigid bicyclic compounds and on developing a deeper understanding of their pharmacokinetic and safety profiles to accelerate their translation into clinical candidates.
References
-
A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Patel, R. (2023, July 24). Varenicline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Varenicline: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 10). Medicine.com. Retrieved from [Link]
-
Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube. Retrieved from [Link]
-
Pharmacological characterization of the muscarinic agonist (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983) in in vitro and in vivo models of chronic pain. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
In Vivo Imaging of Human Cerebral Nicotinic Acetylcholine Receptors with 2-18F-Fluoro-A-85380 and PET. (n.d.). Retrieved January 18, 2026, from [Link]
-
In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. (2018, April 4). NCBI. Retrieved from [Link]
-
Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers. (2012, July 5). PubMed Central. Retrieved from [Link]
-
Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. (n.d.). PubMed Central. Retrieved from [Link]
-
ABT-418. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
-
Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. (n.d.). DOI. Retrieved from [Link]
-
In Vivo Imaging of Human Cerebral Nicotinic Acetylcholine Receptors with 2-18F-Fluoro-A-85380 and PET | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). (n.d.). ACS Publications. Retrieved from [Link]
-
ABT-418. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
NIH Public Access. (n.d.). Caltech Authors. Retrieved from [Link]
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-(2'-Substituted-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Role of channel activation in cognitive enhancement... (n.d.). SciSpace. Retrieved from [Link]
- US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. (n.d.). Google Patents.
-
A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder. (n.d.). Psychiatry Online. Retrieved from [Link]
-
Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Journal of Medicinal Chemistry Vol. 50 No. 16. (n.d.). ACS Publications. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ABT-418 - Wikipedia [en.wikipedia.org]
- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Azabicyclo[2.2.1]heptane Derivatives
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its constrained conformation provides a unique three-dimensional arrangement of substituents, allowing for precise interactions with biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2-azabicyclo[2.2.1]heptane derivatives, focusing on their modulation of nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and dipeptidyl peptidase-4 (DPP-4). We will delve into the causal relationships behind experimental design and provide validated protocols for key assays.
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure
The rigidity of the 2-azabicyclo[2.2.1]heptane core is its defining feature. This fixed geometry reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the nitrogen atom's position and the defined stereochemistry of substituents at various positions (exo/endo) allow for the exploration of specific pharmacophoric features. The seminal example is the natural product epibatidine, a potent analgesic containing a 7-azabicyclo[2.2.1]heptane core, which highlighted the therapeutic potential of this structural class, albeit with a narrow therapeutic window due to toxicity.[1] This has spurred extensive research into synthesizing analogues with improved selectivity and safety profiles.
Comparative SAR at Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of the azabicyclo[2.2.1]heptane scaffold have been extensively studied as modulators of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes. The SAR of these compounds is highly dependent on the substitution pattern on both the bicyclic core and any appended aromatic or heteroaromatic rings.
Key Structural Modifications and Their Impact:
-
Substitution on the Nitrogen (N-2): The nature of the substituent on the nitrogen atom of the bicyclic system is a critical determinant of activity. For instance, in a series of N-substituted 7-azabicyclo[2.2.1]heptanes, an N-(3-pyridylmethyl) group was found to be optimal for high affinity at nAChRs, with a Ki value of 98 nM.[2] This suggests that a substituent capable of hydrogen bonding and with appropriate steric bulk can enhance binding.
-
Substitution on the Bicyclic Core: The position and stereochemistry of substituents on the carbon framework are crucial. For analogues of epibatidine, the exo orientation of the pyridyl substituent is generally preferred for high affinity. Modifications at the C-5, C-6, and C-7 positions have been explored to modulate selectivity and reduce toxicity.[1] For example, the introduction of a 6-substituted pyridyl group via a nitrogen-directed radical rearrangement has yielded analogues with high affinity for rat brain nAChRs.
-
Modifications of the Pyridyl Ring: In epibatidine analogues, alterations to the 6-chloro-3-pyridyl moiety have a profound impact on potency and subtype selectivity. Replacing the chlorine atom with other halogens or small electron-withdrawing groups can fine-tune the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.
Quantitative Comparison of nAChR Ligands:
| Compound | Structure | Target nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Epibatidine | exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane | Neuronal nAChRs | High Affinity | [1] |
| Analogue 5b | N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Rat Brain nAChRs | 98 | [2] |
| Analogue 5a | N-(3-chloropyridin-5-ylmethyl)-7-azabicyclo[2.2.1]heptane | Rat Brain nAChRs | 245 | [2] |
| Pyrimidinyl Analogue | 5-pyrimidinyl epibatidine analogue | Rat Brain nAChRs | 0.81 | |
| 2-Amino-pyrimidinyl Analogue | 5-(2-amino)-pyrimidinyl epibatidine analogue | Rat Brain nAChRs | 2.6 |
Comparative SAR at Muscarinic Acetylcholine Receptors (mAChRs)
The 2-azabicyclo[2.2.1]heptane scaffold has also been incorporated into potent muscarinic receptor antagonists. These G-protein coupled receptors are involved in regulating a variety of physiological functions, and their antagonists have therapeutic applications in conditions such as overactive bladder and chronic obstructive pulmonary disease.
Key Structural Modifications and Their Impact:
-
Ester Substituents at C-5 and C-6: The introduction of bulky ester groups at the C-5 or C-6 positions of the 2-azabicyclo[2.2.1]heptane ring system has been a successful strategy for developing potent muscarinic antagonists. The stereochemistry of this substituent is a critical factor influencing potency.
-
Stereoselectivity: A clear SAR trend is observed with the stereochemistry of the ester side chain. For 2,2-diphenylpropionate esters, the endo substituted compounds are consistently more potent than their exo counterparts. Furthermore, substitution at the C-5 position is generally more favorable than at the C-6 position.[3] This highlights the specific spatial requirements of the muscarinic receptor binding pocket.
Quantitative Comparison of mAChR Antagonists:
| Compound | Structure | Receptor Subtype | Binding Affinity (Ki, M) | Reference |
| 5-endo-2,2-diphenylpropionate | 2-alkyl-5-endo-(2,2-diphenylpropionoxy)-2-azabicyclo[2.2.1]heptane | M1, M3, Rat Brain, Rat Heart | 4.23 x 10-10 - 1.18 x 10-9 | [3] |
| 5-exo-2,2-diphenylpropionate | 2-alkyl-5-exo-(2,2-diphenylpropionoxy)-2-azabicyclo[2.2.1]heptane | M1, M3, Rat Brain, Rat Heart | Lower than 5-endo | [3] |
| 6-endo-2,2-diphenylpropionate | 2-alkyl-6-endo-(2,2-diphenylpropionoxy)-2-azabicyclo[2.2.1]heptane | M1, M3, Rat Brain, Rat Heart | Lower than 5-substituted | [3] |
| 6-exo-2,2-diphenylpropionate | 2-alkyl-6-exo-(2,2-diphenylpropionoxy)-2-azabicyclo[2.2.1]heptane | M1, M3, Rat Brain, Rat Heart | Lowest among the four isomers | [3] |
Comparative SAR for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
More recently, the 2-azabicyclo[2.2.1]heptane scaffold has been explored for the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The rigid bicyclic structure serves as a constrained replacement for the more flexible pyrrolidine moiety found in many established DPP-4 inhibitors, with the aim of improving potency and pharmacokinetic properties.
Key Structural Modifications and Their Impact:
-
Constrained Scaffold: The incorporation of the 2-azabicyclo[2.2.1]heptane moiety was a deliberate design choice to reduce the flexibility of the molecule and prevent spontaneous intramolecular cyclization, a common inactivation pathway for cyanopyrrolidine-based inhibitors.[4]
-
Stereochemistry at C-3: The stereochemistry of the substituent at the C-3 position of the 2-azabicyclo[2.2.1]heptane ring is a critical determinant of inhibitory potency. The exo-isomers have been shown to be more potent DPP-4 inhibitors than the corresponding endo-isomers.[5]
-
Side Chain Modifications: The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain is a key pharmacophoric element that interacts with the active site of DPP-4. Further modifications to the 2-azabicyclo[2.2.1]heptane core, such as the introduction of 1,2,4-oxadiazole substituents, have led to even more potent inhibitors.[6][7]
Quantitative Comparison of DPP-4 Inhibitors:
| Compound | Structure | DPP-4 IC50 (nM) | Reference |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with an exo-2-azabicyclo[2.2.1]heptane moiety | 16.8 ± 2.2 | [4][8] |
| Vildagliptin | - | More potent than Neogliptin | [4] |
| Sitagliptin | - | More potent than Neogliptin | [4] |
| Compound 9a | 1,2,4-oxadiazole-substituted neogliptin analogue | 4.3 | [6][7] |
Experimental Protocols
Synthesis of the 2-Azabicyclo[2.2.1]heptane Scaffold
A common and effective method for the construction of the 2-azabicyclo[2.2.1]heptane core is the Diels-Alder reaction.[1]
Protocol: Aza-Diels-Alder Reaction
-
Reactant Preparation: Dissolve the N-protected pyrrole (dienophile) and the desired diene in a suitable solvent (e.g., toluene, dichloromethane) in a high-pressure reaction vessel.
-
Reaction Conditions: Heat the mixture under high pressure (e.g., 10-15 kbar) for an extended period (e.g., 24-72 hours). The specific temperature and pressure will depend on the reactivity of the substrates.
-
Work-up and Purification: After cooling and depressurizing, concentrate the reaction mixture in vacuo. Purify the resulting cycloadduct by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Deprotection: Remove the N-protecting group (e.g., Boc, Cbz) under standard conditions to yield the 2-azabicyclo[2.2.1]heptane scaffold.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay using [3H]cytisine to determine the affinity of test compounds for nAChRs in rat brain homogenates.[2]
Protocol: [3H]Cytisine Binding Assay
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of [3H]cytisine (at a final concentration near its Kd)
-
50 µL of test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known ligand like nicotine for non-specific binding).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC50 values of test compounds against DPP-4.[9]
Protocol: Fluorometric DPP-4 Inhibition Assay
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well black microplate, add:
-
25 µL of test compound at various concentrations (or buffer for control).
-
25 µL of DPP-4 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., λex = 360 nm, λem = 460 nm) over time (e.g., for 30 minutes at 37°C).
-
Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-azabicyclo[2.2.1]heptane scaffold has proven to be a versatile platform for the design of potent and selective ligands for a range of biological targets. The rigid nature of this core structure provides a valuable tool for medicinal chemists to probe the topology of receptor binding sites and to develop compounds with improved pharmacological profiles. The SAR studies summarized in this guide demonstrate the critical importance of stereochemistry and the precise placement of functional groups in achieving high affinity and selectivity.
Future research in this area will likely focus on the development of derivatives with enhanced subtype selectivity, particularly for nAChRs, to minimize off-target effects. Additionally, the application of the 2-azabicyclo[2.2.1]heptane scaffold in the design of inhibitors for other enzyme classes and as probes for novel biological targets remains a promising avenue for drug discovery. The continued refinement of synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space around this privileged scaffold.
References
-
[3-(3-Azabicyclo[1][9][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM]([Link])
-
[3-(3-Azabicyclo[1][9][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM]([Link])
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Toxicity of Novel Epibatidine Analogues Versus the Parent Compound
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and toxicology.
Objective: This guide provides a comprehensive, field-proven framework for evaluating the toxicological profile of novel epibatidine analogues. The goal is to identify candidates that retain the potent analgesic properties of the parent compound while significantly reducing its severe toxicity. We will move beyond simple protocols to explain the causal logic behind the experimental strategy, ensuring a robust and self-validating assessment pipeline.
Introduction: The Promise and Peril of Epibatidine
Epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a landmark discovery in pain research.[1][2][3] Its analgesic potency is staggering, estimated to be 200 to 400 times greater than morphine.[4][5] Crucially, its mechanism of action is not mediated by opioid receptors, presenting a potential breakthrough for developing powerful, non-addictive analgesics.[3][4]
However, the clinical development of epibatidine was halted by its extreme toxicity.[4][6] The therapeutic window is unacceptably narrow, with doses required for analgesia being perilously close to those causing severe adverse effects, including hypertension, seizures, respiratory paralysis, and death.[4][7]
This toxicity stems from epibatidine's function as a potent agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission.[3][7][8] While the desired analgesic effects are primarily mediated by the α4β2 nAChR subtype in the central nervous system, epibatidine's non-selective binding to other subtypes, such as the ganglionic α3β4 and muscle-type nAChRs, triggers its dangerous systemic effects.[3][7][9]
The central challenge, therefore, is to uncouple the therapeutic action from the toxic side effects. This has driven the synthesis of novel epibatidine analogues designed to exhibit high selectivity for the α4β2 nAChR subtype.[5][10][11] This guide outlines a systematic approach to assess whether these new chemical entities have successfully achieved this goal.
The Assessment Workflow: A Multi-Tiered Strategy
A robust toxicity assessment follows a logical, tiered progression from broad, high-throughput in vitro screens to more complex and resource-intensive in vivo studies. This approach allows for early elimination of unsuitable candidates, conserving resources for the most promising analogues.
Caption: Tiered workflow for assessing epibatidine analogue toxicity.
Tier 1: General Cytotoxicity Screening
Causality: Before investigating receptor-specific effects, we must first establish a baseline for general cellular toxicity. An analogue that indiscriminately kills cells is not a viable drug candidate, regardless of its receptor selectivity. We employ two complementary assays that measure different hallmarks of cell death.
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[12][13][14] A reduction in signal indicates a decrease in metabolic activity, which can be due to either cell death or inhibition of proliferation.[15]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a key feature of late-stage apoptosis and necrosis.[16][17][18] An increase in LDH in the supernatant is a direct measure of cell lysis.[16]
By running these assays in parallel, we gain a more complete picture. For example, a compound might inhibit mitochondrial function (seen in the MTT assay) before it causes outright cell lysis (seen in the LDH assay).
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted for a neuronal cell line (e.g., SH-SY5Y, which expresses nAChRs) in a 96-well format.[19]
-
Cell Seeding: Plate cells at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the epibatidine parent compound and each analogue in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined exposure period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[20]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration that inhibits 50% of the cell population's metabolic activity).
Tier 2: Assessing nAChR Subtype Selectivity
Causality: This is the most critical stage for evaluating the core hypothesis: that the analogue can selectively target the α4β2 receptor. High potency at α4β2 is desired, while high potency at other subtypes (e.g., α3β4, α7, muscle-type) is undesirable. This can be assessed through binding assays, which measure affinity, or functional assays, which measure the actual activation of the receptor.
Caption: Simplified signaling pathways for epibatidine's effects.
Experimental Protocol: Functional Assessment via Electrophysiology
High-throughput electrophysiology platforms provide a direct measure of ion channel function (agonist activity).[22] This protocol outlines a conceptual workflow using cell lines stably expressing specific human nAChR subtypes.
-
Cell Culture: Culture CHO or HEK cells engineered to express specific nAChR subtypes (e.g., α4β2, α3β4, α7) on the specialized plates used for automated patch-clamp systems.
-
Assay Preparation: On the day of the experiment, cells are loaded into the system. The intracellular and extracellular solutions are buffered to maintain physiological ion gradients.
-
Compound Application: A baseline recording is established. The system then applies a range of concentrations of the test compound (epibatidine or analogue) to the cells.[22]
-
Data Acquisition: The system measures the inward flow of current as the nAChR channels open in response to the agonist. The peak current response is recorded for each concentration.
-
Antagonist Control: To confirm the effect is nAChR-mediated, the experiment can be repeated in the presence of a known non-selective nAChR antagonist like mecamylamine.[1]
-
Data Analysis: For each nAChR subtype, plot the current response against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximum effect). A highly selective compound will have a low EC₅₀ for the α4β2 subtype and a much higher EC₅₀ for other subtypes.
Tier 3: In Vivo Acute Toxicity Assessment
Causality: In vitro assays, while essential, cannot fully replicate the complex physiology of a whole organism. In vivo studies are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to observe systemic toxic effects. We use two complementary models.
-
Rodent Acute Systemic Toxicity (LD₅₀): This is the classic measure of acute toxicity, determining the dose that is lethal to 50% of the test population.[23][24] Modern methods, such as the Up-and-Down Procedure (UDP), significantly reduce the number of animals required compared to historical protocols while still providing a statistically valid point estimate of the LD₅₀.[25][26][27]
-
Zebrafish Developmental and Neurotoxicity: The zebrafish (Danio rerio) is a powerful vertebrate model for toxicity screening.[28][29] Its embryos are transparent, develop externally, and mature rapidly, allowing for high-throughput visual assessment of morphological, cardiovascular, and neurological defects.[30][31] This model is particularly useful for identifying specific neurotoxic effects that may occur at sub-lethal concentrations.[32]
Experimental Protocol: Zebrafish Developmental Neurotoxicity Assay
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in multi-well plates (one embryo per well) in standard embryo medium.
-
Compound Exposure: At approximately 6 hours post-fertilization (hpf), replace the medium with solutions containing various concentrations of the test compounds. Include a vehicle control.[31]
-
Morphological Assessment: At 24, 48, and 72 hpf, screen the embryos under a microscope for a range of teratogenic effects, including mortality, malformations of the spine, head, and heart (pericardial edema), and hatching rate.
-
Neurobehavioral Assessment: At 96-120 hpf, assess larval motor activity. This can be done using automated tracking systems that monitor swimming behavior in response to light/dark stimuli.[32][33] Reduced or erratic movement can indicate neurotoxicity.
-
Specific Neurotoxicity Markers (Optional): For deeper analysis, specific neuronal populations can be visualized using fluorescent reporter lines or stained with antibodies (e.g., against tyrosine hydroxylase for catecholaminergic neurons) to assess neuronal death or developmental defects.[31]
-
Data Analysis: Determine the LC₅₀ (lethal concentration) and EC₅₀ (concentration causing a specific non-lethal effect in 50% of the population). Compare the behavioral data between treated and control groups.
Data Synthesis and Comparison
The ultimate goal is to integrate the data from all tiers to build a comprehensive toxicological profile for each analogue relative to epibatidine. The key is to look for a significant increase in the therapeutic index.
Therapeutic Index (TI) = Toxic Dose (LD₅₀ or TD₅₀) / Efficacious Dose (ED₅₀)
A successful analogue will demonstrate the following profile compared to the parent epibatidine:
| Parameter | Epibatidine (Parent) | Desired Analogue Profile | Rationale |
| Cytotoxicity (IC₅₀) | Low (e.g., 10 µM) | High (e.g., >100 µM) | Indicates lower general toxicity at the cellular level. |
| α4β2 Potency (EC₅₀) | Very Low (e.g., 1 nM) | Low (e.g., 1-10 nM) | Retains high potency for the desired therapeutic target. |
| α3β4 Potency (EC₅₀) | Low (e.g., 5 nM) | High (e.g., >500 nM) | Shows significantly reduced activity at the key off-target receptor. |
| Selectivity Ratio (α3β4 / α4β2) | ~5 | >50 | A quantitative measure of improved target selectivity. |
| Rodent LD₅₀ | Very Low (e.g., 10 µg/kg) | High (e.g., >500 µg/kg) | Demonstrates a dramatic reduction in acute lethal toxicity. |
| Zebrafish (LC₅₀) | Low (e.g., 1 µM) | High (e.g., >50 µM) | Corroborates lower systemic toxicity in a whole vertebrate model. |
| Therapeutic Index | ~1 | >>10 | The critical measure of an improved safety margin. |
Conclusion
The path from a potent but toxic lead compound like epibatidine to a safe and effective therapeutic is paved with rigorous, systematic toxicological assessment. By employing a tiered strategy that progresses from broad in vitro cytotoxicity screens to highly specific in vitro functional assays and finally to integrative in vivo models, researchers can make informed, data-driven decisions. The protocols and rationale outlined in this guide provide a robust framework for identifying novel epibatidine analogues that possess the holy grail of this research area: potent, non-opioid analgesia with a significantly improved safety profile, offering new hope for the management of severe pain.
References
-
Al-Imari, L., & Al-Ghanim, K. (2019). Zebrafish as a systems toxicology model for developmental neurotoxicity testing. Congenital Anomalies, 59(5), 145-156. Available at: [Link]
-
Parng, C., et al. (2007). Zebrafish as a model for developmental neurotoxicity testing. Birth Defects Research Part A: Clinical and Molecular Teratology, 79(7), 538-549. Available at: [Link]
-
Vignet, C., et al. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Neuroanatomy, 12, 103. Available at: [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]
-
Nishimura, Y., et al. (2015). Zebrafish as a systems toxicology model for developmental neurotoxicity testing. Congenital anomalies, 55(3), 115-128. Available at: [Link]
-
InVivo Biosystems. (n.d.). Zebrafish Neurotoxicity Analysis. Retrieved from InVivo Biosystems website. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. Available at: [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. Retrieved from protocols.io. Available at: [Link]
-
Wikipedia contributors. (n.d.). Epibatidine. In Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from Interchim website. Available at: [Link]
-
Sullivan, J. P., et al. (1994). Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity. Journal of Pharmacology and Experimental Therapeutics, 271(2), 625-631. Available at: [Link]
-
Badio, B., et al. (1994). Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity. British Journal of Pharmacology, 113(3), 979-984. Available at: [Link]
-
Levin, E. D., et al. (2011). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. ACS Chemical Neuroscience, 2(5), 249-260. Available at: [Link]
-
Ametamey, S. M., et al. (2006). Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 41(6), 759-766. Available at: [Link]
-
Geng, Y., et al. (2024). State of the Science on Assessing Developmental Neurotoxicity Using New Approach Methods. ALTEX, 41(1), 117-134. Available at: [Link]
-
van der Mey, M., et al. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. MedChemComm, 6(5), 849-855. Available at: [Link]
-
Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology, 2, 9. Available at: [Link]
-
Fucile, S. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 24(1), 35. Available at: [Link]
-
Hogberg, H. T., et al. (2023). Screening tools to evaluate the neurotoxic potential of botanicals: Building a strategy to assess safety. Toxicology in Vitro, 92, 105650. Available at: [Link]
-
Salgueiro, N., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e49103. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
PARC. (n.d.). Innovative approaches to assess developmental and adult neurotoxicity. Retrieved from PARC website. Available at: [Link]
-
Wikipedia contributors. (n.d.). Nicotinic acetylcholine receptor. In Wikipedia. Available at: [Link]
-
Ovid Technologies. (n.d.). Epibatidine and pain. Retrieved from Ovid Technologies. Available at: [Link]
-
Spácilová, L., & Vytlacilová, J. (2001). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Acta Medica, 44(4), 123-128. Available at: [Link]
-
Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 108-121. Available at: [Link]
-
Carroll, F. I., et al. (2011). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Organic Preparations and Procedures International, 43(6), 519-550. Available at: [Link]
-
ResearchGate. (n.d.). Examples of nicotinic acetylcholine receptor (nAChR) ligands. Retrieved from ResearchGate. Available at: [Link]
-
Leist, M., et al. (2018). State of the science on assessing developmental neurotoxicity using new approach methods. ALTEX, 35(1), 107-119. Available at: [Link]
-
Zdenek, F., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]
-
Enegide, C., et al. (2019). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. Toxicology Research, 8(5), 637-644. Available at: [Link]
-
Al-Snafi, A. E. (2019). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Journal of Pharmacognosy and Phytochemistry, 8(1), 253-264. Available at: [Link]
-
Rispin, A., et al. (2003). Alternative Methods for the Median Lethal Dose (LD 50 ) Test: The Up-and-Down Procedure for Acute Oral Toxicity. ILAR Journal, 43(4), 233-243. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from FDA website. Available at: [Link]
-
American Chemical Society. (2020). A Review of the LD50 and Its Current Role in Hazard Communication. ACS Chemical Health & Safety, 28(1), 25-33. Available at: [Link]
-
Stokes, C., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 20(6), 736-748. Available at: [Link]
-
Yildirim, F. B. (n.d.). determination of acute toxicity (ld50). Retrieved from a file sharing platform. Available at: [Link]
-
GSC Online Press. (2019). Plant toxins: alkaloids and their toxicities. Retrieved from GSC Online Press. Available at: [Link]
-
Li, Y., et al. (2020). Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. Molecules, 25(18), 4194. Available at: [Link]
-
Irie, T., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258829. Available at: [Link]
Sources
- 1. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. Epibatidine - Wikipedia [en.wikipedia.org]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 25. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Frontiers | The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity [frontiersin.org]
- 29. Zebrafish as a systems toxicology model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. invivobiosystems.com [invivobiosystems.com]
- 33. diva-portal.org [diva-portal.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
The proper management of chemical waste is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane, a halogenated bicyclic amine. The procedures outlined below are grounded in established safety principles for handling similar chemical classes.
Part 1: Hazard Identification and Risk Assessment
Due to its chemical structure, this compound should be handled as a hazardous substance. The primary hazards are associated with its components:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. These compounds can be toxic and environmentally persistent. Upon combustion, they may produce hazardous byproducts like hydrogen bromide.
-
Amine Functionality: Amines can be corrosive and may cause skin and eye burns.[1][2][3] They can also be sensitizers, leading to allergic reactions upon repeated exposure.[1][4]
-
Benzyl Group: N-benzyl amines are known to be harmful if swallowed or in contact with skin, causing burns and irritation.[1][5][6]
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7]
Part 2: Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following personal protective equipment must be worn when handling this compound.[8][9][10]
| Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133) or a face shield.[7] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[11] | Prevents skin contact, which can lead to irritation, burns, or sensitization. Glove compatibility should be verified with the manufacturer.[11] |
| Skin and Body Protection | A lab coat, buttoned to its full length. Consider a chemically resistant apron for larger quantities. | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[11] | Protects against the inhalation of any dust or aerosols, which may cause respiratory tract irritation. |
Part 3: Waste Collection and Storage Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
Step 1: Container Selection Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.
Step 2: Waste Segregation this compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
Step 3: Labeling Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 4: Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as strong oxidizing agents.[4]
Part 4: Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in Part 2.
-
Containment: If it is a solid, carefully sweep the material to avoid generating dust. If it is a liquid, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place the absorbent material and contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent entry into the affected area.
Part 5: Final Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
The final disposal must be conducted by a licensed hazardous waste disposal company.[4][12] This is typically arranged through your institution's EHS department. The most common method for destroying halogenated organic compounds is high-temperature incineration at a specialized facility equipped with emission control systems to handle hazardous byproducts.[12]
On-site chemical neutralization or degradation is not recommended for this compound without specific, validated protocols. The potential for incomplete reactions or the generation of more hazardous byproducts is significant. The structure of bicyclic amines can render them resistant to simple degradation methods.
Part 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Essential Safety and Handling Guide for 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar bicyclic amines and bromoalkanes. A conservative approach to handling is therefore essential.
Hazard Assessment and Triage
Assumed Hazard Profile:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation[3][4].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[3][4].
-
Chronic Effects: Long-term exposure data is unavailable; caution is advised.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing[5]. |
| Hands | Double Nitrile or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or extended use, heavy-duty neoprene or butyl rubber gloves should be utilized[5]. Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat[6]. |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3]. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary[6]. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Figure 1: A summary of the safe handling workflow for this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Preparation and Handling:
-
All work with this compound must be performed in a certified chemical fume hood[9].
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.
-
Don all required PPE as outlined in the table above.
-
When weighing the solid, use a disposable weigh boat to minimize contamination of balances.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.
-
Thoroughly wash hands with soap and water after removing PPE.
-
Disposal Plan for Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste. Improper segregation of waste can lead to hazardous reactions and significantly increases disposal costs[10].
-
Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated solid waste[5].
-
Liquid Waste: Unused compound and solutions containing it should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids[7][11][12].
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" and the full chemical name of the contents[7][9].
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations[13].
Figure 2: A flowchart illustrating the proper segregation and disposal of waste generated from handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[14][15]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[5]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Spills:
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)[9][16].
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[13][16].
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others to evacuate.
-
If the substance is volatile or flammable, eliminate all ignition sources[16][17].
-
Close the laboratory doors to contain the spill.
-
Immediately contact your institution's EHS or emergency response team[14][16].
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so[18].
-
References
- Material Safety Data Sheet - Cole-Parmer. (n.d.). This compound-6-carbonitrile.
- Hazardous Waste Segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (n.d.).
- Organic Solvents. Cornell EHS. (n.d.).
- Halogenated Solvents in Laboratories. Campus Operations. (n.d.).
- Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. MDPI. (2020).
- Personal protective equipment for handling 1-Bromo-2-chlorobutane. Benchchem. (n.d.).
- Organic Solvent Waste Disposal. Safety & Risk Services. (n.d.).
- Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. (n.d.).
- Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. (2018).
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. (n.d.).
- Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem. (n.d.).
- Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Derivés de 2-azabicyclo(2.2.1)heptane, leur.... (n.d.).
- Personal protective equipment for handling 5-bromopentanal. Benchchem. (n.d.).
- Chemical Exposure and Spill Response Procedures. New Mexico State University. (n.d.).
- Spill Response - Chemicals. CCOHS. (2023).
- Chemical Spill Response Procedure. University of Manitoba. (n.d.).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
- Application Notes and Protocols for the In Vivo Formulation of 2-(2.... (n.d.).
- Safety Data Sheet. ChemScene. (2023).
- This compound. Sigma-Aldrich. (n.d.).
- CAS NO. 312955-00-3 | ANTI-7-BROMO-2-BENZYL-2.... Arctom. (n.d.).
- This compound-6.... (n.d.).
- Chemical Protection - considerations for PPE when handling hazardous chemicals. (n.d.).
- 7-BROMOBICYCLO[2.2.1]HEPTANE SDS, 13237-88-2 Safety Data Sheets. ECHEMI. (n.d.).
- Protective Equipment. American Chemistry Council. (n.d.).
- Safety Data Sheet: heptane. Chemos GmbH&Co.KG. (n.d.).
- 2-[(2-BENZYL-7-BROMO-2-AZABICYCLO[2.2.1]HEPT-6-YL)OXY]-5-BROMOBENZALDEHYDE | 295787-41-6. ChemicalBook. (n.d.).
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. umanitoba.ca [umanitoba.ca]
- 18. CCOHS: Spill Response - Chemicals [ccohs.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
